molecular formula C4H2BrFN2 B1522189 4-Bromo-5-fluoropyrimidine CAS No. 1003706-87-3

4-Bromo-5-fluoropyrimidine

Cat. No.: B1522189
CAS No.: 1003706-87-3
M. Wt: 176.97 g/mol
InChI Key: PPJOFMHOVLXHPA-UHFFFAOYSA-N
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Description

4-Bromo-5-fluoropyrimidine is a useful research compound. Its molecular formula is C4H2BrFN2 and its molecular weight is 176.97 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-bromo-5-fluoropyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2BrFN2/c5-4-3(6)1-7-2-8-4/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPJOFMHOVLXHPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC=N1)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2BrFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40660788
Record name 4-Bromo-5-fluoropyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40660788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1003706-87-3
Record name 4-Bromo-5-fluoropyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40660788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Guide to the Spectroscopic Characterization of 4-Bromo-5-fluoropyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Structural Significance of 4-Bromo-5-fluoropyrimidine

This compound is a halogenated heterocyclic compound of significant interest in the fields of medicinal chemistry and materials science. As a substituted pyrimidine, it serves as a crucial building block in the synthesis of more complex molecules, including potential therapeutic agents and agrochemicals.[1] The precise arrangement of its substituents—a bromine atom at position 4 and a fluorine atom at position 5—creates a unique electronic and steric profile that is pivotal to its reactivity and potential biological activity.

Accurate structural elucidation is the bedrock of chemical research. For a molecule like this compound, a multi-faceted spectroscopic approach is not merely confirmatory; it is essential for verifying its identity, purity, and the specific isomeric arrangement of its functional groups. This guide provides an in-depth analysis of the expected spectroscopic data from Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy. While complete, publicly available experimental spectra for this specific compound are limited, this paper will present a robust, predictive framework grounded in established spectroscopic principles and comparative data from analogous structures.

Molecular Properties and Safety Profile

Before engaging in any analytical workflow, a thorough understanding of the compound's properties and safety requirements is paramount.

Key Physical and Chemical Properties
PropertyValueSource
Molecular Formula C₄H₂BrFN₂PubChem[2]
Molecular Weight 176.97 g/mol PubChem[2]
Monoisotopic Mass 175.93854 DaPubChem[2]
Appearance Colorless to Yellow LiquidAstaTech, Inc.[3]
Storage 2-8 °C, Sealed in dry conditionsChemScene[1]
GHS Hazard Statements

Handling of this compound requires appropriate personal protective equipment (PPE) and adherence to standard laboratory safety protocols. The compound is associated with the following GHS hazard statements:

  • H315: Causes skin irritation.[2]

  • H319: Causes serious eye irritation.[2]

  • H335: May cause respiratory irritation.[2]

Mass Spectrometry (MS): Confirming Molecular Identity

Mass spectrometry is the foundational technique for determining the molecular weight and elemental composition of a compound. The presence of bromine, with its two abundant isotopes (⁷⁹Br and ⁸¹Br), provides a highly characteristic isotopic signature.

Experimental Protocol: Electron Ionization (EI-MS)
  • Sample Introduction: A dilute solution of this compound in a volatile solvent (e.g., methanol or dichloromethane) is introduced into the mass spectrometer, typically via direct infusion or a GC inlet.

  • Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule, generating a positively charged molecular ion ([M]⁺•).

  • Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: An electron multiplier detects the ions, generating a mass spectrum that plots relative abundance against m/z.

Data Interpretation: The Bromine Isotopic Pattern

The most telling feature in the mass spectrum of a monobrominated compound is the molecular ion region. Due to the near-equal natural abundance of its isotopes, ⁷⁹Br (50.7%) and ⁸¹Br (49.3%), two molecular ion peaks of almost identical intensity will be observed, separated by 2 m/z units.

  • [M]⁺• Peak: Expected at m/z ≈ 176, corresponding to the C₄H₂⁷⁹BrFN₂ isotopologue.

  • [M+2]⁺• Peak: Expected at m/z ≈ 178, corresponding to the C₄H₂⁸¹BrFN₂ isotopologue.

High-resolution mass spectrometry (HRMS) would confirm the elemental formula by matching the exact mass (175.93854 Da) to within a few parts per million (ppm).[2] While a full experimental spectrum is not publicly available, the spectrum of the related 5-Bromopyrimidine shows a prominent molecular ion cluster at m/z 158/160, confirming this expected behavior.[4]

Caption: Isotopic pattern of this compound in MS.

Infrared (IR) Spectroscopy: Probing Functional Groups

Infrared spectroscopy measures the vibrational transitions of bonds within a molecule, providing a "fingerprint" based on its functional groups.

Experimental Protocol: Attenuated Total Reflectance (ATR-IR)
  • Sample Preparation: A small drop of the liquid this compound is placed directly onto the ATR crystal (e.g., diamond or germanium).

  • Data Acquisition: An IR beam is passed through the crystal. The beam reflects internally, creating an evanescent wave that penetrates the sample. The sample absorbs energy at specific frequencies corresponding to its bond vibrations.

  • Spectrum Generation: The detector measures the attenuated IR beam, and a Fourier transform is applied to generate the IR spectrum, plotting transmittance or absorbance versus wavenumber (cm⁻¹).

Predicted IR Absorption Bands

While a specific spectrum is unavailable, the key absorption bands can be predicted based on characteristic frequencies for aromatic heterocycles and halogenated compounds.[5][6]

Wavenumber (cm⁻¹)Vibration TypeIntensityRationale
3100 - 3000 Aromatic C-H StretchMedium-WeakCharacteristic of C-H bonds on an aromatic ring.
1600 - 1450 C=C and C=N StretchingMedium-StrongMultiple bands are expected from the pyrimidine ring vibrations.
1250 - 1150 C-F StretchStrongThe highly polar C-F bond typically produces a strong, distinct absorption in this region.
1200 - 1000 Ring Vibrations / C-H BendingMediumIn-plane bending and ring "breathing" modes.
< 700 C-Br StretchMedium-StrongThe C-Br stretch appears in the lower frequency, fingerprint region of the spectrum.

The region below 1500 cm⁻¹ is known as the "fingerprint region" and contains a complex pattern of signals unique to the molecule's overall structure.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. ¹H, ¹³C, and ¹⁹F NMR experiments would collectively provide an unambiguous structural confirmation.

Experimental Protocol: Solution-State NMR
  • Sample Preparation: Approximately 5-10 mg of this compound is dissolved in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • Data Acquisition: The sample is placed in a high-field NMR spectrometer. A series of radiofrequency pulses are applied, and the resulting signals (free induction decays or FIDs) are detected.

  • Data Processing: A Fourier transform is applied to the FID to generate the NMR spectrum, which plots signal intensity versus chemical shift (in ppm).

Caption: Integrated workflow for NMR-based structure elucidation.

Predicted ¹H NMR Spectrum

The pyrimidine ring contains two protons, H-2 and H-6.

  • H-2: This proton is situated between two electronegative nitrogen atoms. It is expected to appear significantly downfield, likely as a singlet around δ 9.0 - 9.2 ppm .

  • H-6: This proton is adjacent to a nitrogen atom and the carbon bearing the bromine. It is also expected to be downfield, likely appearing as a doublet around δ 8.7 - 8.9 ppm . The splitting would arise from coupling to the adjacent fluorine atom (³JHF), with a coupling constant of approximately 2-4 Hz.

Predicted ¹³C NMR Spectrum

The molecule has four distinct carbon atoms, and four signals are expected.

  • C-2 & C-6: These carbons are adjacent to nitrogen atoms and will be the most deshielded, appearing in the δ 155-165 ppm region. Both will likely appear as doublets due to coupling with the fluorine atom.

  • C-4 (C-Br): The carbon atom bonded to bromine will be influenced by both halogen and nitrogen atoms. Its chemical shift is predicted to be in the δ 130-140 ppm range. This signal will also be split into a doublet by the fluorine (²JCF).

  • C-5 (C-F): The carbon directly bonded to fluorine will show a large one-bond C-F coupling constant (¹JCF > 200 Hz) and will appear as a doublet in the δ 145-155 ppm region. The exact chemical shift is heavily influenced by the combined effects of the adjacent bromine and the ring nitrogens.

Predicted ¹⁹F NMR Spectrum

¹⁹F NMR is highly sensitive and has a wide chemical shift range, making it an excellent tool for confirming the presence and environment of fluorine.[8]

  • For an aromatic C-F bond as in fluorobenzene, the chemical shift is around -113 ppm relative to CFCl₃.[9] In this compound, the electron-withdrawing nature of the pyrimidine ring and the adjacent bromine will shift this signal. It is predicted to appear as a doublet (due to coupling with H-6) in the range of δ -120 to -140 ppm .

Conclusion: An Integrated Spectroscopic Portrait

The structural confirmation of this compound is achieved not by a single technique, but by the synergistic integration of multiple spectroscopic datasets. Mass spectrometry confirms the correct molecular weight and elemental formula, with the characteristic bromine isotopic pattern serving as a definitive marker. Infrared spectroscopy identifies the key functional groups present, including the C-F bond and the aromatic pyrimidine core. Finally, ¹H, ¹³C, and ¹⁹F NMR spectroscopy provide the unambiguous map of atomic connectivity, confirming the precise isomeric arrangement of the bromine and fluorine substituents. Together, these techniques provide a comprehensive and self-validating system for the unequivocal identification of this important synthetic building block.

References

A Senior Application Scientist's Guide to the Crystal Structure Analysis of 4-Bromo-5-fluoropyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The "Why" Behind the "How"

In modern drug discovery, the pyrimidine scaffold is a cornerstone, appearing in a vast array of therapeutic agents.[] The specific subject of this guide, 4-Bromo-5-fluoropyrimidine, is a highly valuable synthetic intermediate precisely because its halogenated substituents (Bromine and Fluorine) offer versatile handles for medicinal chemists to build molecular complexity. However, simply knowing the 2D structure is insufficient. To truly harness its potential, we must understand its three-dimensional architecture and the subtle intermolecular forces that govern its behavior in the solid state.

This guide moves beyond a simple recitation of methods. As a senior application scientist, my objective is to provide a framework for thinking about crystal structure analysis. We will explore not just the steps to take, but the causal logic behind them—why specific techniques are chosen, how data is validated, and how the final structure informs our understanding of the molecule's potential. This is a self-validating system of inquiry, where each step confirms the last, ensuring the integrity of the final structural model.

Foundational Data: The Molecule at a Glance

Before delving into complex analysis, a clear summary of the compound's basic properties is essential. This data serves as the initial checkpoint for sample verification.

PropertyValueSource
IUPAC Name This compoundPubChem[2]
CAS Number 1003706-87-3Parchem[3]
Molecular Formula C₄H₂BrFN₂PubChem[2]
Molecular Weight 176.97 g/mol PubChem[2]
Appearance White to off-white crystalline powderGuidechem[4]

The Crystallographic Workflow: From Powder to Picture

The journey from a bulk chemical sample to a refined 3D molecular structure is a systematic process. Each stage is critical for the success of the next, demanding precision and a clear understanding of the underlying principles.

G cluster_0 Phase 1: Sample Preparation cluster_1 Phase 2: Data Acquisition cluster_2 Phase 3: Structure Determination & Analysis a Obtain High-Purity This compound b Single Crystal Growth (e.g., Slow Evaporation) a->b Purity is key c Mount Crystal on Diffractometer b->c High-quality crystal d X-ray Diffraction Experiment c->d e Collect Diffraction Intensity Data d->e f Data Processing & Space Group Determination e->f Raw data g Structure Solution (Phase Problem) f->g h Structural Refinement g->h i Analysis of Geometry & Intermolecular Interactions h->i j Publication & Deposition (e.g., CSD) i->j Final Insights

Caption: The workflow for crystal structure analysis.

Phase 1: The Art of Crystal Growth

Expertise & Causality: The entire experiment hinges on obtaining a single, high-quality crystal. A poor-quality crystal (e.g., twinned, cracked, or too small) will produce weak or uninterpretable diffraction data. The goal of crystallization is to encourage molecules to slowly and methodically arrange themselves into a perfectly ordered lattice. The choice of solvent is paramount; it must dissolve the compound but not so well that precipitation is impossible. A solvent system is often employed to fine-tune solubility.

Protocol: Slow Evaporation Method

  • Solvent Selection: Screen solvents for moderate solubility. For a polar molecule like this compound, solvents like ethanol, acetone, or a mixture such as ethyl acetate/hexane are good starting points.

  • Preparation: Dissolve a small amount (5-10 mg) of high-purity this compound in the minimum amount of the chosen solvent or solvent system in a clean, small vial.

  • Incubation: Cover the vial with a cap, then pierce the cap with a needle. This allows for very slow evaporation of the solvent.

  • Patience: Place the vial in a vibration-free environment at a constant temperature. Crystals may form over several days to weeks.

  • Harvesting: Once suitable crystals have formed, carefully extract them from the mother liquor using a mounted loop.

Phase 2: Illuminating the Lattice with X-rays

Expertise & Causality: X-ray crystallography works because the wavelength of X-rays is comparable to the distances between atoms in a crystal.[5] When an X-ray beam strikes the crystal, it is diffracted by the electrons of the atoms. The ordered arrangement of atoms in the crystal lattice causes the diffracted waves to interfere constructively in specific directions, producing a unique diffraction pattern of spots. The geometry of this pattern reveals the dimensions of the unit cell (the basic repeating block of the crystal), and the intensity of each spot is related to the arrangement of atoms within that cell.

Protocol: Single-Crystal X-ray Diffraction Data Collection

  • Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a specialized loop (e.g., a MiTeGen loop).

  • Cryo-cooling: The crystal is typically flash-cooled in a stream of cold nitrogen gas (around 100 K). This is a critical step that minimizes thermal vibrations of the atoms and protects the crystal from radiation damage during the experiment, resulting in a higher quality dataset.

  • Centering: The mounted crystal is centered in the X-ray beam of the diffractometer.

  • Data Collection Strategy: The instrument software is used to determine the optimal strategy for collecting a complete dataset. This involves rotating the crystal in the X-ray beam and collecting a series of diffraction images at different orientations.

  • Data Acquisition: The experiment is initiated. A monochromatic X-ray beam (e.g., Mo Kα, λ = 0.71073 Å or Cu Kα, λ = 1.54184 Å) is used. The diffractometer records the position and intensity of thousands of reflections.

Phase 3: From Data to a 3D Model

Expertise & Causality: The collected data consists of reflection intensities, but the phase information of the X-ray waves is lost. This is the "phase problem" in crystallography. Structure solution involves finding these missing phases to calculate an initial electron density map. This map is essentially a 3D picture of where the electrons are concentrated in the unit cell. The final step, refinement, is an iterative process of adjusting the atomic model to improve the agreement between the calculated diffraction pattern (from the model) and the experimentally observed pattern.

Protocol: Structure Solution and Refinement

  • Data Integration and Scaling: The raw diffraction images are processed to determine the intensities of each reflection and apply corrections for experimental factors.

  • Space Group Determination: The symmetry of the diffraction pattern is analyzed to determine the space group of the crystal.

  • Structure Solution: Programs using "direct methods" are typically employed for small molecules. These methods use statistical relationships between the intensities to derive initial phase estimates.

  • Model Building: An initial atomic model is built into the resulting electron density map. For this compound, this would involve placing the pyrimidine ring and the Br and F atoms into the corresponding areas of high electron density.

  • Refinement: The positions, and anisotropic displacement parameters (which describe atomic vibrations) of all non-hydrogen atoms are refined using a least-squares minimization process. Hydrogen atoms are typically placed in calculated positions. The quality of the final model is assessed using metrics like R-factors (R1, wR2) and the goodness-of-fit (GooF).

Structural Interpretation: The Story the Crystal Tells

Note: As a specific, publicly deposited crystal structure for this compound is not available at the time of writing, this section outlines the analysis that would be performed on an experimentally determined structure, based on established principles of chemical bonding and intermolecular interactions.

Molecular Geometry

The first level of analysis is the geometry of the molecule itself. Bond lengths and angles are precisely determined and can be compared to standard values or related structures found in the Cambridge Structural Database (CSD), the world's repository for small-molecule crystal structures.[5][6]

Table of Expected Molecular Parameters:

ParameterExpected Value RangeRationale
C-Br Bond Length ~1.88 - 1.92 ÅStandard sp² C-Br bond.
C-F Bond Length ~1.34 - 1.37 ÅStandard sp² C-F bond.
C-N Bond Lengths ~1.31 - 1.34 ÅTypical for aromatic N-heterocycles.
C-C Bond Lengths ~1.37 - 1.40 ÅAromatic C-C bonds within the ring.
Ring Angles ~115° - 125°Deviations from ideal 120° due to heteroatoms and substituents.
Supramolecular Assembly: Crystal Packing and Intermolecular Interactions

No molecule in a crystal is an island. The overall structure is a complex network of intermolecular interactions that dictate the crystal's stability and physical properties.[7][8][9] For this compound, several key interactions are anticipated to direct the crystal packing.

Caption: Potential intermolecular interactions involving this compound.

  • Halogen Bonding: The bromine atom possesses a region of positive electrostatic potential on its outer tip (a "σ-hole"), which can act as an electrophile. This allows it to form an attractive, directional interaction with a nucleophilic region on an adjacent molecule, such as the lone pair of a pyrimidine nitrogen atom (C−Br···N). This is a powerful interaction in crystal engineering.

  • Hydrogen Bonding: While not a classic strong hydrogen bond donor, the C-H bonds on the pyrimidine ring can act as weak donors. The electronegative fluorine and nitrogen atoms are potential acceptors, leading to the formation of weak C−H···F and C−H···N hydrogen bonds, which collectively contribute significantly to lattice stability.

  • π-π Stacking: The electron-deficient nature of the pyrimidine ring, further enhanced by the electron-withdrawing halogens, can promote stacking interactions with adjacent rings, contributing to the overall cohesive energy of the crystal.

Conclusion: From Structure to Strategy

A thorough crystal structure analysis of this compound provides far more than a static image. It delivers a precise, three-dimensional understanding of its molecular geometry and the subtle, non-covalent forces that govern its solid-state behavior. For drug development professionals, this knowledge is actionable. It informs polymorph screening, aids in the rational design of co-crystals, and provides crucial parameters for computational modeling and structure-based drug design. By understanding the principles and executing the protocols outlined in this guide, researchers can unlock the full potential of this versatile chemical building block.

References

Introduction: The Significance of 4-Bromo-5-fluoropyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

<Quantum Chemical Analysis of 4-Bromo-5-fluoropyrimidine: A Technical Guide for Drug Discovery and Materials Science

Abstract: This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the electronic structure, reactivity, and spectroscopic properties of this compound. This compound is a key building block in the development of novel pharmaceuticals and advanced materials.[] Through a detailed exploration of Density Functional Theory (DFT) methods, this guide offers a step-by-step protocol for researchers and scientists to predict and understand the behavior of this molecule, thereby accelerating the design and synthesis of new chemical entities.

1.1 The Pyrimidine Scaffold in Medicinal Chemistry The pyrimidine ring is a fundamental heterocyclic scaffold found in a vast array of biologically active compounds, including nucleic acids (cytosine, thymine, and uracil) and numerous pharmaceuticals.[2] Its ability to participate in hydrogen bonding and π-stacking interactions makes it a privileged structure in drug design. Pyrimidine derivatives have demonstrated a wide range of therapeutic applications, including as anticancer, antimicrobial, and antiviral agents.[2][3][4][5]

1.2 The Role of Halogenation The introduction of halogen atoms, such as bromine and fluorine, onto the pyrimidine ring profoundly influences its physicochemical properties. Fluorine, with its high electronegativity, can alter the acidity of nearby protons, modulate metabolic stability, and enhance binding affinity through favorable electrostatic interactions. Bromine, a larger and more polarizable atom, can serve as a synthetic handle for further functionalization through cross-coupling reactions and can also participate in halogen bonding, a significant noncovalent interaction in molecular recognition.

1.3 this compound as a Key Building Block this compound has emerged as a valuable intermediate in the synthesis of complex molecules.[] Its unique substitution pattern offers distinct reactivity at different positions, allowing for selective chemical transformations. This makes it a sought-after precursor for creating diverse libraries of compounds for high-throughput screening in drug discovery programs.[] For instance, it has been utilized in the development of inhibitors for various enzymes and as a core component in novel agrochemicals.

1.4 The Need for a Computational Approach Understanding the intricate relationship between the structure of this compound and its chemical behavior is paramount for its effective utilization. Quantum chemical calculations provide a powerful and cost-effective means to probe its molecular properties at the atomic level.[6] These computational methods can predict molecular geometry, electronic distribution, spectroscopic signatures, and reaction pathways, offering insights that can guide experimental design and lead to the more rapid development of new technologies.[7][8]

Theoretical Foundations of Quantum Chemical Calculations

2.1 Introduction to Computational Quantum Chemistry Computational quantum chemistry employs the principles of quantum mechanics to model and predict the properties of molecules. The central equation is the time-independent Schrödinger equation, which, when solved, provides the wavefunction and energy of a system. However, for all but the simplest systems, an exact solution is not feasible. Therefore, a range of approximate methods have been developed to provide accurate and computationally tractable solutions.

2.2 Selecting the Right Computational Method

  • 2.2.1 Density Functional Theory (DFT): DFT has become the workhorse of computational chemistry due to its favorable balance of accuracy and computational cost.[7][8][9] Instead of the complex many-electron wavefunction, DFT uses the electron density as the fundamental variable to calculate the system's energy.[7] The choice of the exchange-correlation functional is critical to the accuracy of DFT calculations.

    • B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This hybrid functional is one of the most widely used in chemistry.[10][11][12] It combines a portion of the exact Hartree-Fock exchange with exchange and correlation functionals from other sources. B3LYP has been shown to provide reliable results for a wide range of organic molecules, including halogenated compounds.[13][14]

  • 2.2.2 Ab Initio Methods: These methods are derived directly from theoretical principles without the inclusion of experimental data. While highly accurate, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) are computationally more demanding and are typically reserved for smaller systems or for benchmarking DFT results.

2.3 The Importance of the Basis Set A basis set is a set of mathematical functions used to construct the molecular orbitals. The size and type of the basis set directly impact the accuracy and computational cost of the calculation.

  • 2.3.1 Pople Style Basis Sets: These are widely used and systematically improvable.

    • 6-311++G(d,p): This is a triple-zeta valence basis set. The "6-311" indicates that the core orbitals are described by a single contracted Gaussian function, while the valence orbitals are described by three, one, and one contracted Gaussian functions, respectively. The "++" signifies the addition of diffuse functions to both heavy atoms and hydrogen, which are important for describing anions and weak interactions. The "(d,p)" indicates the addition of polarization functions (d-functions on heavy atoms and p-functions on hydrogens), which allow for more flexibility in the orbital shapes and are crucial for accurate geometry and energy calculations.[15][16][17][18]

2.4 Solvation Models To simulate chemical phenomena in solution, it is often necessary to account for the effect of the solvent. The Polarizable Continuum Model (PCM) is an implicit solvation model that represents the solvent as a continuous dielectric medium. This approach provides a good balance between accuracy and computational efficiency for many applications.

Computational Workflow: A Step-by-Step Protocol

This section outlines a typical workflow for performing quantum chemical calculations on this compound.

3.1 Step 1: Molecular Structure Input and Pre-optimization The initial 3D structure of this compound can be built using any molecular modeling software. A preliminary geometry optimization using a less computationally demanding method, such as a molecular mechanics force field, can provide a good starting point for the quantum chemical calculations.

3.2 Step 2: Geometry Optimization The goal of geometry optimization is to find the lowest energy arrangement of the atoms in the molecule.

Protocol Box: Geometry Optimization

  • Software: Gaussian, ORCA, or similar quantum chemistry package.

  • Method: B3LYP functional.[10][11][12]

  • Basis Set: 6-311++G(d,p).[15][16][17][18]

  • Keywords: Opt (for optimization).

  • Solvation (Optional): SCRF=(PCM, Solvent=SolventName).

  • Execution: Submit the calculation and monitor for convergence.

3.3 Step 3: Frequency Analysis A frequency calculation should be performed on the optimized geometry to confirm that it is a true energy minimum and to obtain thermodynamic data.

Protocol Box: Frequency Analysis

  • Software: Same as optimization.

  • Method: B3LYP functional.

  • Basis Set: 6-311++G(d,p).

  • Keywords: Freq.

  • Execution: Use the optimized coordinates from the previous step. A true minimum will have no imaginary frequencies.

3.4 Step 4: Calculation of Molecular Properties Once a stable geometry is confirmed, a variety of molecular properties can be calculated.

  • 3.4.1 Electronic Properties:

    • HOMO-LUMO Gap: The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a key indicator of chemical reactivity and electronic transitions.

    • Molecular Electrostatic Potential (MEP): The MEP is a visualization of the electrostatic potential on the electron density surface of a molecule.[19][20][21] It is a powerful tool for predicting sites of electrophilic and nucleophilic attack and for understanding intermolecular interactions.[20][22][23]

  • 3.4.2 Spectroscopic Properties:

    • IR Spectrum: The vibrational frequencies and intensities calculated in the frequency analysis can be used to simulate the infrared (IR) spectrum.

    • NMR Spectrum: Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method.[24] Computational NMR prediction has become a valuable tool for structure elucidation.[25][26][27][28]

Workflow Diagram

G A 1. Molecular Input & Pre-optimization B 2. Geometry Optimization (B3LYP/6-311++G(d,p)) A->B C 3. Frequency Analysis (Confirm Minimum) B->C D 4. Property Calculations C->D E Electronic Properties (HOMO-LUMO, MEP) D->E F Spectroscopic Properties (IR, NMR) D->F G Reactivity Analysis D->G

Caption: Computational workflow for quantum chemical analysis.

Analysis of Calculated Properties of this compound

4.1 Optimized Molecular Geometry The geometry optimization will yield the most stable conformation of the molecule, providing precise bond lengths, bond angles, and dihedral angles. These parameters can be compared with experimental data if available (e.g., from X-ray crystallography).

Table 1: Selected Calculated Geometrical Parameters

ParameterValue
C4-Br Bond Length(Calculated Value) Å
C5-F Bond Length(Calculated Value) Å
N1-C2-N3 Angle(Calculated Value) °
C4-C5-C6 Angle(Calculated Value) °

4.2 Electronic Structure and Frontier Molecular Orbitals The HOMO and LUMO are crucial for understanding a molecule's reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between them relates to the molecule's kinetic stability.

Table 2: Calculated Frontier Molecular Orbital Energies

OrbitalEnergy (eV)
HOMO(Calculated Value)
LUMO(Calculated Value)
HOMO-LUMO Gap(Calculated Value)

4.3 Molecular Electrostatic Potential (MEP) Analysis The MEP map visually represents the charge distribution. Regions of negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. For this compound, the nitrogen atoms are expected to be regions of negative potential, while the hydrogen atoms and the region around the bromine atom (a phenomenon known as a σ-hole) may exhibit positive potential.

4.4 Vibrational Analysis (Simulated IR Spectrum) The calculated vibrational frequencies can be correlated with experimental IR spectra to aid in the assignment of spectral bands to specific molecular motions.

Table 3: Key Calculated Vibrational Frequencies

Frequency (cm⁻¹)Assignment
(Calculated Value)C-H stretch
(Calculated Value)C=N stretch
(Calculated Value)C-F stretch
(Calculated Value)C-Br stretch

4.5 Simulated NMR Spectra The calculated NMR chemical shifts provide a theoretical prediction of the experimental NMR spectrum. This is particularly useful for assigning signals in complex spectra and for distinguishing between isomers.

Table 4: Calculated NMR Chemical Shifts (ppm)

NucleusCalculated Shift
H2(Calculated Value)
H6(Calculated Value)
C2(Calculated Value)
C4(Calculated Value)
C5(Calculated Value)
C6(Calculated Value)
F5(Calculated Value)

Validation and Comparison with Experimental Data

The reliability of computational results is enhanced by comparison with experimental data. For this compound, calculated spectroscopic data (IR and NMR) can be compared with experimentally obtained spectra. Any discrepancies can often be attributed to factors not fully accounted for in the calculation, such as solvent effects or intermolecular interactions in the solid state.

Conclusion and Future Directions

Quantum chemical calculations, particularly using DFT with the B3LYP functional and the 6-311++G(d,p) basis set, provide a robust framework for understanding the properties of this compound. The insights gained from these calculations regarding its geometry, electronic structure, and reactivity can significantly aid in its application in drug discovery and materials science. Future computational studies could explore its reactivity in specific chemical reactions by mapping out reaction pathways and calculating activation energies. Furthermore, these calculated properties can be used as descriptors in Quantitative Structure-Activity Relationship (QSAR) studies to build predictive models for biological activity.

References

Introduction: The Strategic Importance of 4-Bromo-5-fluoropyrimidine in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis and Characterization of 4-Bromo-5-fluoropyrimidine

The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the core of essential endogenous compounds like the nucleobases uracil, cytosine, and thymine.[1] Its synthetic versatility and ability to form critical hydrogen bond interactions have led to its incorporation into a vast array of therapeutic agents, including antiviral, anticancer, and anti-infective drugs.[1][2] Within this privileged class of heterocycles, halogenated pyrimidines serve as exceptionally valuable building blocks. The introduction of halogen atoms, particularly fluorine and bromine, provides medicinal chemists with powerful tools to modulate a molecule's physicochemical properties, metabolic stability, and binding affinity.[2]

This compound is a prime example of a strategically designed synthetic intermediate. It possesses two distinct halogen atoms at key positions, offering orthogonal reactivity. The bromine atom is readily displaced or utilized in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), while the fluorine atom can enhance binding interactions and improve metabolic resistance. This dual functionality makes it a highly sought-after precursor for complex molecular architectures, particularly in the development of targeted therapies like kinase inhibitors.[][4] This guide provides a comprehensive overview of the synthesis, purification, and detailed characterization of this compound, offering field-proven insights for researchers in drug development.

Physicochemical and Computed Properties

A clear understanding of a compound's physical and chemical properties is fundamental for its effective use in synthesis. The key properties for this compound are summarized below.

PropertyValueSource
CAS Number 1003706-87-3PubChem[5]
Molecular Formula C₄H₂BrFN₂PubChem[5]
Molecular Weight 176.97 g/mol PubChem[5]
Exact Mass 175.93854 DaPubChem[5]
Boiling Point 201.0 °C at 760 mmHgBOC Sciences[]
Density 1.838 g/cm³BOC Sciences[]
IUPAC Name This compoundPubChem[5]
SMILES C1=C(C(=NC=N1)Br)FPubChem[5]

Synthesis of this compound: A Representative Protocol

The synthesis of specifically substituted pyrimidines often requires a multi-step approach to ensure correct regiochemistry. While various methods exist for the halogenation of heterocyclic systems, a common and reliable strategy involves the transformation of a pre-functionalized pyrimidine ring.[6] A robust method for introducing a bromine atom at the C4 position is via a Sandmeyer-type reaction, starting from the corresponding amine. This approach offers high yields and avoids the harsh conditions or lack of selectivity associated with direct bromination of the parent heterocycle.

Synthetic Workflow Diagram

The following diagram illustrates a representative and logical pathway for the synthesis of this compound, starting from the commercially available 4-amino-5-fluoropyrimidine.

G cluster_synthesis Synthesis Workflow cluster_purification Purification A 4-Amino-5-fluoropyrimidine (Starting Material) B Diazonium Salt Intermediate A->B  NaNO₂, HBr (aq)  0-5 °C (Diazotization) C This compound (Final Product) B->C  CuBr  Heat (Sandmeyer Reaction) D Crude Product E Purified Product D->E Silica Gel Chromatography

Caption: Representative workflow for the synthesis and purification of this compound.

Detailed Experimental Protocol

This protocol describes the diazotization of 4-amino-5-fluoropyrimidine followed by a copper-catalyzed bromination.

Step 1: Diazotization of 4-Amino-5-fluoropyrimidine

  • To a cooled (0-5 °C) solution of hydrobromic acid (48% aqueous), add 4-amino-5-fluoropyrimidine portion-wise while maintaining the internal temperature below 5 °C. Stir the resulting slurry for 15 minutes.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise. The key is to maintain the temperature below 5 °C to ensure the stability of the diazonium salt intermediate.

    • Causality: Diazonium salts are highly reactive and unstable at higher temperatures, prone to decomposition. Low temperatures are critical for preventing side reactions and ensuring the reaction proceeds to completion. The use of HBr provides both the acidic medium and the bromide counter-ion.

  • Stir the reaction mixture at 0-5 °C for 1 hour after the addition is complete. The formation of the diazonium salt can be monitored by TLC or by testing for the presence of nitrous acid with starch-iodide paper.

Step 2: Sandmeyer Reaction

  • In a separate flask, prepare a suspension of copper(I) bromide (CuBr) in a small amount of water.

  • Slowly add the cold diazonium salt solution from Step 1 to the CuBr suspension. This step is often accompanied by the evolution of nitrogen gas.

    • Causality: Copper(I) bromide catalyzes the substitution of the diazonium group with a bromide ion. The mechanism is thought to involve a single-electron transfer from the copper(I) species to the diazonium salt, leading to the formation of an aryl radical, dinitrogen gas, and a copper(II) species.

  • Once the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) for 1-2 hours to ensure the reaction goes to completion.

Step 3: Work-up and Purification

  • Cool the reaction mixture to room temperature and neutralize it carefully with an aqueous base, such as sodium bicarbonate or sodium carbonate solution, until the pH is ~7-8.

  • Extract the aqueous layer multiple times with a suitable organic solvent, such as ethyl acetate or dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude product.

  • Purify the crude material using column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to afford this compound as a pure solid.

Characterization and Structural Elucidation

Unambiguous characterization is essential to confirm the identity, structure, and purity of the final product. A combination of spectroscopic techniques is employed for this purpose.[7]

Spectroscopic Data

The following table summarizes the expected spectroscopic data for this compound based on established principles and data from structurally related compounds.[8]

TechniqueExpected Observations
¹H NMR Two distinct signals in the aromatic region (approx. 8.5-9.0 ppm), corresponding to the protons at the C2 and C6 positions of the pyrimidine ring.
¹³C NMR Four signals corresponding to the four unique carbon atoms in the pyrimidine ring. The carbons attached to the electronegative nitrogen, fluorine, and bromine atoms (C2, C4, C5, C6) will be shifted downfield.
¹⁹F NMR A single resonance, characteristic of a fluorine atom attached to an aromatic ring.
Mass Spec. (MS) The mass spectrum will exhibit a characteristic molecular ion peak cluster due to the presence of two bromine isotopes (⁷⁹Br and ⁸¹Br) in nearly equal natural abundance, resulting in two peaks of similar intensity at m/z values corresponding to [M]⁺ and [M+2]⁺.[8]

Applications in Research and Drug Development

This compound is not an end product but a versatile intermediate. Its value lies in its capacity to serve as a starting point for more complex molecules.

  • Building Block for Kinase Inhibitors: The pyrimidine core is prevalent in many FDA-approved kinase inhibitors. The 4-bromo substituent is ideal for introducing key side chains via Suzuki or other palladium-catalyzed cross-coupling reactions, a common strategy in the synthesis of these drugs.[4]

  • Anticancer and Antiviral Research: Fluorinated nucleoside analogs are a well-established class of anticancer and antiviral agents.[2] this compound serves as a precursor for novel nucleoside and non-nucleoside analogs that may interfere with DNA or RNA synthesis in cancer cells or viruses.[]

  • Fragment-Based Drug Discovery: Due to its small size and defined vector for chemical elaboration (the C-Br bond), this molecule is an attractive fragment for screening against biological targets.

Conclusion

This compound is a high-value synthetic intermediate whose strategic design facilitates the efficient construction of complex, biologically active molecules. The synthetic route, relying on classical and robust organic reactions like diazotization and the Sandmeyer reaction, is reliable and scalable. Rigorous characterization using a suite of modern analytical techniques is paramount to ensure the quality required for its application in pharmaceutical research and development. As the demand for targeted and potent therapeutics continues to grow, the importance of versatile building blocks like this compound will undoubtedly increase.

References

The Synthetic Chemist's Guide to 4-Bromo-5-fluoropyrimidine: A Deep Dive into Reactivity and Selective Functionalization

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 4-Bromo-5-fluoropyrimidine in Drug Discovery

This compound is a pivotal heterocyclic building block in modern medicinal chemistry and agrochemical research.[] Its strategic value lies in the orthogonal reactivity of its two distinct halogen substituents, which allows for sequential and site-selective functionalization. This dihalogenated pyrimidine core is a key component in a variety of biologically active molecules, including kinase inhibitors and other targeted therapeutics.[2][3] The electron-deficient nature of the pyrimidine ring, further accentuated by the electronegative fluorine atom, makes it amenable to a range of transformations, most notably nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.[4][5]

This technical guide provides an in-depth exploration of the reactivity and selectivity of this compound. It is designed for researchers, scientists, and drug development professionals, offering both mechanistic insights and practical, field-proven protocols to unlock the synthetic potential of this versatile scaffold.

Pillar 1: Understanding the Electronic Landscape and Regioselectivity

The reactivity of this compound is governed by the electronic properties of the pyrimidine ring and the distinct nature of the carbon-halogen bonds. The two nitrogen atoms in the pyrimidine ring act as strong electron-withdrawing groups, rendering the ring electron-deficient and thus susceptible to nucleophilic attack.[4]

The regioselectivity of reactions is a critical consideration. In Nucleophilic Aromatic Substitution (SNAr) , the position of attack is determined by the stability of the intermediate Meisenheimer complex.[5][6] For dihalogenated pyrimidines, the general order of reactivity for halogens as leaving groups in SNAr is F > Cl > Br > I.[5] This is because the highly electronegative fluorine atom strongly polarizes the C-F bond, making the carbon atom more electrophilic and better able to stabilize the negative charge in the transition state.[5][7] Therefore, in reactions with nucleophiles, the fluorine at the 5-position is generally expected to be more labile than the bromine at the 4-position.

In Palladium-Catalyzed Cross-Coupling Reactions , the reactivity order is typically reversed (I > Br > Cl > F), reflecting the bond strength and the ease of oxidative addition to the palladium(0) catalyst.[4] This differential reactivity provides a powerful tool for synthetic chemists to selectively functionalize either the C4 or C5 position.

Pillar 2: Key Synthetic Transformations and Experimental Protocols

This section details the primary synthetic routes for the functionalization of this compound, complete with mechanistic diagrams, detailed protocols, and data tables.

Nucleophilic Aromatic Substitution (SNAr)

SNAr reactions are a cornerstone for introducing a wide array of nucleophiles, such as amines, alcohols, and thiols, onto the pyrimidine core. As discussed, the fluorine atom is the more probable site of substitution.

Mechanism of SNAr on this compound:

SNAr_Mechanism reagents This compound + Nu-H intermediate Meisenheimer Complex (Resonance Stabilized) reagents->intermediate Nucleophilic Attack product 4-Bromo-5-(nucleophile)pyrimidine + H-F intermediate->product Loss of F- Suzuki_Cycle Pd0 Pd(0)L_n PdII_Br R-Pd(II)L_n-Br Pd0->PdII_Br Oxidative Addition PdII_OH R-Pd(II)L_n-OH PdII_Br->PdII_OH Ligand Exchange PdII_Ar R-Pd(II)L_n-Ar' PdII_OH->PdII_Ar Transmetalation PdII_Ar->Pd0 Reductive Elimination product 4-Ar'-5-fluoropyrimidine (R-Ar') sub This compound (R-Br) boronic Ar'B(OH)_2 base Base (e.g., K₂CO₃) Stille_Workflow A Combine Substrate, Organostannane, Catalyst, and Ligand B Add Solvent and Degas A->B C Heat Reaction Mixture B->C D Monitor Reaction Progress (TLC/LC-MS) C->D E Aqueous Work-up D->E Reaction Complete F Purification (Column Chromatography) E->F G Characterization F->G

References

A Technical Guide to the Thermal Stability and Decomposition of 4-Bromo-5-fluoropyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-Bromo-5-fluoropyrimidine is a critical building block in the synthesis of a wide array of pharmaceutical compounds. Its utility in drug discovery underscores the importance of understanding its physicochemical properties, particularly its thermal stability. This guide provides an in-depth analysis of the thermal behavior of this compound, offering a predictive thermal stability profile, detailed experimental protocols for its characterization, and a proposed decomposition pathway based on established chemical principles and data from related halogenated heterocyclic compounds. This document is intended to serve as a foundational resource for researchers working with this compound, enabling safer handling, informed process development, and a deeper understanding of its chemical liabilities.

Introduction: The Significance of this compound in Medicinal Chemistry

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs. The introduction of halogen substituents, such as bromine and fluorine, can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties. This compound, with its strategically placed halogen atoms, offers medicinal chemists a versatile platform for generating novel drug candidates. The bromine atom often serves as a handle for cross-coupling reactions, allowing for the introduction of diverse molecular fragments, while the fluorine atom can enhance binding affinity, metabolic stability, and cell permeability.

Given its role as a key intermediate, a thorough understanding of the thermal stability of this compound is paramount for safe handling, process optimization, and ensuring the integrity of synthetic pathways. Thermal decomposition can lead to the formation of impurities, potentially impacting the quality and safety of the final active pharmaceutical ingredient. This guide provides a comprehensive overview of the expected thermal behavior of this compound and the methodologies to experimentally validate these properties.

Predicted Thermal Stability Profile

While specific experimental data for this compound is not extensively available in the public domain, a predictive thermal stability profile can be constructed based on the known behavior of similar halogenated pyrimidines, such as 5-fluorouracil.[1][2][3] The following table summarizes the anticipated thermal properties of this compound. It is imperative to note that these values are estimations and should be experimentally verified.

Parameter Predicted Value Range Notes
Melting Point 80 - 100 °CThe presence of two halogen atoms is expected to result in a moderately high melting point for a molecule of this size.
Onset of Decomposition (Tonset) 180 - 220 °CBased on data for other halogenated heterocycles, significant decomposition is not expected at lower temperatures.
Peak Decomposition Temperature (Tpeak) 230 - 270 °CThis represents the temperature at which the rate of mass loss is at its maximum.
Primary Decomposition Products Hydrogen Bromide (HBr), Hydrogen Fluoride (HF), and various nitrogenous and halogenated organic fragments.The initial decomposition is likely to involve the cleavage of the carbon-halogen bonds.

Experimental Protocols for Thermal Analysis

To experimentally determine the thermal stability of this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the recommended techniques.[4][5]

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is ideal for determining the decomposition temperature and the kinetics of mass loss.

Objective: To determine the onset and peak decomposition temperatures of this compound.

Methodology:

  • Instrument Preparation:

    • Ensure the TGA instrument is calibrated for temperature and mass.

    • Select an appropriate sample pan (e.g., aluminum or platinum).

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound into the sample pan.

  • Experimental Conditions:

    • Atmosphere: Nitrogen (inert) or Air (oxidative), at a flow rate of 20-50 mL/min. An inert atmosphere is recommended for initial studies to isolate thermal decomposition from oxidation.

    • Temperature Program:

      • Equilibrate at 30 °C for 5 minutes.

      • Ramp the temperature from 30 °C to 500 °C at a heating rate of 10 °C/min.

  • Data Analysis:

    • Plot the mass loss (%) versus temperature (°C).

    • Determine the onset temperature of decomposition (Tonset) as the temperature at which significant mass loss begins.

    • Determine the peak decomposition temperature (Tpeak) from the derivative of the TGA curve (DTG), which corresponds to the point of maximum rate of mass loss.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events such as melting, crystallization, and decomposition.

Objective: To determine the melting point and enthalpy of fusion, as well as to observe any exothermic or endothermic decomposition events.

Methodology:

  • Instrument Preparation:

    • Ensure the DSC instrument is calibrated for temperature and enthalpy.

    • Use hermetically sealed aluminum pans to contain any volatile decomposition products.

  • Sample Preparation:

    • Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan.

  • Experimental Conditions:

    • Atmosphere: Nitrogen, at a flow rate of 20-50 mL/min.

    • Temperature Program:

      • Equilibrate at 30 °C for 5 minutes.

      • Ramp the temperature from 30 °C to 350 °C at a heating rate of 10 °C/min.

  • Data Analysis:

    • Plot the heat flow (mW) versus temperature (°C).

    • Identify the endothermic peak corresponding to the melting point.

    • Observe any exothermic peaks that may indicate decomposition. The onset of a significant exotherm can provide additional information about the decomposition temperature.

Experimental Workflow Visualization

G cluster_prep Sample Preparation cluster_tga TGA Analysis cluster_dsc DSC Analysis cluster_report Reporting prep Weigh 4-Bromo-5- fluoropyrimidine tga_run Run TGA: 30-500°C @ 10°C/min (Nitrogen Atmosphere) prep->tga_run dsc_run Run DSC: 30-350°C @ 10°C/min (Nitrogen Atmosphere) prep->dsc_run tga_analysis Analyze TGA Curve: Determine T-onset & T-peak tga_run->tga_analysis report Compile Thermal Stability Report tga_analysis->report dsc_analysis Analyze DSC Curve: Determine Melting Point & Decomposition Exotherms dsc_run->dsc_analysis dsc_analysis->report

Caption: Experimental workflow for the thermal analysis of this compound.

Proposed Decomposition Pathways

The thermal decomposition of this compound is anticipated to proceed through a free-radical mechanism, initiated by the homolytic cleavage of the weakest bond in the molecule. The carbon-bromine bond is significantly weaker than the carbon-fluorine and carbon-carbon/carbon-nitrogen bonds within the pyrimidine ring.[6]

Initiation Step: The primary initiation step is the homolytic cleavage of the C-Br bond to form a pyrimidyl radical and a bromine radical.

Propagation Steps: The highly reactive bromine radical can then abstract a hydrogen atom from another molecule of this compound, generating hydrogen bromide (HBr) and another pyrimidyl radical. The pyrimidyl radical can undergo further fragmentation, leading to the cleavage of the pyrimidine ring and the formation of smaller, volatile nitrogenous and fluorinated species.

Termination Steps: The reaction terminates through the combination of various radical species.

Based on these principles, a plausible decomposition pathway is illustrated below.

G start This compound rad1 Pyrimidyl Radical + Br• start->rad1 Heat (Initiation) C-Br Bond Cleavage hbr HBr rad1:f1->hbr Hydrogen Abstraction from another molecule frag Ring Fragmentation Products (e.g., HCN, C2N2, fluorinated species) rad1:f0->frag Ring Opening term Termination Products frag->term Radical Combination

References

An In-depth Technical Guide to the Solubility of 4-Bromo-5-fluoropyrimidine in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 4-Bromo-5-fluoropyrimidine, a key intermediate in pharmaceutical and agrochemical research. While empirical solubility data is not extensively available in public literature, this document offers a detailed predictive solubility profile based on the compound's molecular structure and the fundamental principle of "like dissolves like." Furthermore, this guide presents a robust, step-by-step experimental protocol for the accurate determination of its solubility in various common organic solvents. This document is intended to be an essential resource for researchers, scientists, and drug development professionals, enabling informed solvent selection for synthesis, purification, and formulation processes.

Introduction to this compound

This compound is a halogenated pyrimidine derivative of significant interest in medicinal chemistry and material science. Its structural features, including the electron-withdrawing fluorine and bromine atoms on the pyrimidine ring, make it a valuable building block for the synthesis of complex organic molecules with diverse biological activities. The strategic placement of these halogens allows for selective functionalization through various cross-coupling reactions. A thorough understanding of its solubility in common organic solvents is paramount for its effective utilization in synthetic chemistry, enabling efficient reaction conditions, purification strategies, and formulation development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for understanding its physical behavior and for designing appropriate experimental conditions.

PropertyValueSource
Molecular Formula C₄H₂BrFN₂[][2]
Molecular Weight 176.98 g/mol [][2]
CAS Number 1003706-87-3[2]
Boiling Point 201.0 °C at 760 mmHg[]
Density 1.838 g/cm³[]
Appearance White to off-white solid[3]

Predicted Solubility Profile

The solubility of a compound is primarily governed by its polarity and the polarity of the solvent, following the principle of "like dissolves like"[4][5]. The presence of a polar pyrimidine ring and two halogen atoms in this compound suggests a moderate to high degree of polarity. Based on this, a predicted solubility profile in common organic solvents is outlined below. It is critical to note that these are predictions and should be confirmed experimentally.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Aprotic Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile (ACN), AcetoneHighThe high dipole moment of these solvents can effectively solvate the polar pyrimidine ring and the carbon-halogen bonds of this compound.
Polar Protic Methanol, Ethanol, IsopropanolModerate to HighThe hydroxyl group in these solvents can participate in dipole-dipole interactions. While this compound lacks a hydrogen bond donor, the nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors, potentially enhancing solubility.
Nonpolar Hexane, Toluene, Diethyl etherLow to ModerateThe significant difference in polarity between the solute and these nonpolar solvents is expected to result in poor solvation and therefore, lower solubility. Some solubility in moderately nonpolar solvents like diethyl ether might be observed due to dipole-induced dipole interactions.

Experimental Protocol for Solubility Determination

To obtain accurate and reliable solubility data, a systematic experimental approach is necessary. The following section details a standardized protocol for determining the equilibrium solubility of this compound.

Materials and Equipment
  • This compound (solid)

  • Selected organic solvents (analytical grade)

  • Analytical balance (± 0.1 mg)

  • Vials with screw caps

  • Constant temperature shaker or incubator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.22 µm PTFE)

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis cluster_quantification Quantification prep_solid Weigh excess This compound prep_solvent Add known volume of solvent prep_solid->prep_solvent equilibration Agitate at constant temperature (24-48h) prep_solvent->equilibration centrifugation Centrifuge to pellet excess solid equilibration->centrifugation sampling Collect supernatant centrifugation->sampling dilution Dilute aliquot sampling->dilution hplc Analyze by HPLC dilution->hplc quantification Determine concentration from calibration curve hplc->quantification

Caption: Experimental workflow for determining the solubility of this compound.

Step-by-Step Methodology
  • Preparation of Saturated Solutions : Add an excess amount of this compound to a series of vials. The excess solid is crucial to ensure that the solution reaches saturation.

  • Solvent Addition : To each vial, add a precise volume of the desired organic solvent.

  • Equilibration : Tightly cap the vials and place them in a constant temperature shaker. Agitate the mixtures for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. The temperature should be controlled and recorded as solubility is temperature-dependent.

  • Phase Separation : After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.

  • Sample Collection and Preparation : Carefully withdraw an aliquot of the clear supernatant without disturbing the solid pellet. Filter the supernatant through a syringe filter to remove any remaining solid particles.

  • Dilution : Accurately dilute the filtered supernatant with a suitable solvent to bring the concentration within the linear range of the analytical method.

  • Quantification : Analyze the diluted samples using a validated HPLC method. The concentration of this compound in the saturated solution can be determined by comparing the peak area to a pre-established calibration curve.

  • Data Reporting : Express the solubility in appropriate units, such as mg/mL or mol/L, and specify the temperature at which the measurement was performed.

Safety Precautions

As with any chemical handling, appropriate safety measures must be observed when working with this compound and organic solvents.

  • Personal Protective Equipment (PPE) : Always wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Ventilation : Handle the compound and solvents in a well-ventilated fume hood to avoid inhalation of dust or vapors.

  • Handling : Avoid direct contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Storage : Store this compound in a cool, dry place away from incompatible materials such as strong oxidizing agents.[6]

  • Disposal : Dispose of chemical waste in accordance with local, state, and federal regulations.

For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[6][7][8][9]

Conclusion

This technical guide has provided a comprehensive overview of the solubility of this compound. While empirical data is limited, the predictive solubility profile, based on its molecular structure, offers valuable guidance for solvent selection. The detailed experimental protocol provides a clear and robust method for researchers to determine the precise solubility in various organic solvents, which is a critical parameter for the successful application of this important chemical intermediate in research and development.

References

An In-depth Technical Guide to the Discovery and Historical Synthesis of 4-Bromo-5-fluoropyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-5-fluoropyrimidine is a pivotal heterocyclic building block in the synthesis of a multitude of biologically active molecules, particularly in the realms of pharmaceuticals and agrochemicals. Its unique substitution pattern, featuring both bromine and fluorine atoms on the pyrimidine core, imparts distinct physicochemical properties that are highly sought after in medicinal chemistry for modulating parameters such as metabolic stability, binding affinity, and bioavailability. This technical guide provides a comprehensive overview of the discovery and historical synthesis of this compound, offering a deep dive into the foundational synthetic strategies, mechanistic underpinnings, and characterization of this important chemical entity.

Introduction: The Significance of this compound in Modern Chemistry

The pyrimidine scaffold is a cornerstone in the design of therapeutic agents, owing to its presence in nucleobases and its ability to participate in a wide array of chemical transformations. The introduction of halogen atoms, particularly fluorine and bromine, into the pyrimidine ring has proven to be a powerful strategy in drug discovery. Fluorine, with its high electronegativity and small size, can significantly alter the electronic properties and metabolic stability of a molecule. Bromine, on the other hand, serves as a versatile synthetic handle for cross-coupling reactions, enabling the construction of complex molecular architectures.

This compound has emerged as a crucial intermediate in the synthesis of numerous compounds with potential therapeutic applications, including anticancer and antiviral agents[]. Its utility stems from the differential reactivity of the bromine and fluorine substituents, allowing for selective functionalization at various positions of the pyrimidine ring. This guide will explore the key synthetic methodologies that have been developed for the preparation of this valuable compound, providing researchers with a solid foundation for its synthesis and application in their own work.

The Genesis of a Key Building Block: Postulated Historical Synthesis

While a definitive seminal publication detailing the "discovery" of this compound is not readily apparent in the historical literature, its synthesis can be logically deduced from the well-established chemistry of pyrimidine and its derivatives. The initial preparation of this compound likely emerged from the broader exploration of halogenated pyrimidines, driven by the burgeoning field of medicinal chemistry in the mid to late 20th century.

The most plausible historical synthetic approaches would have leveraged readily available pyrimidine precursors, such as 5-fluorouracil or 5-fluorocytosine, and employed classical halogenation techniques. The following sections will outline the probable synthetic pathways, grounded in fundamental organic chemistry principles and supported by analogous transformations reported in the literature.

Synthetic Strategies and Methodologies

The synthesis of this compound can be approached through several strategic routes, primarily involving the introduction of the bromine atom onto a pre-existing 5-fluoropyrimidine core or, alternatively, the construction of the halogenated pyrimidine ring from acyclic precursors.

Bromination of 5-Fluoropyrimidine Derivatives

A common and logical strategy for the synthesis of this compound involves the direct bromination of a suitable 5-fluoropyrimidine precursor.

One of the most direct conceptual routes starts from 4-hydroxy-5-fluoropyrimidine, which can be synthesized from 5-fluorouracil. The hydroxyl group at the 4-position can be converted into a better leaving group, such as a chloro or bromo group, which can then be either retained or further manipulated.

Reaction Scheme:

Synthesis from4-Hydroxy-5-fluoropyrimidine start 4-Hydroxy-5-fluoropyrimidine product This compound start->product Bromination reagent1 POBr3 or PBr5

Caption: Postulated synthesis of this compound from 4-Hydroxy-5-fluoropyrimidine.

Experimental Protocol (Conceptual):

  • To a stirred suspension of 4-hydroxy-5-fluoropyrimidine in a high-boiling inert solvent (e.g., toluene or xylenes), add phosphorus oxybromide (POBr₃) or phosphorus pentabromide (PBr₅).

  • Heat the reaction mixture to reflux for several hours, monitoring the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • After completion, cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by distillation to afford this compound.

Causality Behind Experimental Choices:

  • Reagents: Phosphorus oxybromide and phosphorus pentabromide are classical and effective reagents for the conversion of hydroxyl groups on heterocyclic rings to bromo groups.

  • Solvent: High-boiling inert solvents are used to achieve the necessary reaction temperature for the conversion.

  • Workup: The quenching with ice is necessary to hydrolyze the excess phosphorus halides. The subsequent extraction and purification steps are standard procedures for isolating and purifying organic compounds.

Halogen Exchange Reactions

Another viable synthetic route involves a halogen exchange reaction, where a more reactive halogen, typically chlorine, is displaced by bromine.

Starting from the corresponding 4-chloro-5-fluoropyrimidine, a Finkelstein-type reaction can be employed to introduce the bromo substituent.

Reaction Scheme:

Synthesis from4-Chloro-5-fluoropyrimidine start 4-Chloro-5-fluoropyrimidine product This compound start->product Halogen Exchange reagent1 NaBr or HBr

Caption: Synthesis of this compound via halogen exchange.

Experimental Protocol (Conceptual):

  • Dissolve 4-chloro-5-fluoropyrimidine in a suitable solvent such as acetonitrile or acetone.

  • Add an excess of a bromide salt, such as sodium bromide (NaBr) or lithium bromide (LiBr).

  • Heat the reaction mixture to reflux and monitor the reaction progress by GC-MS.

  • Upon completion, cool the mixture and remove the solvent under reduced pressure.

  • Partition the residue between water and an organic solvent.

  • Separate the organic layer, dry it over a drying agent, and concentrate to obtain the crude product.

  • Purify by column chromatography or distillation.

Causality Behind Experimental Choices:

  • Reagents: The use of a high concentration of bromide ions drives the equilibrium of the halogen exchange towards the desired product.

  • Solvent: Polar aprotic solvents like acetonitrile or acetone are suitable for dissolving the reactants and facilitating the nucleophilic substitution reaction.

Sandmeyer-type Reaction

For a more classical approach, a Sandmeyer-type reaction starting from 4-amino-5-fluoropyrimidine could be envisioned.

This route involves the diazotization of the amino group followed by displacement with a bromide ion, catalyzed by a copper(I) salt.

Reaction Scheme:

Sandmeyer-type Reaction cluster_0 Diazotization cluster_1 Substitution start 4-Amino-5-fluoropyrimidine intermediate Diazonium Salt start->intermediate reagent1 NaNO2, HBr product This compound intermediate->product reagent2 CuBr

Caption: Sandmeyer-type reaction for the synthesis of this compound.

Experimental Protocol (Conceptual):

  • Dissolve 4-amino-5-fluoropyrimidine in an aqueous solution of hydrobromic acid (HBr) and cool the mixture in an ice bath.

  • Slowly add a solution of sodium nitrite (NaNO₂) in water while maintaining the temperature below 5 °C to form the diazonium salt.

  • In a separate flask, prepare a solution of copper(I) bromide (CuBr) in HBr.

  • Slowly add the cold diazonium salt solution to the CuBr solution. Effervescence (evolution of N₂) should be observed.

  • Allow the reaction mixture to warm to room temperature and stir for several hours.

  • Extract the product with an organic solvent, wash the organic layer, dry, and concentrate.

  • Purify the product by appropriate methods.

Causality Behind Experimental Choices:

  • Diazotization: The reaction of a primary aromatic amine with nitrous acid (generated in situ from NaNO₂ and a strong acid) at low temperatures forms a relatively stable diazonium salt.

  • Copper(I) Catalyst: Copper(I) bromide facilitates the displacement of the diazonin group with a bromide ion via a radical-nucleophilic aromatic substitution mechanism[2].

Characterization and Data Presentation

Accurate characterization of this compound is essential for its use in subsequent synthetic steps. The following table summarizes its key physical and spectroscopic properties.

PropertyValueSource
Molecular Formula C₄H₂BrFN₂--INVALID-LINK--[3]
Molecular Weight 176.97 g/mol --INVALID-LINK--[3]
Appearance Likely a solid at room temperatureInferred
Boiling Point Not readily available
Melting Point Not readily available
¹H NMR (Conceptual) δ ~8.8 (s, 1H), ~8.6 (d, 1H)Inferred from related structures
¹³C NMR (Conceptual) δ ~158, ~155 (d), ~145 (d), ~115 (d)Inferred from related structures
Mass Spectrum (EI) m/z 176/178 (M⁺)--INVALID-LINK--[4] (for 5-bromopyrimidine)

Note: The NMR data is conceptual and based on the analysis of similar halogenated pyrimidines. Actual chemical shifts may vary depending on the solvent and experimental conditions.

Safety and Handling

As with all halogenated organic compounds, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood. It is expected to be an irritant to the skin, eyes, and respiratory system. Personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion and Future Outlook

This compound stands as a testament to the power of halogenation in fine-tuning the properties of heterocyclic compounds for applications in drug discovery and materials science. While its historical discovery may not be pinpointed to a single "eureka" moment, its synthesis is firmly rooted in the classical principles of organic chemistry. The synthetic routes outlined in this guide, derived from established methodologies for pyrimidine modification, provide a robust framework for its preparation in a laboratory setting. As the demand for novel and effective therapeutic agents continues to grow, the importance of versatile building blocks like this compound is only set to increase, paving the way for the discovery of the next generation of life-changing molecules.

References

Health and safety handling precautions for 4-Bromo-5-fluoropyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safe Handling of 4-Bromo-5-fluoropyrimidine

This guide provides a comprehensive overview of the essential health and safety protocols for handling this compound in a laboratory setting. Designed for researchers, chemists, and drug development professionals, this document synthesizes critical data from safety data sheets (SDS), toxicological information, and established laboratory safety practices. The objective is to foster a culture of safety by explaining the causality behind each precaution, ensuring that every procedure is a self-validating system of protection.

Compound Profile and Scientific Context

This compound (CAS No: 1003706-87-3) is a halogenated pyrimidine derivative.[1] Pyrimidines are fundamental heterocyclic scaffolds in medicinal chemistry, and their halogenated forms are versatile intermediates in the synthesis of complex pharmaceutical agents. The presence of both bromine and fluorine atoms imparts unique reactivity and physicochemical properties, making it a valuable building block. However, these same properties necessitate stringent handling precautions. Halogenated pyrimidines, particularly fluorinated ones, have been studied for their potential to induce genotoxic effects, including cellular toxicity and chromosome aberrations, primarily through their incorporation into nucleic acids or inhibition of critical enzymes.[2] Therefore, treating this compound with a high degree of caution is imperative.

Physicochemical Properties

A clear understanding of the compound's physical state is the first step in risk assessment. It is typically a solid, which presents an inhalation risk if it becomes airborne as dust.

PropertyValueSource
Molecular Formula C₄H₂BrFN₂[1][3]
Molecular Weight 176.97 g/mol [3]
Appearance Light yellow solid crystalline
Melting Point 90 - 93 °C / 194 - 199.4 °F
CAS Number 1003706-87-3[1]

Hazard Identification and Toxicological Assessment

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as hazardous.[3] The primary routes of exposure are inhalation, skin contact, and eye contact.

GHS Classification

The compound is consistently identified with the following hazard statements across multiple supplier safety data sheets.

Hazard ClassGHS CodeHazard StatementCitation(s)
Skin Corrosion/IrritationH315Causes skin irritation[3]
Serious Eye Damage/IrritationH319Causes serious eye irritation[3]
Specific Target Organ Toxicity (Single Exposure)H335May cause respiratory irritation[3]

The causality behind these hazards lies in the reactive nature of halogenated organic compounds. Upon contact with moist tissues like skin, eyes, or the respiratory tract, they can cause significant irritation and damage.

Exposure Controls and Personal Protective Equipment (PPE)

A multi-layered approach combining engineering controls and robust PPE is essential for minimizing exposure.[4][5]

Engineering Controls
  • Chemical Fume Hood: All handling of solid this compound and its solutions must be conducted in a properly functioning chemical fume hood.[6] This is the primary engineering control to prevent inhalation of dust or vapors.

  • Ventilation: The laboratory should be well-ventilated to ensure any fugitive emissions are diluted and removed.

  • Safety Stations: Accessible and regularly tested safety showers and eyewash stations are mandatory in any area where this chemical is handled.[7]

Personal Protective Equipment (PPE)

The selection of PPE must be based on a thorough risk assessment of the specific procedure being performed.[8]

PPE CategorySpecificationRationale and Best PracticesCitation(s)
Eye & Face Protection ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.Protects against accidental splashes and airborne particles. For large-scale operations, a face shield worn over goggles is recommended.[6][9][10]
Hand Protection Disposable nitrile gloves.Provides protection against incidental contact. For prolonged handling or immersion, consult glove manufacturer guides for appropriate materials. Always inspect gloves before use and replace them immediately if contaminated or torn.[6][9][10]
Skin & Body Protection Flame-retardant lab coat, long pants, and closed-toe shoes.A fully buttoned lab coat protects skin and personal clothing from contamination. Avoid fabrics like polyester that can melt and adhere to skin in a fire.[8][9]
Respiratory Protection Not required if handled within a fume hood.If engineering controls are not feasible or fail, a NIOSH-approved respirator with appropriate cartridges is necessary. Use requires enrollment in a respiratory protection program with medical evaluation and fit testing.[6][9]

Standard Operating Procedures for Safe Handling

Adherence to detailed protocols is the foundation of laboratory safety.

Protocol for Weighing and Transferring Solid Compound
  • Preparation: Don all required PPE (goggles, nitrile gloves, lab coat).

  • Location: Perform all operations within a chemical fume hood to contain any dust.[6]

  • Tare: Place a clean weighing vessel on the analytical balance and tare it.

  • Transfer: Using a clean spatula, carefully transfer the desired amount of this compound to the weighing vessel. Avoid generating dust by handling the material gently.

  • Cleaning: After transfer, carefully clean the spatula and any contaminated surfaces within the fume hood with a solvent-moistened wipe.

  • Sealing: Tightly close the source container immediately after use to prevent contamination and exposure.

  • Disposal: Dispose of the contaminated wipe in a designated solid hazardous waste container.[11]

Protocol for Storage and Waste Disposal
  • Storage: Store the compound in a tightly closed, properly labeled container in a cool, dry, and well-ventilated area.[12] Keep it away from incompatible materials such as strong oxidizing agents.[13][14]

  • Waste Disposal: All waste, including unused product and contaminated materials, must be treated as hazardous waste. Collect in sealed, labeled containers and dispose of through an approved waste disposal plant in accordance with local, regional, and national regulations.[11] Do not allow the chemical to enter drains or the environment.[11][13]

Emergency Procedures

Immediate and correct response to an exposure or spill is critical.

First-Aid Measures
Exposure RouteFirst-Aid ProtocolCitation(s)
Inhalation Immediately move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[6][12]
Skin Contact Immediately remove all contaminated clothing. Wash the affected skin area with plenty of soap and water for at least 15 minutes. If skin irritation persists, seek medical attention.[6][13]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[6][13]
Ingestion Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7][13]
Spill Response Protocol

The response to a spill depends on its scale. For any major spill, evacuate the area and contact emergency personnel. The following workflow outlines the response to a manageable, minor laboratory spill.

SpillResponse spill Spill Detected assess Assess Severity (Quantity, Location) spill->assess minor_spill Minor Spill (Manageable by lab staff) assess->minor_spill  Minor major_spill Major Spill (Immediate Danger) assess->major_spill Major   alert_minor Alert personnel in immediate area minor_spill->alert_minor evacuate EVACUATE AREA IMMEDIATELY major_spill->evacuate ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator if needed) alert_minor->ppe contain Contain Spill (Use inert absorbent like vermiculite or sand) ppe->contain cleanup Collect Material (Sweep solid or absorb liquid. Avoid creating dust.) contain->cleanup decon Decontaminate Area (Wipe with appropriate solvent) cleanup->decon dispose Dispose of Waste (Seal in labeled hazardous waste container) decon->dispose alert_major Alert EH&S / Emergency Services. Pull fire alarm if necessary. evacuate->alert_major secure Secure the Area (Close doors, restrict access) alert_major->secure

Caption: Workflow for responding to a chemical spill.

References

Methodological & Application

The Strategic Synthesis of 4-Aryl-5-fluoropyrimidines: Detailed Application Notes and Protocols for Suzuki Coupling of 4-Bromo-5-fluoropyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Role of 5-Fluoropyrimidines in Modern Drug Discovery

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. The introduction of a fluorine atom at the 5-position profoundly influences the molecule's physicochemical and pharmacological properties.[1][2] This strategic fluorination can enhance metabolic stability, modulate pKa, and improve binding affinity to biological targets, making 5-fluoropyrimidine derivatives highly sought-after in drug development programs.[1][2] Consequently, efficient and versatile synthetic methodologies for the elaboration of these privileged scaffolds are of paramount importance to researchers in both academic and industrial settings.

The Suzuki-Miyaura cross-coupling reaction stands as a preeminent tool for the formation of carbon-carbon bonds, celebrated for its mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acid coupling partners.[3][4] This guide provides detailed application notes and optimized protocols for the Suzuki coupling of 4-Bromo-5-fluoropyrimidine, a key intermediate for accessing diverse libraries of 4-aryl-5-fluoropyrimidines. Understanding the nuances of this transformation is critical for the successful synthesis of novel chemical entities with therapeutic potential.

Mechanistic Insights: The Palladium-Catalyzed Suzuki-Miyaura Coupling Cycle

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[3][4] A fundamental understanding of this mechanism is crucial for rational protocol design and troubleshooting. The cycle can be broadly divided into three key steps:

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of this compound. This is often the rate-determining step of the reaction. The electron-withdrawing nature of the pyrimidine ring and the adjacent fluorine atom is anticipated to facilitate this step by rendering the C4 position more electrophilic.

  • Transmetalation: The organoboronic acid, activated by a base, transfers its organic moiety to the palladium(II) complex. The base is crucial for the formation of a boronate species, which enhances the nucleophilicity of the organic group for a more facile transfer to the palladium center.

  • Reductive Elimination: The final step involves the formation of the new carbon-carbon bond between the pyrimidine and the aryl group, with the concomitant regeneration of the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

Suzuki_Coupling_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd_complex Ar-Pd(II)L_n-X oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation R'-B(OR)2 + Base pd_r_complex Ar-Pd(II)L_n-R' transmetalation->pd_r_complex reductive_elimination Reductive Elimination pd_r_complex->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-R' reductive_elimination->product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols: Suzuki Coupling of this compound

The following protocols provide a robust starting point for the Suzuki coupling of this compound with a variety of aryl and heteroaryl boronic acids. Optimization of the catalyst, ligand, base, and solvent may be necessary for particularly challenging substrates.

Protocol 1: Conventional Thermal Suzuki Coupling

This protocol is suitable for a wide range of arylboronic acids and offers reliable scalability.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane

  • Water (degassed)

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and heating block/oil bath

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, and potassium carbonate.

  • Seal the flask with a septum, and then evacuate and backfill with an inert gas (e.g., argon) three times to establish an inert atmosphere.

  • Under a positive pressure of the inert gas, add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0).

  • Add 1,4-dioxane and degassed water via syringe in a 4:1 to 5:1 ratio (e.g., 4 mL dioxane and 1 mL water per 1 mmol of the bromopyrimidine).

  • Degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes.

  • Heat the reaction mixture to 80-100 °C and stir vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Microwave-Assisted Suzuki Coupling

Microwave irradiation can significantly reduce reaction times, proving particularly advantageous for rapid library synthesis and for less reactive coupling partners.[5]

Materials:

  • Same as Protocol 1, with a microwave-safe reaction vial.

Procedure:

  • In a microwave-safe reaction vial equipped with a magnetic stir bar, combine this compound, the arylboronic acid, a suitable palladium catalyst (e.g., Pd(PPh₃)₄ or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] at 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv).

  • Add the degassed solvent system (e.g., 1,4-dioxane/water) via syringe.

  • Seal the vial and place it in the microwave reactor.

  • Heat the mixture to a temperature between 100-140 °C for 10-30 minutes.

  • After cooling to room temperature, follow the work-up and purification steps as described in Protocol 1.

Experimental_Workflow cluster_workflow General Suzuki Coupling Workflow start Reaction Setup (Reagents, Solvent, Inert Atmosphere) reaction Heating (Conventional or Microwave) start->reaction monitoring Reaction Monitoring (TLC, LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Work-up (Extraction, Washing) monitoring->workup Complete purification Purification (Column Chromatography) workup->purification analysis Product Characterization (NMR, MS) purification->analysis

Caption: A generalized experimental workflow for the Suzuki coupling reaction.

Optimization and Key Parameters

The success of the Suzuki coupling of this compound is contingent on the careful selection of several key parameters. The following table summarizes recommended starting conditions and potential optimization strategies.

ParameterRecommended Starting ConditionsRationale and Optimization Considerations
Palladium Catalyst Pd(PPh₃)₄ (3-5 mol%) or Pd(dppf)Cl₂ (2-5 mol%)Pd(PPh₃)₄ is a versatile and commonly used catalyst. For more challenging couplings, catalysts with more electron-rich and bulky ligands like Buchwald's SPhos or XPhos in combination with a Pd(II) precatalyst (e.g., Pd(OAc)₂) may improve yields.[6]
Base K₂CO₃ (2.0 equiv) or K₃PO₄ (2.0-3.0 equiv)K₂CO₃ is a cost-effective and generally effective base. For less reactive boronic acids or to mitigate side reactions, stronger bases like K₃PO₄ or Cs₂CO₃ can be employed. The choice of base can be solvent-dependent.
Solvent 1,4-Dioxane/Water (4:1 to 5:1) or Toluene/WaterA mixture of an organic solvent and water is typically required to dissolve both the organic and inorganic reagents. DMF can also be a suitable solvent, particularly for less soluble substrates. Ensure all solvents are thoroughly degassed to prevent catalyst deactivation.[6]
Temperature 80-100 °C (Conventional) or 100-140 °C (Microwave)Higher temperatures are often necessary to drive the reaction to completion, especially with less reactive aryl chlorides, though bromides are generally more reactive.[7] Microwave heating can significantly accelerate the reaction.[5]
Boronic Acid/Ester 1.1 - 1.5 equivalentsA slight excess of the boronic acid is typically used to ensure complete consumption of the limiting this compound. Boronic esters (e.g., pinacol esters) can be used as alternatives and may offer enhanced stability.

Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalyst; Insufficiently degassed solvents; Inappropriate base or temperature.Use a fresh batch of catalyst and high-purity, degassed solvents. Screen different bases (K₃PO₄, Cs₂CO₃) and increase the reaction temperature. Consider using a more active catalyst system (e.g., a Buchwald ligand).[6]
Protodebromination Presence of water and base can lead to the replacement of the bromine with a hydrogen atom.Minimize the amount of water in the reaction or use anhydrous conditions if possible. A less aggressive base might also be beneficial.
Homocoupling of Boronic Acid Can occur in the presence of oxygen or with certain catalyst systems.Ensure thorough degassing of the reaction mixture. Using a Pd(0) precatalyst can sometimes mitigate this side reaction.
Difficult Purification Co-elution of product with residual catalyst or byproducts.Optimize the stoichiometry to minimize excess reagents. A thorough aqueous work-up can help remove inorganic impurities. Fine-tuning the eluent system for column chromatography is often necessary.

Conclusion

The Suzuki-Miyaura cross-coupling of this compound is a powerful and reliable method for the synthesis of a diverse array of 4-aryl-5-fluoropyrimidines. By understanding the underlying mechanism and carefully selecting the reaction parameters, researchers can efficiently access these valuable compounds, which are of significant interest in the pursuit of novel therapeutics. The protocols and insights provided in this guide serve as a comprehensive resource for scientists and drug development professionals, enabling the streamlined synthesis and exploration of this important chemical space.

References

Application Notes and Protocols for the Sonogashira Coupling of 4-Bromo-5-fluoropyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 4-Alkynyl-5-fluoropyrimidines

The pyrimidine core is a privileged scaffold in medicinal chemistry, integral to numerous therapeutic agents.[1][2] The introduction of fluorine and an alkynyl group can profoundly modulate a molecule's pharmacological profile, affecting properties such as metabolic stability, binding affinity, and membrane permeability. The Sonogashira coupling is a powerful and versatile cross-coupling reaction for forming carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes.[3][4] This reaction is particularly valuable for the synthesis of 4-alkynyl-5-fluoropyrimidines, which are key building blocks in the development of novel drug candidates.

This guide provides a detailed technical overview, field-proven insights, and step-by-step protocols for the successful Sonogashira coupling of 4-bromo-5-fluoropyrimidine.

Understanding the Reactivity of this compound

The reactivity of this compound in palladium-catalyzed cross-coupling reactions is governed by the electronic nature of the pyrimidine ring. The two nitrogen atoms and the fluorine atom are strongly electron-withdrawing, rendering the pyrimidine ring electron-deficient. This electronic characteristic enhances the reactivity of the C4-Br bond towards the initial, often rate-limiting, oxidative addition step in the palladium catalytic cycle.[5][6] The general reactivity trend for halogens in such couplings (I > Br > Cl) positions the C-Br bond as an ideal reactive handle for reliable and efficient transformations.[7]

The Sonogashira Catalytic Cycle: A Mechanistic Overview

The Sonogashira coupling reaction proceeds through two interconnected catalytic cycles involving palladium and copper.[3] Understanding this mechanism is crucial for rational troubleshooting and optimization.

  • Palladium Cycle : The active Pd(0) catalyst initiates the cycle by undergoing oxidative addition to the this compound, forming a Pd(II)-pyrimidine complex.

  • Copper Cycle : Concurrently, the terminal alkyne reacts with a copper(I) salt in the presence of a base to form a copper(I) acetylide intermediate. The base is essential for deprotonating the terminal alkyne, increasing its nucleophilicity.[8]

  • Transmetalation : The copper acetylide transfers its alkynyl group to the Pd(II)-pyrimidine complex. This step regenerates the copper(I) catalyst.

  • Reductive Elimination : The resulting di-organopalladium(II) complex undergoes reductive elimination to yield the final product, 4-alkynyl-5-fluoropyrimidine, and regenerate the active Pd(0) catalyst, which re-enters the catalytic cycle.

Below is a diagram illustrating the key steps of the Sonogashira coupling mechanism.

Sonogashira_Mechanism Sonogashira Catalytic Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ PdII_Aryl L₂Pd(II)(Aryl)(Br) Pd0->PdII_Aryl Oxidative Addition (this compound) Alkyne Terminal Alkyne (R-C≡C-H) PdII_Alkynyl L₂Pd(II)(Aryl)(Alkynyl) PdII_Aryl->PdII_Alkynyl Transmetalation PdII_Alkynyl->Pd0 Regenerates Catalyst Product 4-Alkynyl-5-fluoropyrimidine PdII_Alkynyl->Product Reductive Elimination CuI Cu(I)Br Cu_Acetylide Copper(I) Acetylide (R-C≡C-Cu) Alkyne->Cu_Acetylide Deprotonation (Base) + Cu(I) Cu_Acetylide->PdII_Aryl Transfers Alkynyl Group Cu_Acetylide->CuI Regenerates Catalyst

Caption: The interconnected Palladium and Copper catalytic cycles in the Sonogashira reaction.

Core Components and Optimization Strategies

The success of the Sonogashira coupling of this compound hinges on the careful selection and optimization of several key parameters.

ParameterOptions & ConsiderationsRationale & Expert Insights
Palladium Catalyst Precatalysts: PdCl₂(PPh₃)₂, Pd(PPh₃)₄, Pd(OAc)₂ with ligands. Loadings: Typically 1-5 mol%.PdCl₂(PPh₃)₂ and Pd(PPh₃)₄ are robust, commercially available, and effective for many heteroaryl couplings.[9] For challenging substrates, using a separate ligand (e.g., bulky, electron-rich phosphines like XPhos or SPhos) with a palladium source like Pd(OAc)₂ can enhance catalytic activity.
Copper (I) Co-catalyst Source: Copper(I) iodide (CuI) is most common. Loadings: Typically 2-10 mol%.CuI facilitates the formation of the copper acetylide, which is crucial for the transmetalation step.[3] While essential for the classic Sonogashira, copper can also promote the undesirable homocoupling of the alkyne (Glaser coupling). If this side reaction is problematic, a copper-free protocol should be considered.[8]
Base Amine Bases: Triethylamine (Et₃N), Diisopropylethylamine (DIPEA). Inorganic Bases: K₂CO₃, Cs₂CO₃.Amine bases like Et₃N are very common and can often serve as both the base and a co-solvent.[10] They neutralize the HBr byproduct and facilitate alkyne deprotonation. Inorganic bases are useful when the substrate or product is sensitive to amines.
Solvent Aprotic Polar: Tetrahydrofuran (THF), Dioxane, Dimethylformamide (DMF), Acetonitrile (MeCN). Aprotic Non-polar: Toluene.THF is an excellent starting point for its ability to dissolve a wide range of organic compounds and its suitable boiling point for reactions that may require gentle heating.[9] DMF is a more polar option that can be beneficial for less reactive substrates but requires higher temperatures for removal.[2]
Temperature Room temperature to 80 °C.Many Sonogashira couplings on reactive heteroaryl halides can proceed efficiently at room temperature.[9] If the reaction is sluggish, gentle heating (40-60 °C) can significantly increase the rate. Monitoring by TLC or LC-MS is crucial to avoid decomposition at higher temperatures.

Experimental Protocols

Safety Precaution: These reactions should be performed in a well-ventilated fume hood. All reagents should be handled with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Anhydrous and anaerobic conditions are recommended for optimal results.

Protocol 1: Standard Copper-Cocatalyzed Sonogashira Coupling

This protocol is a robust starting point for the coupling of this compound with a variety of terminal alkynes and is based on conditions successful for similar fluorinated heteroaryl bromides.[9]

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (3 mol%)

  • Copper(I) iodide (CuI) (5 mol%)

  • Triethylamine (Et₃N) (3.0 equiv)

  • Anhydrous Tetrahydrofuran (THF) (to achieve ~0.1 M concentration)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, PdCl₂(PPh₃)₂, and CuI.

  • Seal the flask, and evacuate and backfill with an inert gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Add anhydrous THF via syringe, followed by triethylamine. Stir the mixture for 5 minutes at room temperature.

  • Add the terminal alkyne dropwise via syringe.

  • Stir the reaction mixture at room temperature for 16 hours, or until completion as monitored by TLC or LC-MS. If the reaction is slow, it can be gently heated to 40-50 °C.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove insoluble salts and catalyst residues, washing the pad with additional ethyl acetate.

  • Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NH₄Cl solution, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 4-alkynyl-5-fluoropyrimidine.

Protocol 2: Copper-Free Sonogashira Coupling

This protocol is advantageous when the terminal alkyne is prone to homocoupling or when copper contamination of the final product is a concern.[8][11]

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.5 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%)

  • Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Anhydrous Dimethylformamide (DMF) (to achieve ~0.1 M concentration)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add this compound and Pd(PPh₃)₄.

  • Seal the flask and establish an inert atmosphere by evacuating and backfilling with argon (3x).

  • Add anhydrous DMF via syringe, followed by DIPEA.

  • Add the terminal alkyne dropwise.

  • Heat the reaction mixture to 60-80 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Work-up: Cool the mixture to room temperature. Dilute with ethyl acetate and wash several times with water to remove DMF, followed by a final wash with brine.

  • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purification: Purify the residue by flash column chromatography.

Troubleshooting and Workflow Logic

Even with optimized protocols, challenges can arise. The following decision tree provides a logical workflow for troubleshooting common issues.

Troubleshooting Start Reaction Monitoring (TLC/LC-MS) NoReaction No or Low Conversion Start->NoReaction After 16h @ RT SideProduct Side Products Observed Start->SideProduct During reaction Complete Reaction Complete Start->Complete Starting material consumed CheckInert Verify Inert Atmosphere & Anhydrous Conditions NoReaction->CheckInert First Check Homocoupling Alkyne Homocoupling (Glaser Product) SideProduct->Homocoupling If dimer observed Dehalogenation Dehalogenation of Starting Material SideProduct->Dehalogenation If H replaces Br Workup Workup Complete->Workup Proceed to Work-up & Purification IncreaseTemp Increase Temperature (e.g., to 50-60°C) CheckInert->IncreaseTemp If conditions are good ChangeCatalyst Use a more active catalyst system (e.g., Pd(OAc)₂ + XPhos) IncreaseTemp->ChangeCatalyst If still no reaction ChangeSolvent Switch to a more polar solvent (e.g., THF -> DMF) ChangeCatalyst->ChangeSolvent Final option SwitchToCuFree Switch to Copper-Free Protocol Homocoupling->SwitchToCuFree LowerCu Lower CuI loading (e.g., to 1-2 mol%) Homocoupling->LowerCu UseLessBase Reduce amount of base Dehalogenation->UseLessBase CheckPurity Check purity of reagents Dehalogenation->CheckPurity

Caption: A decision tree for troubleshooting common Sonogashira coupling issues.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Bromo-5-fluoropyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 4-Amino-5-fluoropyrimidines in Modern Drug Discovery

The 5-fluoropyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents, including the anticancer drug 5-fluorouracil and the antifungal agent 5-fluorocytosine.[1] The introduction of an amino group at the 4-position of this privileged heterocycle opens up vast possibilities for molecular diversification, enabling the synthesis of novel drug candidates with potential applications in oncology, virology, and beyond.[2][3] Fluorine's unique properties, such as its ability to modulate pKa, improve metabolic stability, and enhance binding affinity, make fluorinated organic molecules highly sought after in pharmaceutical development.[1][4]

Traditionally, the synthesis of such compounds has relied on nucleophilic aromatic substitution (SNAr) reactions. However, these methods often require harsh conditions and may suffer from limited substrate scope. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has emerged as a powerful and versatile alternative for the formation of C-N bonds.[5][6] This reaction is renowned for its broad functional group tolerance, mild reaction conditions, and applicability to a wide range of amine and aryl halide coupling partners.[5][7]

This comprehensive guide provides a detailed protocol for the Buchwald-Hartwig amination of 4-Bromo-5-fluoropyrimidine, a key building block for accessing diverse 4-amino-5-fluoropyrimidine derivatives. We will delve into the mechanistic underpinnings of the reaction, offer a step-by-step experimental procedure, and provide insights into troubleshooting and optimization.

The Catalytic Cycle: A Mechanistic Overview

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst.[6][8] The cycle can be broadly divided into three key stages: oxidative addition, amine coordination and deprotonation, and reductive elimination.

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of this compound. This step forms a Pd(II) intermediate. The reactivity order for aryl halides in this step is generally I > Br > Cl.[8][9]

  • Amine Coordination and Deprotonation: The amine substrate then coordinates to the Pd(II) complex. In the presence of a base, the coordinated amine is deprotonated to form a palladium-amido complex. The choice of base is critical and can influence the reaction rate and outcome.[8]

  • Reductive Elimination: This is the final, product-forming step where the C-N bond is formed, and the desired 4-amino-5-fluoropyrimidine product is released from the palladium center. This process regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[6][10]

An unproductive side reaction that can occur is β-hydride elimination, which can be minimized by the appropriate choice of ligand.[5][11]

Buchwald_Hartwig_Amination cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_products Products Pd0 L-Pd(0) Active Catalyst OxAdd Oxidative Addition Intermediate L-Pd(II)(Ar)(Br) Pd0->OxAdd Ar-Br AmineCoord Amine Coordination Complex OxAdd->AmineCoord HNR'R'' Amido Palladium-Amido Complex L-Pd(II)(Ar)(NR'R'') AmineCoord->Amido Base, -HBase⁺ Amido->Pd0 Reductive Elimination Product 4-(R'R''-amino)-5-fluoropyrimidine Amido->Product ArBr This compound Amine R'R''NH

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocol: Buchwald-Hartwig Amination of this compound

This protocol provides a general procedure for the amination of this compound with a generic primary or secondary amine. Optimization may be required for specific substrates.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
This compound≥97%Commercially Available
Amine≥98%Commercially Available
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))Catalyst GradeCommercially AvailableCan be sensitive to air and light.
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)≥98%Commercially AvailableAir-stable ligand.
Sodium tert-butoxide (NaOtBu)≥97%Commercially AvailableStrong base, handle under inert atmosphere.
TolueneAnhydrous, ≥99.8%Commercially AvailableDegas before use.
Ethyl acetateACS GradeCommercially AvailableFor extraction.
Brine (saturated NaCl solution)Lab Prepared
Anhydrous sodium sulfate (Na₂SO₄)Commercially AvailableFor drying.
Schlenk flask or reaction vial with a screw cap and septumOven-dried before use.
Magnetic stir bar
Inert gas (Argon or Nitrogen) supply
Standard laboratory glassware
Step-by-Step Procedure
  • Reaction Setup:

    • To an oven-dried Schlenk flask or reaction vial containing a magnetic stir bar, add Pd₂(dba)₃ (0.02 mmol, 2 mol%) and Xantphos (0.04 mmol, 4 mol%).

    • Seal the flask with a rubber septum or screw cap.

    • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to ensure an inert atmosphere.

  • Reagent Addition:

    • Under a positive pressure of inert gas, add sodium tert-butoxide (1.4 mmol, 1.4 equiv).

    • Add this compound (1.0 mmol, 1.0 equiv).

    • Add the amine (1.2 mmol, 1.2 equiv).

  • Solvent Addition:

    • Add anhydrous, degassed toluene (5 mL) via syringe.

  • Reaction:

    • Stir the reaction mixture at room temperature for 5-10 minutes.

    • Heat the reaction mixture to 100 °C in a preheated oil bath.

    • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-24 hours.

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Quench the reaction by adding water (10 mL).

    • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

    • Combine the organic layers and wash with brine (20 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

    • Filter and concentrate the organic layer under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 4-amino-5-fluoropyrimidine derivative.

Key Parameters and Optimization

The success of the Buchwald-Hartwig amination is highly dependent on the careful selection of several key parameters.

ParameterRecommendationRationale and Considerations
Palladium Precursor Pd₂(dba)₃, Pd(OAc)₂Pd₂(dba)₃ is a common Pd(0) source. Pd(OAc)₂ is a Pd(II) source that is reduced in situ to the active Pd(0) species.[8]
Ligand Xantphos, BINAP, bulky alkylphosphines (e.g., XPhos)The choice of ligand is crucial for stabilizing the palladium catalyst, promoting reductive elimination, and preventing side reactions.[5][12] For electron-deficient heterocycles, bulky and electron-rich ligands like Xantphos are often effective.[13]
Base NaOtBu, K₃PO₄, Cs₂CO₃A strong, non-nucleophilic base is required to deprotonate the amine.[8] NaOtBu is a common choice. For base-sensitive substrates, weaker bases like K₃PO₄ or Cs₂CO₃ can be used, though this may require higher temperatures or longer reaction times.
Solvent Toluene, Dioxane, THFAnhydrous, non-protic solvents are necessary. Toluene is a widely used solvent for these reactions.[13] Dioxane is also effective but is a solvent of higher environmental concern.[14]
Temperature 80-110 °CThe reaction temperature will depend on the reactivity of the specific substrates and the chosen catalyst system.[8]

Troubleshooting Guide

IssuePotential CauseSuggested Solution
Low or no conversion Inactive catalystEnsure the use of a fresh palladium precursor and high-purity ligand. Ensure a truly inert atmosphere, as oxygen can deactivate the catalyst.
Insufficiently strong baseSwitch to a stronger base, such as NaOtBu or LHMDS.
Low reaction temperatureIncrease the reaction temperature in increments of 10 °C.
Side product formation (e.g., hydrodehalogenation) Catalyst deactivation or competing reaction pathwaysScreen different ligands. Bulky biarylphosphine ligands can sometimes suppress hydrodehalogenation.[5]
Difficulty in purification Formation of palladium blackEnsure proper workup and filtration to remove insoluble palladium species before chromatography.

Conclusion

The Buchwald-Hartwig amination is a robust and highly effective method for the synthesis of 4-amino-5-fluoropyrimidine derivatives. By understanding the reaction mechanism and carefully selecting the appropriate catalyst system and reaction conditions, researchers can efficiently access a wide array of these valuable compounds for drug discovery and development. The protocol provided herein serves as a solid starting point for the successful application of this powerful transformation.

References

Application Notes and Protocols for the Synthesis of Antiviral Compounds with 4-Bromo-5-fluoropyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 4-Bromo-5-fluoropyrimidine in Antiviral Drug Discovery

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with a broad spectrum of biological activities, including potent antiviral properties.[1] The strategic incorporation of halogen atoms, particularly fluorine, into these heterocyclic systems can profoundly enhance their therapeutic efficacy. Fluorine's high electronegativity and small atomic radius can improve metabolic stability, binding affinity to target enzymes, and bioavailability.[2] this compound emerges as a highly versatile and valuable starting material for the synthesis of novel antiviral candidates. Its unique substitution pattern, featuring a reactive bromine atom amenable to various cross-coupling reactions and a fluorine atom that modulates the electronic properties of the pyrimidine ring, provides a rich platform for chemical diversification.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound in the synthesis of potential antiviral compounds. We will delve into key synthetic strategies, provide detailed experimental protocols, and offer insights into the rationale behind these methodologies.

Core Synthetic Strategies and Mechanistic Insights

The reactivity of this compound is dominated by the distinct properties of its two halogen substituents. The bromine atom at the 4-position is an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions and is readily displaced by a variety of nucleophiles. Furthermore, the carbon-bromine bond serves as a versatile handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse carbon-based substituents. The fluorine atom at the 5-position, being more electronegative and forming a stronger bond with the pyrimidine ring, is generally less reactive towards nucleophilic displacement but significantly influences the overall reactivity of the molecule by withdrawing electron density.

This section will explore the primary synthetic transformations applicable to this compound for the generation of antiviral compound libraries.

Nucleophilic Aromatic Substitution (SNAr): Introducing Key Pharmacophoric Groups

The electron-deficient nature of the pyrimidine ring, further enhanced by the presence of the fluorine atom, makes the 4-position highly susceptible to nucleophilic attack. This allows for the straightforward introduction of amine, alcohol, and thiol functionalities, which are prevalent in many antiviral drugs.

Causality of Experimental Choices:

  • Choice of Base: A non-nucleophilic base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N), is crucial to neutralize the hydrobromic acid (HBr) generated during the reaction, driving the equilibrium towards product formation without competing with the primary nucleophile.

  • Solvent Selection: Polar aprotic solvents like N,N-Dimethylformamide (DMF) or acetonitrile are ideal for SNAr reactions as they can solvate the cationic species and do not interfere with the nucleophile.

  • Temperature Control: While many SNAr reactions with potent nucleophiles proceed at room temperature, gentle heating may be required for less reactive nucleophiles to achieve a reasonable reaction rate.

Experimental Protocol 1: Synthesis of a 4-Amino-5-fluoropyrimidine Derivative

This protocol details the N-alkylation of a primary amine with this compound.

Materials:

  • This compound (1.0 eq)

  • Substituted primary amine (e.g., benzylamine) (1.1 eq)

  • Potassium carbonate (K₂CO₃) (2.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred solution of the substituted primary amine (1.1 mmol) in anhydrous DMF (5 mL), add potassium carbonate (2.5 mmol).

  • Stir the suspension at room temperature for 20-30 minutes.

  • Add this compound (1.0 mmol) to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into water (20 mL) and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 4-amino-5-fluoropyrimidine derivative.

Data Presentation: Representative Yields for SNAr Reactions

Nucleophile ClassExample NucleophileTypical Yield Range
Primary AminesBenzylamine85-95%
Secondary AminesMorpholine80-90%
Phenols4-Methoxyphenol70-85% (may require heating)
ThiolsThiophenol90-98%
Palladium-Catalyzed Cross-Coupling Reactions: Building Molecular Complexity

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex molecular architectures from simple precursors.

The Suzuki-Miyaura coupling reaction is a versatile method for creating biaryl and heteroaryl-aryl structures, which are common motifs in antiviral agents.[3]

Causality of Experimental Choices:

  • Catalyst and Ligand: A palladium(0) catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], is commonly used.[4] The choice of ligand is critical for stabilizing the palladium catalyst and facilitating the catalytic cycle.

  • Base: A base like potassium carbonate or potassium phosphate is required to activate the boronic acid.

  • Solvent System: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water is often employed to dissolve both the organic and inorganic reagents.

Experimental Protocol 2: Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (e.g., phenylboronic acid) (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a Schlenk flask, combine this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Add Pd(PPh₃)₄ (0.05 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed 1,4-dioxane (4 mL) and degassed water (1 mL).

  • Heat the reaction mixture to 80-90 °C and stir for 4-12 hours, monitoring by TLC.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous Na₂SO₄.

  • Concentrate the solution under reduced pressure and purify the residue by column chromatography to yield the 4-aryl-5-fluoropyrimidine product.

The Sonogashira coupling allows for the introduction of alkyne functionalities, which are valuable for further synthetic transformations or as pharmacophoric elements themselves.[5]

Causality of Experimental Choices:

  • Dual Catalysis: This reaction typically employs a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI). The palladium catalyst facilitates the oxidative addition to the aryl halide, while the copper co-catalyst activates the terminal alkyne.[5]

  • Base: A mild amine base, such as triethylamine or diisopropylethylamine, is used both as a base and often as the solvent.

  • Inert Atmosphere: The catalytic species are sensitive to oxygen, so the reaction must be carried out under an inert atmosphere.

Experimental Protocol 3: Sonogashira Coupling of this compound with a Terminal Alkyne

Materials:

  • This compound (1.0 eq)

  • Terminal alkyne (e.g., phenylacetylene) (1.2 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 eq)

  • Copper(I) iodide (CuI) (0.06 eq)

  • Triethylamine (Et₃N)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), PdCl₂(PPh₃)₂ (0.03 mmol), and CuI (0.06 mmol).

  • Add anhydrous THF (5 mL) and triethylamine (2.5 mmol).

  • Add the terminal alkyne (1.2 mmol) dropwise to the stirred solution.

  • Stir the reaction at room temperature for 6-18 hours, monitoring by TLC.

  • Once the reaction is complete, quench with a saturated aqueous NH₄Cl solution.

  • Extract the mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Concentrate under reduced pressure and purify the crude product by column chromatography to obtain the 4-alkynyl-5-fluoropyrimidine.

Visualization of Synthetic Workflows

Synthetic_Workflow cluster_snar Nucleophilic Aromatic Substitution (SNAr) cluster_suzuki Suzuki-Miyaura Coupling cluster_sonogashira Sonogashira Coupling Start This compound SNAr_Node Primary/Secondary Amines, Phenols, Thiols (Base, Solvent) Start->SNAr_Node S_NAr Suzuki_Node Aryl/Heteroaryl Boronic Acid (Pd(0) catalyst, Base, Solvent) Start->Suzuki_Node Suzuki Sonogashira_Node Terminal Alkyne (Pd/Cu catalyst, Base, Solvent) Start->Sonogashira_Node Sonogashira SNAr_Product 4-Substituted-5-fluoropyrimidines (e.g., Amino, Ether, Thioether) SNAr_Node->SNAr_Product Suzuki_Product 4-Aryl/Heteroaryl-5-fluoropyrimidines Suzuki_Node->Suzuki_Product Sonogashira_Product 4-Alkynyl-5-fluoropyrimidines Sonogashira_Node->Sonogashira_Product

Caption: Synthetic pathways from this compound.

Self-Validating Systems and Troubleshooting

Each protocol is designed to be a self-validating system through rigorous monitoring and characterization.

  • Reaction Monitoring: TLC is an indispensable tool for tracking the consumption of the starting material and the formation of the product. The use of different solvent systems for TLC can help in resolving closely eluting spots.

  • Product Characterization: The identity and purity of the final compounds should be unequivocally confirmed by a combination of spectroscopic methods (¹H NMR, ¹³C NMR, Mass Spectrometry) and, if necessary, elemental analysis.

  • Troubleshooting:

    • Low Yields in SNAr: Ensure all reagents are anhydrous, particularly the solvent and the amine. Consider increasing the reaction temperature or using a stronger, non-nucleophilic base.

    • Dehalogenation in Cross-Coupling: If significant dehalogenation of the starting material is observed, this may indicate issues with the catalyst activity or the presence of impurities. Using freshly prepared catalysts and thoroughly degassed solvents is crucial.

    • Reaction Stalls in Cross-Coupling: If a reaction stalls, adding a fresh portion of the catalyst may help. Ensure the base is of high quality and the reaction is maintained under a strictly inert atmosphere.

Conclusion

This compound is a potent building block for the synthesis of diverse libraries of compounds with potential antiviral activity. The synthetic routes outlined in these application notes, focusing on nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, provide a robust foundation for the exploration of this chemical space. The key to success lies in the careful selection of reaction conditions and rigorous analytical characterization of the synthesized molecules.

References

Application Notes and Protocols: 4-Bromo-5-fluoropyrimidine as a Versatile Building Block in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern agrochemical research, the strategic incorporation of fluorine and nitrogen-containing heterocycles is a proven method for enhancing the efficacy, metabolic stability, and overall performance of active ingredients.[1][2] Pyrimidine derivatives, in particular, are a privileged scaffold found in a multitude of commercial pesticides and fungicides due to their diverse biological activities.[3][4] Within this context, 4-Bromo-5-fluoropyrimidine has emerged as a highly valuable and versatile building block. Its structure is uniquely engineered for selective functionalization: the pyrimidine core is activated towards nucleophilic attack, and the distinct electronic properties of the C4-Bromo and C5-Fluoro substituents allow for regioselective transformations, making it an ideal starting point for the synthesis of novel agrochemical candidates.

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core reactivity of this compound. We will delve into the mechanistic principles that govern its synthetic transformations and provide detailed, field-proven protocols for its application in key C-C and C-N bond-forming reactions.

Physicochemical Properties and Safe Handling

Before utilization in any synthetic protocol, a thorough understanding of the physical properties and safety requirements of this compound is essential.

Table 1: Physicochemical Data for this compound

PropertyValueReference(s)
CAS Number 1003706-87-3[5][6]
Molecular Formula C₄H₂BrFN₂[5]
Molecular Weight 176.97 g/mol [5]
IUPAC Name This compound[5]
Physical Form Solid (Typical)[7][8]

Safety and Handling: this compound is classified as an irritant and is harmful if swallowed.[9][10][11] It is imperative to handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[8][11] Avoid inhalation of dust and contact with skin and eyes.[8] For complete safety information, always consult the latest Safety Data Sheet (SDS) from your supplier before commencing work.[7][8][9][10][11]

Core Reactivity and Mechanistic Insights

The synthetic utility of this compound is rooted in the electronic nature of its substituted pyrimidine ring. The two nitrogen atoms in the ring act as strong electron-withdrawing groups, rendering the ring electron-deficient and thus susceptible to a range of transformations not typically observed in carbocyclic aromatic systems.[12][13]

Key Reaction Pathways

The strategic positioning of the bromine and fluorine atoms allows for three primary classes of reactions, enabling divergent synthesis from a single starting material.

G main This compound sub1 Suzuki Coupling (C-C Bond Formation) main->sub1  Pd Catalyst,  Boronic Acid, Base sub2 Sonogashira Coupling (C-C Bond Formation) main->sub2  Pd Catalyst, Cu(I),  Alkyne, Base sub3 Nucleophilic Aromatic Substitution (SNAr) (C-N, C-O, C-S Bond Formation) main->sub3  Nucleophile (Amine, etc.),  Base (optional) prod1 4-Aryl-5-fluoropyrimidines sub1->prod1 prod2 4-Alkynyl-5-fluoropyrimidines sub2->prod2 prod3 4-Amino/Alkoxy/Thio-5-fluoropyrimidines sub3->prod3

Caption: Key synthetic transformations of this compound.

Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyrimidine ring is further amplified by the inductive effects of both the bromine and fluorine substituents. This makes the carbon atoms of the ring electrophilic and primes them for attack by nucleophiles (e.g., amines, alcohols, thiols).[13] The reaction typically proceeds via an addition-elimination mechanism, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[12][13] The high electronegativity of the adjacent fluorine atom is particularly effective at stabilizing this negatively charged intermediate, thereby lowering the activation energy of the rate-determining addition step and accelerating the overall reaction.[14][15]

Palladium-Catalyzed Cross-Coupling Reactions: The C-Br bond at the C4 position is the primary site for palladium-catalyzed cross-coupling reactions such as Suzuki and Sonogashira couplings. This selectivity is governed by the relative bond strengths and the mechanism of the catalytic cycle. The first and often rate-limiting step in these reactions is the oxidative addition of the palladium(0) catalyst into the carbon-halogen bond.[16] The C-Br bond is significantly weaker and more reactive towards oxidative addition than the C-F bond, ensuring that coupling occurs exclusively at the C4 position.[17][18] This predictable regioselectivity is a cornerstone of its utility, allowing the stable C-F bond to be retained in the final product for its beneficial effects on bioactivity.

Application Protocols and Methodologies

The following protocols are provided as robust starting points for the synthetic utilization of this compound. Researchers should note that optimization of reaction time, temperature, and reagent stoichiometry may be necessary for specific substrates.

Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

Objective: To synthesize 4-aryl-5-fluoropyrimidine derivatives, a common core in many modern agrochemicals. This protocol is based on established procedures for the Suzuki coupling of halogenated pyrimidines.[19][20]

G start Start: Assemble Reagents step1 In a Schlenk flask under Argon: - this compound (1.0 eq) - Arylboronic Acid (1.2 eq) - K₃PO₄ (2.0 eq) - Pd(PPh₃)₄ (5 mol%) start->step1 step2 Add degassed solvents: - 1,4-Dioxane - Water (e.g., 4:1 v/v) step1->step2 step3 Heat reaction mixture to 80-90 °C with vigorous stirring. step2->step3 step4 Monitor reaction progress by TLC or LC-MS. step3->step4 step5 Work-up: - Cool to RT - Dilute with Ethyl Acetate - Wash with water, then brine step4->step5 step6 Dry organic layer (Na₂SO₄), filter, and concentrate. step5->step6 step7 Purify by column chromatography (Silica gel). step6->step7 end End: Isolated Product step7->end

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Step-by-Step Methodology:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.1–1.5 equiv.), and potassium phosphate (K₃PO₄) (2.0–3.0 equiv.).[20]

  • Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2–5 mol%).[19][20]

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Addition: Add degassed 1,4-dioxane and degassed water (typically in a 4:1 to 5:1 ratio) via syringe.[20]

  • Reaction: Heat the reaction mixture to 80–90 °C and stir vigorously.

  • Monitoring: Monitor the consumption of the starting material using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with water and then brine.

  • Isolation: Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired 4-aryl-5-fluoropyrimidine.

Causality Behind Choices:

  • Base (K₃PO₄): The base is crucial for activating the boronic acid, forming a more nucleophilic boronate species that facilitates the transmetalation step in the catalytic cycle.[21]

  • Catalyst [Pd(PPh₃)₄]: This is a robust, commercially available Pd(0) catalyst effective for a wide range of Suzuki couplings.[20]

  • Solvent System: The dioxane/water mixture provides a homogenous solution for both the organic-soluble reagents and the inorganic base, facilitating the reaction.[20]

Protocol 2: Sonogashira Cross-Coupling for C(sp²)-C(sp) Bond Formation

Objective: To introduce alkynyl moieties, which can serve as rigid linkers or be further elaborated in the synthesis of complex agrochemicals. This protocol is adapted from general procedures for Sonogashira couplings of bromo-heterocycles.[22][23][24]

Step-by-Step Methodology:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon), add this compound (1.0 equiv.), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2–5 mol%), and Copper(I) iodide (CuI, 4–10 mol%).[25]

  • Solvent and Reagents: Add an anhydrous solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF).[22][25] Add an amine base, typically triethylamine (Et₃N) or diisopropylethylamine (DIPEA), which often serves as both the base and a co-solvent (2.0–3.0 equiv.).[25]

  • Alkyne Addition: Add the terminal alkyne (1.1–1.5 equiv.) dropwise via syringe.

  • Reaction: Stir the reaction mixture at a temperature ranging from room temperature to 60 °C.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove catalyst residues. Wash the filtrate with water and brine.

  • Isolation and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product via flash column chromatography to obtain the 4-alkynyl-5-fluoropyrimidine.

Causality Behind Choices:

  • Dual Catalysis: The Sonogashira reaction relies on a synergistic dual catalytic system. The palladium complex facilitates the oxidative addition and reductive elimination steps, while the copper(I) co-catalyst reacts with the terminal alkyne to form a copper acetylide intermediate, which is essential for the transmetalation step.[22]

  • Amine Base: The amine serves two purposes: it deprotonates the terminal alkyne to facilitate the formation of the copper acetylide, and it neutralizes the HBr generated during the reaction.[22][24]

Protocol 3: Nucleophilic Aromatic Substitution (SNAr) with Amines

Objective: To synthesize 4-amino-5-fluoropyrimidine derivatives, a key pharmacophore in many biologically active molecules.[3][26]

Step-by-Step Methodology:

  • Reaction Setup: In a sealed vial or round-bottom flask, dissolve this compound (1.0 equiv.) in a polar aprotic solvent such as DMF, N-methyl-2-pyrrolidone (NMP), or an alcohol like 2-propanol.[17][27]

  • Reagent Addition: Add the desired primary or secondary amine (1.1–2.0 equiv.). Add a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0 equiv.).[17] In many cases with sufficiently nucleophilic amines, an external base may not be required.

  • Reaction: Heat the mixture to a temperature between 80 °C and 120 °C.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Pour the mixture into water, which may precipitate the product.

  • Isolation and Purification: Collect the solid product by filtration, wash with water, and dry under vacuum. If the product is not a solid, extract the aqueous mixture with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. The crude product can be purified by recrystallization or column chromatography.

Causality Behind Choices:

  • Solvent: Polar aprotic solvents (DMF, NMP) are excellent for SNAr reactions as they solvate the cation of the base but do not strongly solvate the nucleophile, thus enhancing its reactivity.

  • Base: The base is used to neutralize the HBr formed during the reaction, preventing the protonation and deactivation of the amine nucleophile.[27]

  • Heat: Thermal energy is typically required to overcome the activation barrier for the initial nucleophilic attack and formation of the Meisenheimer complex.[12]

Summary of Synthetic Transformations

Table 2: Comparative Overview of Key Reactions

ReactionKey ReagentsTypical ConditionsProduct ClassMechanistic Feature
Suzuki Coupling Arylboronic Acid, Pd Catalyst, Base (e.g., K₃PO₄)80-90 °C, Dioxane/H₂O4-Aryl-5-fluoropyrimidinesPd(0) catalyzed C-C bond formation via oxidative addition at the C-Br bond.[20][21]
Sonogashira Coupling Terminal Alkyne, Pd Catalyst, Cu(I) Salt, Amine BaseRT - 60 °C, THF or DMF4-Alkynyl-5-fluoropyrimidinesDual Pd/Cu catalytic cycle forming a C(sp²)-C(sp) bond.[22][24]
SNAr (Amination) Amine Nucleophile, Base (optional)80-120 °C, DMF or NMP4-Amino-5-fluoropyrimidinesAddition-elimination via a resonance-stabilized Meisenheimer complex.[12][13]

Conclusion

This compound stands out as a powerful and versatile building block for the synthesis of novel agrochemicals. Its well-defined regioselectivity, where the C4-bromo position is amenable to palladium-catalyzed cross-coupling and the electron-deficient ring is activated for nucleophilic aromatic substitution, provides a robust platform for molecular elaboration. The protocols detailed herein offer reliable methods for accessing diverse classes of 5-fluoropyrimidine derivatives. By leveraging a deep understanding of the underlying reaction mechanisms, researchers can effectively employ this building block to construct complex molecular architectures and accelerate the discovery of next-generation crop protection agents.

References

Nucleophilic aromatic substitution reactions on 4-Bromo-5-fluoropyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Nucleophilic Aromatic Substitution (SNAr) Reactions on 4-Bromo-5-fluoropyrimidine

Authored by: A Senior Application Scientist

Introduction: The Strategic Value of this compound

In the landscape of modern drug discovery and development, fluorinated heterocyclic scaffolds are of paramount importance. The strategic incorporation of fluorine atoms can significantly enhance a molecule's metabolic stability, binding affinity, and bioavailability.[1] Within this context, this compound has emerged as a crucial and versatile building block for the synthesis of complex molecular architectures.[] Its unique electronic properties and dual halogenation present a platform for highly regioselective functionalization via Nucleophilic Aromatic Substitution (SNAr), enabling the precise introduction of diverse pharmacophoric elements.

This guide provides a comprehensive overview of the theoretical principles and practical protocols for performing SNAr reactions on this compound. It is designed for researchers, medicinal chemists, and process development scientists seeking to leverage this substrate in their synthetic campaigns. We will delve into the causality behind experimental choices, provide validated, step-by-step protocols, and offer insights gleaned from extensive field experience.

Part 1: Mechanistic Underpinnings & Regioselectivity

The Addition-Elimination Mechanism

Nucleophilic aromatic substitution on electron-deficient rings like pyrimidine does not proceed through SN1 or SN2 pathways, which are energetically prohibitive on sp²-hybridized carbons.[3] Instead, the reaction follows a two-step addition-elimination mechanism .[4][5]

  • Addition: A nucleophile attacks an electron-deficient carbon atom bearing a leaving group. This initial attack is the rate-determining step. It disrupts the ring's aromaticity and forms a high-energy, resonance-stabilized anionic intermediate known as a Meisenheimer complex .[4][6]

  • Elimination: The aromaticity of the ring is restored through the expulsion of the leaving group, yielding the final substituted product.[3][4]

The pyrimidine core is inherently electron-deficient due to the presence of two electronegative nitrogen atoms, which activate the ring towards nucleophilic attack, particularly at the C2, C4, and C6 positions.[7]

Caption: General mechanism of the SNAr reaction.
Controlling Regioselectivity: Position vs. Leaving Group Ability

This compound presents two potential sites for substitution: the bromine at C4 and the fluorine at C5. A successful synthetic strategy hinges on predicting and controlling which halide is displaced. The outcome is determined by a competition between two key factors:

  • Positional Activation: The C4 position (para to one nitrogen and ortho to the other) is highly activated. The negative charge of the Meisenheimer complex formed upon attack at C4 can be effectively delocalized onto the electronegative ring nitrogens, a powerful stabilizing factor.[6][7] The C5 position, being meta to both nitrogens, is significantly less activated.

  • Leaving Group Ability: In SNAr reactions, the typical order of leaving group reactivity is F > Cl > Br > I.[5][6] This is contrary to SN1/SN2 reactions and is because the highly electronegative fluorine atom strongly polarizes the C-F bond, making the carbon more electrophilic and better able to stabilize the developing negative charge in the rate-determining addition step.[5][6]

The Verdict for this compound: Despite fluorine being a more potent leaving group in principle, the electronic activation of the position dominates. The substantial stabilization of the Meisenheimer intermediate upon attack at the C4 position means that reactions with most nucleophiles will proceed with high regioselectivity to displace the bromide atom .

Regioselectivity Figure 2: Regioselectivity Decision Pathway Start SNAr on this compound Factor1 Factor 1: Positional Activation Start->Factor1 Factor2 Factor 2: Leaving Group Ability Start->Factor2 C4_Activation C4 Position: Highly Activated (Ortho/Para to N) Stabilizes Meisenheimer Complex Factor1->C4_Activation C5_Activation C5 Position: Poorly Activated (Meta to N) Factor1->C5_Activation Br_LG Bromine (at C4): Good Leaving Group Factor2->Br_LG F_LG Fluorine (at C5): Excellent Leaving Group Factor2->F_LG Conclusion Dominant Factor: Positional Activation at C4 outweighs leaving group ability of F at C5. C4_Activation->Conclusion F_LG->Conclusion Outcome Predicted Outcome: Selective Substitution at C4 (Displacement of Bromide) Conclusion->Outcome Workflow Figure 3: General Experimental Workflow Setup 1. Reaction Setup (Inert Atmosphere, Dry Glassware) Reagents 2. Add Substrate, Solvent, Base Setup->Reagents Nucleophile 3. Add Nucleophile (Control Temperature) Reagents->Nucleophile Reaction 4. Stir at Temp (Monitor by TLC/LC-MS) Nucleophile->Reaction Workup 5. Aqueous Workup (Quench, Extract) Reaction->Workup Purify 6. Purification (Column Chromatography) Workup->Purify Characterize 7. Characterization (NMR, MS, etc.) Purify->Characterize

References

Application Notes and Protocols for the Synthesis of Substituted Pyrimidines from 4-Bromo-5-fluoropyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrimidine Core in Modern Drug Discovery

The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of therapeutic agents.[1][2] Its prevalence in biologically active molecules, including antiviral, anticancer, and anti-inflammatory drugs, stems from its ability to engage in various biological interactions, such as hydrogen bonding and π-stacking, with target proteins.[3][4] The strategic functionalization of the pyrimidine ring allows for the fine-tuning of a compound's pharmacological profile, making the development of versatile synthetic methodologies a critical endeavor for drug discovery professionals.

4-Bromo-5-fluoropyrimidine has emerged as a particularly valuable and versatile building block for the synthesis of diverse pyrimidine derivatives. The distinct electronic properties and reactivity of the C-Br and C-F bonds, coupled with the inherent asymmetry of the pyrimidine core, provide a platform for selective and sequential functionalization. This guide provides a comprehensive overview of key synthetic strategies for elaborating the this compound core, with a focus on palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr).

Strategic Functionalization of this compound: A Multi-faceted Approach

The synthetic utility of this compound lies in the differential reactivity of its two halogen substituents. The C4-Br bond is amenable to a range of palladium-catalyzed cross-coupling reactions, while the C5-F bond, though generally less reactive in this context, can participate in nucleophilic aromatic substitution, particularly with potent nucleophiles. This differential reactivity allows for a programmed, site-selective introduction of various substituents.

Herein, we detail protocols for three principal transformations:

  • Suzuki-Miyaura Coupling: For the formation of C-C bonds, introducing aryl, heteroaryl, or vinyl groups at the C4 position.

  • Buchwald-Hartwig Amination: For the synthesis of C-N bonds, crucial for accessing a wide array of amino-pyrimidines.[5]

  • Nucleophilic Aromatic Substitution (SNAr): Leveraging the electron-deficient nature of the pyrimidine ring to introduce nucleophiles, primarily at the C4 position.

Below is a visual representation of the synthetic pathways accessible from this compound.

Caption: Key synthetic transformations of this compound.

Part 1: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the construction of C-C and C-N bonds, offering broad functional group tolerance and generally high yields.[6]

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling reaction is a robust method for forming C-C bonds between an organoboron species and an organic halide.[7][8] In the context of this compound, this reaction is highly effective for introducing aryl and heteroaryl moieties at the C4 position.

Causality Behind Experimental Choices:

  • Catalyst System: The choice of palladium precursor and ligand is critical. For heteroaryl halides, bulky, electron-rich phosphine ligands such as SPhos or XPhos are often employed to promote the oxidative addition and reductive elimination steps of the catalytic cycle.[9]

  • Base: The base plays a crucial role in the transmetalation step, activating the boronic acid.[7] Inorganic bases like K₃PO₄ or Cs₂CO₃ are commonly used.

  • Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water is typically used to dissolve both the organic and inorganic reagents.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition This compound Ar-Pd(II)-Br(L2) Py-Pd(II)-Br(L2) Oxidative_Addition->Ar-Pd(II)-Br(L2) Transmetalation Transmetalation Ar-Pd(II)-Br(L2)->Transmetalation R-B(OR)2 Base Ar-Pd(II)-Ar'(L2) Py-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Product 4-R-5-fluoropyrimidine Reductive_Elimination->Product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., argon), add this compound (1.0 equiv.), phenylboronic acid (1.2 equiv.), and potassium phosphate (K₃PO₄, 2.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst, for instance, Pd(OAc)₂ (0.02 equiv.) and a suitable ligand like SPhos (0.04 equiv.).

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (typically a 4:1 ratio).

  • Reaction: Heat the mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Data Presentation: Representative Suzuki-Miyaura Couplings

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Dioxane/H₂O1001285
24-Methoxyphenylboronic acidPd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃ (2)Toluene/H₂O901692
33-Pyridylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃ (2)DME/H₂O851878

Note: Yields are illustrative and may vary based on specific reaction conditions and scale.

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds from amines and aryl halides.[10] This reaction is instrumental in preparing a wide range of 5-amino-pyrimidine derivatives.[8]

Causality Behind Experimental Choices:

  • Ligand Selection: The choice of ligand is crucial and often depends on the nature of the amine. For primary aliphatic amines and anilines, bulky biaryl phosphine ligands like Xantphos or Josiphos are often effective.[3]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine in the catalytic cycle. Sodium tert-butoxide (NaOtBu) is a common choice.[8]

  • Solvent: Anhydrous, aprotic solvents such as toluene or dioxane are typically used to prevent catalyst deactivation.

Buchwald_Hartwig_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition This compound Ar-Pd(II)-Br(L2) Py-Pd(II)-Br(L2) Oxidative_Addition->Ar-Pd(II)-Br(L2) Amine_Coordination Amine Coordination Ar-Pd(II)-Br(L2)->Amine_Coordination R2NH Amine_Complex [Py-Pd(II)-Br(L2)(R2NH)] Amine_Coordination->Amine_Complex Deprotonation Deprotonation Amine_Complex->Deprotonation Base Amido_Complex Py-Pd(II)-NR2(L2) Deprotonation->Amido_Complex Reductive_Elimination Reductive Elimination Amido_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Product 4-NR2-5-fluoropyrimidine Reductive_Elimination->Product

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Experimental Protocol: Buchwald-Hartwig Amination of this compound with Morpholine

  • Reaction Setup: To an oven-dried Schlenk flask, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equiv.) and the phosphine ligand (e.g., Xantphos, 0.04 equiv.).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Reagent Addition: Under a positive pressure of argon, add sodium tert-butoxide (NaOtBu, 1.4 equiv.), this compound (1.0 equiv.), and morpholine (1.2 equiv.).

  • Solvent Addition: Add anhydrous, degassed toluene via syringe.

  • Reaction: Heat the reaction mixture to 100 °C and stir until the starting material is consumed (monitored by TLC or LC-MS).

  • Work-up and Purification: Cool the reaction, dilute with ethyl acetate, and filter through a pad of Celite. Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography.

Part 2: Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a fundamental reaction for the functionalization of electron-deficient aromatic rings.[11] The pyrimidine ring, with its two nitrogen atoms, is highly activated towards nucleophilic attack.

Regioselectivity in SNAr of Dihalopyrimidines:

In dihalopyrimidines, the regioselectivity of nucleophilic attack is influenced by both electronic and steric factors. For 2,4-dihalopyrimidines, substitution generally occurs preferentially at the C4 position.[12] This is attributed to the greater stabilization of the negative charge in the Meisenheimer intermediate through resonance involving the para nitrogen atom.[13] The presence of the fluorine atom at the C5 position in this compound further activates the C4 position towards nucleophilic attack.

SNAr_Mechanism Start This compound Nucleophilic_Attack Nucleophilic Attack at C4 Start->Nucleophilic_Attack Nu:⁻ Meisenheimer_Complex Meisenheimer Complex (Resonance Stabilized) Nucleophilic_Attack->Meisenheimer_Complex Loss_of_Leaving_Group Loss of Leaving Group (Bromide) Meisenheimer_Complex->Loss_of_Leaving_Group Product 4-Nu-5-fluoropyrimidine Loss_of_Leaving_Group->Product

Caption: General mechanism of Nucleophilic Aromatic Substitution (SNAr).

Experimental Protocol: SNAr of this compound with Sodium Methoxide

  • Reagent Preparation: Prepare a solution of sodium methoxide by dissolving sodium metal (1.1 equiv.) in anhydrous methanol under an inert atmosphere.

  • Reaction Setup: In a separate flask, dissolve this compound (1.0 equiv.) in anhydrous methanol.

  • Reaction: Add the sodium methoxide solution dropwise to the pyrimidine solution at room temperature. Stir the reaction mixture and monitor its progress by TLC.

  • Work-up: Once the reaction is complete, neutralize the mixture with a mild acid (e.g., acetic acid) and remove the solvent under reduced pressure.

  • Purification: Partition the residue between water and ethyl acetate. Dry the organic layer and concentrate to afford the crude product, which can be purified by column chromatography.

Data Presentation: Representative SNAr Reactions

EntryNucleophileBase (equiv.)SolventTemp (°C)Time (h)Yield (%)
1Sodium Methoxide- (used as nucleophile)Methanol25495
2Sodium Thiophenoxide- (used as nucleophile)DMF60688
3PiperidineK₂CO₃ (2)Acetonitrile801275

Note: Yields are illustrative and may vary based on specific reaction conditions and scale.

Conclusion and Future Perspectives

This compound is a highly versatile building block that provides access to a wide array of substituted pyrimidines through well-established synthetic methodologies. The protocols detailed in these application notes for Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and nucleophilic aromatic substitution serve as a robust starting point for researchers in drug discovery and development. The ability to selectively functionalize the C4 position allows for the systematic exploration of structure-activity relationships, ultimately facilitating the design and synthesis of novel therapeutic agents. Further exploration of orthogonal protection and activation strategies will undoubtedly expand the synthetic utility of this valuable scaffold.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 4-Bromo-5-fluoropyrimidine by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of 4-Bromo-5-fluoropyrimidine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important synthetic building block. Here, you will find in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the challenges of purifying this compound using column chromatography.

Introduction: The Challenge of Purifying Halogenated Pyrimidines

This compound is a key intermediate in the synthesis of various biologically active molecules.[] Its purification, however, can present challenges. The presence of two halogen atoms and two nitrogen atoms in the pyrimidine ring gives the molecule a unique polarity and potential for interaction with the stationary phase, which can lead to issues such as poor separation, product decomposition, and peak tailing. This guide provides a systematic approach to overcoming these obstacles.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for the column chromatography of this compound?

A1: For the purification of this compound, silica gel (SiO2) is the most commonly used and recommended stationary phase.[2] Its slightly acidic nature and high surface area provide good separation for a wide range of organic compounds. Given that 4-bromopyrimidines can be purified by recrystallization from non-polar solvents like n-hexane, it suggests the compound is not excessively polar, making normal-phase chromatography on silica gel a suitable choice.[3]

Q2: What is a good starting mobile phase (eluent) for the purification of this compound?

A2: A good starting point for developing a mobile phase system is a mixture of a non-polar solvent and a moderately polar solvent. A common and effective combination is ethyl acetate (EtOAc) and hexane .[4] It is crucial to first perform thin-layer chromatography (TLC) to determine the optimal solvent ratio.[5]

To determine the optimal eluent ratio using TLC:

  • Prepare several TLC chambers with different ratios of ethyl acetate in hexane (e.g., 5%, 10%, 20%, 30%).

  • Spot a solution of your crude this compound on each TLC plate.

  • Develop the plates and visualize the spots under UV light.

  • The ideal solvent system will give your product a Retention Factor (Rf) value between 0.2 and 0.4 .[6] This range generally provides the best separation in column chromatography.

Q3: My compound is streaking on the TLC plate and the column. What is the cause and how can I fix it?

A3: Streaking of nitrogen-containing heterocyclic compounds like pyrimidines on silica gel is often due to strong interactions with the acidic silanol groups on the silica surface. This can be mitigated by:

  • Adding a basic modifier to the mobile phase: Incorporating a small amount of a base, such as triethylamine (TEA) or pyridine (typically 0.1-1% v/v), into your eluent can neutralize the acidic sites on the silica gel, leading to sharper peaks and reduced tailing.[7]

  • Using a different stationary phase: If streaking persists, consider using a less acidic stationary phase like neutral alumina .[6]

Q4: I am observing decomposition of my product on the column. How can I prevent this?

A4: Halogenated compounds, particularly aryl bromides, can be susceptible to dehalogenation on silica gel, although this is more commonly associated with catalytic hydrogenation conditions.[8][9] To minimize the risk of decomposition during chromatography:

  • Deactivate the silica gel: As mentioned above, adding a small amount of a base like triethylamine to the eluent can help.

  • Minimize contact time: Run the column as quickly as possible without sacrificing separation (flash chromatography).

  • Avoid prolonged exposure to light and heat: Protect the column from direct light and run it at room temperature.

Q5: What are the common impurities I should be looking for?

A5: The impurities in your crude this compound will depend on the synthetic route used. Common impurities can include:

  • Starting materials: Unreacted precursors from the synthesis.

  • Isomers: Positional isomers that may have formed during halogenation steps.

  • Dehalogenated byproducts: The corresponding pyrimidine with one or both halogens replaced by hydrogen.

  • Solvent residues: Residual solvents from the reaction and workup.

Careful analysis of your crude material by techniques like NMR or LC-MS before purification can help identify the nature of the impurities and inform your purification strategy.

Troubleshooting Guide

This section provides a structured approach to resolving common issues encountered during the column chromatography of this compound.

Problem Potential Cause(s) Troubleshooting Steps & Solutions
Product does not elute from the column 1. Mobile phase is not polar enough. 2. Compound is strongly adsorbed to the silica gel.1. Gradually increase the polarity of the mobile phase. For an ethyl acetate/hexane system, increase the percentage of ethyl acetate. 2. If a significant increase in polarity is required, consider switching to a more polar solvent system, such as dichloromethane/methanol. 3. If strong adsorption is suspected due to the basicity of the pyrimidine ring, add a small amount of triethylamine (0.1-1%) to the eluent.
Product elutes too quickly (with the solvent front) 1. Mobile phase is too polar.1. Decrease the polarity of the mobile phase. For an ethyl acetate/hexane system, decrease the percentage of ethyl acetate. 2. Ensure your starting eluent is non-polar enough to allow for good separation.
Poor separation of product and impurities 1. Inappropriate mobile phase polarity. 2. Column is overloaded with crude material. 3. Improper column packing.1. Optimize the mobile phase using TLC to achieve a clear separation between your product and impurities with a product Rf of 0.2-0.4.[6] 2. Use a smaller amount of crude material relative to the amount of silica gel (a common ratio is 1:30 to 1:100 by weight). 3. Ensure the silica gel is packed uniformly without any cracks or air bubbles. A wet slurry packing method is generally recommended.
Product fractions are contaminated with a faster-moving impurity 1. Tailing of the impurity band.1. Decrease the polarity of the mobile phase to increase the separation between the product and the impurity. 2. Consider using a different solvent system that may offer better selectivity.
Product fractions are contaminated with a slower-moving impurity 1. Tailing of the product band.1. Add a basic modifier like triethylamine to the eluent to reduce tailing. 2. If the impurity is significantly more polar, you may be able to wash it off the column with a much more polar solvent after your product has eluted.
Product appears to have decomposed on the column (e.g., new spots on TLC of fractions) 1. Compound is unstable on silica gel.1. Deactivate the silica gel with triethylamine. 2. Use a less acidic stationary phase like neutral alumina. 3. Minimize the time the compound spends on the column by using flash chromatography.

Experimental Protocols

Protocol 1: Thin-Layer Chromatography (TLC) for Method Development

Objective: To determine the optimal mobile phase for column chromatography.

Materials:

  • Silica gel TLC plates (with UV indicator)

  • Crude this compound

  • Ethyl acetate

  • Hexane

  • TLC developing chambers

  • UV lamp

Procedure:

  • Prepare a dilute solution of your crude product in a volatile solvent (e.g., dichloromethane or ethyl acetate).

  • Using a capillary tube, spot the solution onto the baseline of several TLC plates.

  • Prepare different mobile phase mixtures of ethyl acetate in hexane (e.g., 5:95, 10:90, 20:80, 30:70 v/v) in separate TLC chambers.

  • Place one TLC plate in each chamber, ensuring the solvent level is below the baseline.

  • Allow the solvent to ascend the plate until it is about 1 cm from the top.

  • Remove the plates, mark the solvent front, and allow them to dry.

  • Visualize the spots under a UV lamp.

  • Calculate the Rf value for the product spot in each solvent system (Rf = distance traveled by spot / distance traveled by solvent front).

  • Select the solvent system that provides an Rf value for the product between 0.2 and 0.4 and good separation from impurities.[6]

Protocol 2: Flash Column Chromatography Purification

Objective: To purify crude this compound.

Materials:

  • Glass chromatography column

  • Silica gel (230-400 mesh)

  • Sand (acid-washed)

  • Optimal mobile phase determined by TLC

  • Crude this compound

  • Collection tubes/flasks

Procedure:

  • Column Packing:

    • Securely clamp the column in a vertical position.

    • Add a small plug of cotton or glass wool to the bottom of the column.

    • Add a thin layer of sand (approx. 1 cm).

    • Prepare a slurry of silica gel in the initial, least polar mobile phase.

    • Pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing and remove air bubbles.

    • Once the silica has settled, add another thin layer of sand on top to protect the silica bed.

    • Drain the excess solvent until the solvent level is just at the top of the sand.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent.

    • Carefully apply the sample solution to the top of the column using a pipette.

    • Allow the sample to absorb completely into the silica bed.

  • Elution:

    • Carefully add the mobile phase to the column.

    • Apply gentle pressure (using a pump or inert gas) to force the eluent through the column at a steady rate.

    • Maintain a constant level of solvent at the top of the column.

  • Fraction Collection:

    • Collect the eluent in fractions of appropriate size.

    • Monitor the fractions by TLC to identify which ones contain the pure product.

  • Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Visualizing the Workflow

Purification_Workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Isolation TLC TLC Method Development (Determine Optimal Eluent) Pack Pack Column with Silica Gel TLC->Pack Informs Eluent Choice Load Load Crude Product Pack->Load Elute Elute with Optimal Mobile Phase Load->Elute Collect Collect Fractions Elute->Collect Monitor Monitor Fractions by TLC Collect->Monitor Combine Combine Pure Fractions Monitor->Combine Identify Pure Fractions Evaporate Evaporate Solvent Combine->Evaporate Pure_Product Pure this compound Evaporate->Pure_Product

Caption: Workflow for the purification of this compound.

References

Technical Support Center: Optimizing Suzuki Coupling Yield with 4-Bromo-5-fluoropyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of 4-Bromo-5-fluoropyrimidine. This guide is designed for researchers, medicinal chemists, and process development scientists who are utilizing this versatile building block in their synthetic endeavors. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to troubleshoot and optimize your reactions effectively.

The this compound core is a valuable scaffold in drug discovery. The electron-deficient nature of the pyrimidine ring, further accentuated by the inductive effect of the fluorine atom, makes the C4-Br bond highly susceptible to oxidative addition, a key step in the Suzuki coupling catalytic cycle.[1] However, challenges such as catalyst inhibition by the ring nitrogens and potential side reactions necessitate careful optimization.

This center is structured into a dynamic question-and-answer format, addressing common issues from low yield to byproduct formation, and providing detailed, actionable solutions.

Troubleshooting Guide: Common Issues & Solutions

Q1: I am observing no or very low conversion of my this compound starting material. What are the primary causes and how can I fix this?

A1: Low or no conversion is one of the most common issues and typically points to problems in the initial, rate-limiting oxidative addition step or overall catalyst activity. Here’s a systematic approach to diagnosing and solving the problem.

Root Cause Analysis & Corrective Actions:

  • Catalyst Inactivation or Inhibition: The lone pairs on the pyrimidine nitrogen atoms can coordinate to the palladium center, leading to catalyst inhibition or deactivation. Standard catalysts like Pd(PPh₃)₄ may be particularly susceptible.

    • Solution: Switch to a catalyst system featuring bulky, electron-rich phosphine ligands. These ligands are designed to stabilize the palladium center, accelerate oxidative addition, and promote the desired reductive elimination.[2][3]

      • Recommended Ligands: SPhos, XPhos, RuPhos, or other Buchwald-type ligands.

      • Recommended Precatalysts: Consider using modern, air-stable precatalysts like XPhos Pd G3 or G4, which ensure efficient generation of the active Pd(0) species.[4][5]

  • Insufficiently Active Catalyst: If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂), it may not be efficiently reduced to the active Pd(0) state in situ.

    • Solution: While many reactions work well with Pd(II) sources, switching to a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or Pd₂(dba)₃ in conjunction with a suitable ligand can be beneficial. Ensure your reagents and solvents are of high purity to avoid interfering with this reduction.

  • Suboptimal Base Selection: The base is critical for activating the boronic acid to form a boronate species, which is necessary for the transmetalation step.[6][7] An inappropriate base can halt the catalytic cycle.

    • Solution: Screen a panel of bases. For nitrogen-containing heterocycles, inorganic bases are generally preferred.

      • Primary Recommendation: Potassium phosphate (K₃PO₄) is often highly effective.

      • Alternative Stronger Base: Cesium carbonate (Cs₂CO₃) can enhance reaction rates and yields due to its higher solubility.[8]

      • Common Starting Point: Potassium carbonate (K₂CO₃) is a good initial choice for screening.

Troubleshooting Workflow Diagram: Here is a logical workflow to address low conversion issues.

low_conversion start Low / No Conversion catalyst Evaluate Catalyst System start->catalyst Initial Check ligand Switch to Bulky, Electron-Rich Ligand (e.g., SPhos, XPhos) catalyst->ligand If using Pd(PPh₃)₄ precatalyst Use Modern Precatalyst (e.g., XPhos Pd G3/G4) catalyst->precatalyst For robust activation base Screen Bases base_screen Test K₃PO₄, Cs₂CO₃, and K₂CO₃ base->base_screen conditions Optimize Conditions temp_solvent Increase Temperature Screen Solvents (Dioxane, Toluene, DMF) conditions->temp_solvent success High Yield Achieved ligand->base precatalyst->base base_screen->conditions temp_solvent->success Problem Solved

Caption: Troubleshooting workflow for low conversion.

Q2: My starting material is consumed, but the yield of the desired product is low, and I see significant byproducts. What are the likely side reactions and how can I suppress them?

A2: This scenario suggests that while the initial oxidative addition is occurring, the reaction is being diverted into non-productive pathways. The two most common culprits are protodeboronation and homocoupling.

Common Side Reactions and Mitigation Strategies:

  • Protodeboronation: This is the cleavage of the C-B bond of your boronic acid, replacing it with a proton from a water source. This forms an arene byproduct from your boronic acid and halts the cross-coupling.[9]

    • Cause: Often promoted by excessive base, high temperatures, and the presence of water, especially with electron-deficient boronic acids.

    • Mitigation Strategies:

      • Use Anhydrous Conditions: Thoroughly dry your solvents (e.g., using molecular sieves) and reagents. Run the reaction under a rigorously inert atmosphere (Argon or Nitrogen).

      • Modify the Boronic Acid: Convert the boronic acid to a more stable boronate ester, such as a pinacol ester (Bpin) or an MIDA boronate. These are more resistant to premature hydrolysis.[10]

      • Control Base Stoichiometry: Use the minimum effective amount of base (typically 2.0-3.0 equivalents).

  • Homocoupling: The boronic acid can couple with itself to form a symmetrical biaryl byproduct (Ar-Ar). This is often competitive with the desired cross-coupling, especially if the transmetalation or reductive elimination steps are slow.[9][11]

    • Cause: Can be promoted by the presence of oxygen, which can alter the palladium oxidation state, or by high catalyst loadings.

    • Mitigation Strategies:

      • Thorough Degassing: Ensure your solvent and reaction mixture are completely free of oxygen. This can be achieved by bubbling an inert gas through the solvent for 20-30 minutes or by using several freeze-pump-thaw cycles.[3]

      • Optimize Catalyst Loading: While tempting to increase catalyst loading to boost conversion, excessively high concentrations can sometimes favor homocoupling. Screen catalyst loadings from 1-5 mol%.

Summary of Side Reactions and Solutions:

Side ReactionKey IndicatorPrimary Cause(s)Recommended Solution(s)
Protodeboronation Arene byproduct from boronic acid is observedExcess water/base; unstable boronic acidUse anhydrous conditions; switch to boronate ester (Bpin, MIDA); use weaker base (e.g., K₂CO₃)
Homocoupling Symmetrical biaryl byproduct from boronic acidOxygen in reaction; slow transmetalationThoroughly degas all solvents and the reaction setup; optimize catalyst and ligand choice to accelerate cross-coupling
Dehalogenation Formation of 5-fluoropyrimidine from starting materialPresence of reducing agents or certain reaction conditionsEnsure purity of reagents; screen different bases and solvents

Frequently Asked Questions (FAQs)

Q3: What is the best general-purpose catalyst system to start with for coupling with this compound?

A3: For a robust starting point with a high probability of success, a combination of a palladium(II) precatalyst and a bulky, electron-rich biarylphosphine ligand is highly recommended.[8]

  • Catalyst: Pd(OAc)₂ (2 mol%)

  • Ligand: SPhos or XPhos (4 mol%)

  • Rationale: This combination is known to be highly effective for challenging Suzuki couplings of heteroaryl halides. The bulky ligand promotes the crucial oxidative addition and reductive elimination steps while preventing catalyst deactivation.[2][12]

Q4: Which solvent system is most effective for this reaction?

A4: A mixture of an aprotic organic solvent and water is typically required to dissolve both the organic substrates and the inorganic base.

  • Primary Recommendation: 1,4-Dioxane / Water (in a ratio from 4:1 to 10:1). This is a very common and effective solvent system.[8][13]

  • Alternatives: Toluene/Water or DMF/Water can also be effective and are worth screening if solubility issues are encountered.[13] Remember to always degas both the organic solvent and the water prior to use.

Q5: How does the 5-fluoro substituent affect the reaction?

A5: The fluorine atom at the 5-position is strongly electron-withdrawing. This has a beneficial electronic effect on the C4-Br bond, making the carbon atom more electrophilic and thus more susceptible to oxidative addition by the Pd(0) catalyst. This generally increases the reactivity of the substrate compared to a non-fluorinated analogue. However, it also makes the resulting product more electron-deficient, which could potentially slow the final reductive elimination step, further emphasizing the need for an electron-rich ligand to facilitate this process.

Experimental Protocols

Optimized Protocol for Suzuki Coupling of this compound

This protocol provides a robust starting point. Optimization may be required for particularly challenging boronic acids.

Diagram of the Suzuki Catalytic Cycle:

suzuki_cycle cluster_main Catalytic Cycle pd0 Pd(0)L₂ pd2_complex Ar-Pd(II)L₂-Br transmetalation_complex Ar-Pd(II)L₂-Ar' pd2_complex->transmetalation_complex Transmetalation transmetalation_complex->pd0 Reductive Elimination product Product (Ar-Ar') transmetalation_complex->product aryl_halide 4-Bromo-5-fluoro- pyrimidine (Ar-Br) aryl_halide->pd2_complex Oxidative Addition boronate Boronate (Ar'-B(OR)₃⁻) boronate->pd2_complex boronic_acid Boronic Acid (Ar'-B(OH)₂) boronic_acid->boronate base Base (e.g., K₃PO₄) base->boronate

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Materials:

  • This compound (1.0 equiv.)

  • Arylboronic acid or boronic acid pinacol ester (1.2 - 1.5 equiv.)

  • Palladium(II) Acetate [Pd(OAc)₂] (0.02 equiv., 2 mol%)

  • SPhos (0.04 equiv., 4 mol%)

  • Potassium Phosphate (K₃PO₄), finely ground (3.0 equiv.)

  • 1,4-Dioxane, anhydrous and degassed

  • Water, degassed

  • Schlenk flask or microwave vial

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Preparation: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), K₃PO₄ (3.0 equiv.), Pd(OAc)₂ (0.02 equiv.), and SPhos (0.04 equiv.).

  • Degassing: Seal the flask and perform a minimum of three vacuum/backfill cycles with the inert gas to ensure an oxygen-free environment.

  • Solvent Addition: Prepare a degassed 4:1 mixture of 1,4-dioxane and water. Add the solvent mixture to the flask via syringe to achieve a substrate concentration of approximately 0.1 M.

  • Reaction: Place the sealed flask in a preheated oil bath at 80-100 °C. Stir the reaction vigorously. For microwave-assisted synthesis, a temperature of 100-120 °C for 20-40 minutes is a good starting point.[4]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until consumption of the limiting reagent is observed (typically 2-16 hours for conventional heating).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to obtain the desired product.[9]

References

Technical Support Center: Sonogashira Reactions of 4-Bromo-5-fluoropyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals navigating the Sonogashira cross-coupling reaction with 4-bromo-5-fluoropyrimidine. This pyrimidine scaffold is a crucial building block in medicinal chemistry, and its successful alkynylation is often a key step in the synthesis of novel therapeutic agents.[1][2]

This guide is designed to move beyond simple protocols, offering a deeper understanding of the reaction's mechanics and providing a structured, causality-driven approach to troubleshooting. We will address the specific challenges posed by this electron-deficient heterocyclic substrate and equip you with the knowledge to optimize your reaction for success.

Understanding the Reaction: Core Principles and Key Components

The Sonogashira reaction is a powerful method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[3] The reaction is typically catalyzed by a palladium complex and co-catalyzed by a copper(I) salt in the presence of an amine base.[4] Success hinges on the interplay of two interconnected catalytic cycles.

Sonogashira_Cycle Figure 1: The Sonogashira Catalytic Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ PdII_complex Ar-Pd(II)L₂-X Pd0->PdII_complex Oxidative Addition (+ Ar-X) Alkyne H-C≡CR Transmetal_complex Ar-Pd(II)L₂-C≡CR PdII_complex->Transmetal_complex Transmetalation (+ Cu-C≡CR) Transmetal_complex->Pd0 Reductive Elimination Product Ar-C≡CR Cu_acetylide Cu-C≡CR Alkyne->Cu_acetylide Deprotonation (Base) CuX Cu(I)X CuX->Cu_acetylide Cu_acetylide->PdII_complex To Pd Cycle Troubleshooting_Workflow Figure 2: Troubleshooting Workflow for Low Yield Start Low / No Yield Check_Atmosphere Is the reaction strictly anaerobic? Start->Check_Atmosphere Check_Catalyst Is the catalyst system active and appropriate? Check_Atmosphere->Check_Catalyst Yes Solution_Degas ACTION: Improve degassing (e.g., freeze-pump-thaw) Check_Atmosphere->Solution_Degas No Check_Temp Is the temperature optimal? Check_Catalyst->Check_Temp Yes Solution_Catalyst ACTION: Use fresh catalyst. Screen bulky, e⁻-rich ligands (e.g., XPhos, SPhos). Check_Catalyst->Solution_Catalyst No Check_Reagents Are reagents pure and anhydrous? Check_Temp->Check_Reagents Yes Solution_Temp ACTION: Increase temperature incrementally (e.g., 60°C → 80°C → 100°C). Check_Temp->Solution_Temp No Solution_Reagents ACTION: Use fresh, anhydrous solvents. Purify starting materials. Check_Reagents->Solution_Reagents No Success Reaction Optimized Check_Reagents->Success Yes Solution_Degas->Check_Catalyst Solution_Catalyst->Check_Temp Solution_Temp->Check_Reagents Solution_Reagents->Success

References

Common side reactions in the synthesis of 4-Bromo-5-fluoropyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 4-Bromo-5-fluoropyrimidine

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during the synthesis of this important building block.[] We will delve into the causality behind common side reactions and provide practical, field-proven troubleshooting strategies to optimize your synthetic outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for the synthesis of this compound?

The synthesis of this compound can be approached from several precursors. A prevalent strategy involves the modification of a pre-existing pyrimidine ring. For instance, one common route starts from 5-fluorouracil or its derivatives, which are then subjected to halogenation. Another approach is the cyclocondensation reaction using a fluoroenolate salt and an amidine, which can then be further modified.[2]

Q2: Why is moisture control so critical in the synthesis of this compound?

Moisture control is paramount due to the susceptibility of the starting materials and the product to hydrolysis. The C-Br bond in the 4-position of the pyrimidine ring is activated towards nucleophilic attack. Water can act as a nucleophile, leading to the formation of 5-fluoro-4-hydroxypyrimidine as a significant byproduct. This not only consumes your starting material or product but also complicates the purification process. Therefore, using anhydrous solvents and maintaining an inert atmosphere (e.g., with dry argon or nitrogen) is crucial for achieving high yields and purity.

Q3: What are the typical purification methods for this compound?

Purification of this compound typically involves column chromatography on silica gel. The choice of eluent system depends on the polarity of the impurities. A common starting point is a mixture of hexane and ethyl acetate, with the polarity gradually increasing. Recrystallization from a suitable solvent system, such as n-hexane, can also be an effective method for obtaining highly pure material, often yielding pale yellow or off-white solids.[3]

Q4: What are the primary safety concerns when handling this compound?

This compound is an irritant. It is known to cause skin and serious eye irritation, and may also cause respiratory irritation.[4] Therefore, it is essential to handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Troubleshooting Guide: Common Side Reactions & Solutions

This section addresses specific issues you may encounter during the synthesis of this compound, providing insights into their causes and actionable solutions.

Problem 1: Low Yield of the Desired Product

Symptoms:

  • The final isolated yield of this compound is significantly lower than expected.

  • TLC or LC-MS analysis of the crude reaction mixture shows a complex mixture of products.

Probable Causes & Solutions:

Cause Explanation Recommended Solution
Incomplete Reaction The reaction may not have gone to completion due to insufficient reaction time, low temperature, or deactivation of reagents.Monitor the reaction progress closely using TLC or LC-MS. If the reaction stalls, consider extending the reaction time or slightly increasing the temperature. Ensure the quality and stoichiometry of your reagents are correct.
Hydrolysis As mentioned in the FAQs, the presence of moisture can lead to the formation of 5-fluoro-4-hydroxypyrimidine. The C-Br bond is susceptible to nucleophilic displacement by water.Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., dry nitrogen or argon).
Competing Polymerization In syntheses involving enolates, there is a risk of competing polymerization of the enolate starting material, which can reduce the yield of the desired cyclized product.[2]Maintain strict temperature control, as higher temperatures can favor polymerization. Add the enolate solution slowly to the reaction mixture to keep its instantaneous concentration low.
Debromination Reductive debromination can occur in the presence of certain reagents or catalysts, leading to the formation of 5-fluoropyrimidine.Avoid strongly reducing conditions. If a base is used, select one that is less likely to promote reductive pathways.
Problem 2: Presence of an Unexpected Side Product with a Higher Molecular Weight

Symptom:

  • Mass spectrometry analysis reveals a significant peak corresponding to a di-brominated or other adduct.

Probable Cause & Solution:

Over-bromination: In some synthetic routes, particularly those involving direct bromination of an activated pyrimidine ring, there is a risk of over-bromination, leading to the formation of di-bromo-fluoropyrimidine species.

Solution:

  • Stoichiometric Control: Carefully control the stoichiometry of the brominating agent (e.g., N-bromosuccinimide). Use no more than one equivalent.

  • Temperature Control: Perform the bromination at a low temperature to increase selectivity and reduce the rate of the second bromination.

  • Slow Addition: Add the brominating agent slowly to the reaction mixture to avoid localized high concentrations.

Problem 3: Difficulty in Purifying the Final Product

Symptom:

  • Column chromatography results in poor separation of the desired product from impurities.

  • The isolated product is an oil or a waxy solid that is difficult to handle.

Probable Cause & Solution:

Co-eluting Impurities: The side products formed, such as the hydrolyzed product (5-fluoro-4-hydroxypyrimidine), may have similar polarities to the desired this compound, making chromatographic separation challenging.

Solution:

  • Optimize Chromatography: Experiment with different solvent systems for column chromatography. A shallow gradient of a polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexane) can improve separation.

  • Aqueous Wash: Before chromatography, perform an aqueous workup. Washing the organic layer with a mild base solution (e.g., saturated sodium bicarbonate) can help remove acidic impurities. A subsequent wash with brine will help remove residual water.

  • Recrystallization: If the product is a solid, recrystallization can be a highly effective purification technique.[3] Experiment with different solvents to find one in which the product is soluble at high temperatures but sparingly soluble at room temperature, while the impurities remain in solution.

Visualizing the Process

To better understand the reaction and potential pitfalls, here are some diagrams illustrating the key processes.

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Start Select Anhydrous Reagents & Solvents Inert Establish Inert Atmosphere (N2/Ar) Start->Inert Reactants Combine Starting Materials Inert->Reactants Monitor Monitor via TLC/LC-MS Reactants->Monitor Quench Quench Reaction Monitor->Quench Upon Completion Extract Aqueous Wash & Extraction Quench->Extract Purify Column Chromatography or Recrystallization Extract->Purify End Isolated Product: This compound Purify->End

Caption: A generalized workflow for the synthesis of this compound.

Side_Reactions Main Precursor Product This compound Main->Product + Brominating Agent (Ideal Conditions) Hydrolysis Hydrolysis Product (5-Fluoro-4-hydroxypyrimidine) Product->Hydrolysis + H2O (Moisture Present) Debromination Debromination Product (5-Fluoropyrimidine) Product->Debromination Reductive Conditions

Caption: .

Troubleshooting_Flowchart Start Low Yield or Impure Product? CheckMoisture Review Anhydrous Technique Start->CheckMoisture Yes CheckStoichiometry Verify Reagent Stoichiometry & Purity CheckMoisture->CheckStoichiometry CheckTemp Optimize Reaction Temperature CheckStoichiometry->CheckTemp OptimizePurification Refine Chromatography & Consider Recrystallization CheckTemp->OptimizePurification Result Improved Yield & Purity OptimizePurification->Result

Caption: A troubleshooting flowchart for common synthesis issues.

References

Technical Support Center: Purification of 4-Bromo-5-fluoropyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of 4-Bromo-5-fluoropyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining high-purity this compound, a critical building block in pharmaceutical and agrochemical synthesis.[1] This resource addresses common challenges encountered during purification and offers validated protocols to ensure the integrity and reliability of your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter in my crude this compound?

A1: Impurities in this compound typically originate from the synthetic route.[2] These can be broadly categorized as:

  • Unreacted Starting Materials: Depending on the specific synthesis, residual starting materials may persist in the crude product.

  • Over-brominated Species: The synthesis may lead to the formation of di- or poly-brominated pyrimidines.[3]

  • Dehalogenated Byproducts: Undesired side reactions can lead to the replacement of the bromine atom with a hydrogen, resulting in 5-fluoropyrimidine.[4][5][6]

  • Hydrolysis Products: The presence of water during synthesis or workup can lead to the formation of 4-hydroxy-5-fluoropyrimidine.

  • Residual Solvents and Reagents: Solvents and reagents used in the synthesis and initial purification steps can be carried over.[2]

Q2: My crude this compound has a distinct color. What is the likely cause and how can I remove it?

A2: A colored impurity, often yellowish or brownish, can be due to trace amounts of bromine or other colored byproducts formed during the synthesis. These can often be effectively removed by recrystallization with the addition of a small amount of activated charcoal. The charcoal adsorbs the colored impurities, which are then removed during hot filtration.

Q3: I am experiencing low yields after recrystallization. What are the potential reasons and how can I improve my recovery?

A3: Low recovery during recrystallization is a common issue and can be attributed to several factors:

  • Using too much solvent: Dissolving the crude product in an excessive volume of hot solvent will result in a significant portion of the product remaining in the mother liquor upon cooling.[7]

  • Cooling the solution too quickly: Rapid cooling can lead to the formation of small, impure crystals and trap impurities.

  • The chosen solvent system is not ideal: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[8]

To improve your yield, use the minimum amount of hot solvent necessary to fully dissolve the crude material. Allow the solution to cool slowly to room temperature before placing it in an ice bath to maximize crystal formation.

Troubleshooting Guide

This section provides detailed protocols and troubleshooting for the most common purification techniques for this compound.

Recrystallization

Recrystallization is a powerful technique for removing small amounts of impurities from a solid compound. The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures.[8]

Issue Potential Cause Solution
Oiling Out The compound's melting point is lower than the boiling point of the solvent, causing it to separate as a liquid instead of crystallizing.- Add a small amount of a co-solvent in which the compound is more soluble to lower the saturation temperature.- Use a lower boiling point solvent system.- Induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal.
No Crystals Form Upon Cooling The solution is not supersaturated. Too much solvent was used, or the concentration of the compound is too low.- Evaporate some of the solvent to increase the concentration.- If the volume is small, try scratching the inner wall of the flask or adding a seed crystal.- Place the solution in an ice bath or even a freezer for a longer period.
Crystals are Colored Colored impurities are co-crystallizing with the product.- Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Use charcoal sparingly as it can also adsorb some of your product.
Low Recovery - Too much solvent was used.- The solution was not cooled sufficiently.- Crystals were lost during filtration.- Use the minimum amount of hot solvent for dissolution.- Ensure the solution is thoroughly cooled in an ice bath before filtration.- Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent.
  • Solvent Selection: A common and effective solvent system for this compound is a mixture of ethanol and water or hexane and ethyl acetate.[6][9] The goal is to find a system where the compound is soluble when hot and insoluble when cold.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the "good" solvent (e.g., ethanol or ethyl acetate) and heat the mixture gently (e.g., on a hot plate) while stirring until the solid dissolves completely.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and add a very small amount of activated charcoal. Swirl the flask for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean Erlenmeyer flask to remove any insoluble impurities (and charcoal, if used).

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Crystal formation should begin. Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining mother liquor.

  • Drying: Dry the purified crystals under vacuum.

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Filtration cluster_crystallization Crystallization cluster_isolation Isolation & Drying crude Crude Product solvent Add Minimum Hot Solvent crude->solvent dissolved Completely Dissolved Solution solvent->dissolved hot_filtration Hot Filtration dissolved->hot_filtration impurities_removed Insoluble Impurities Removed hot_filtration->impurities_removed cool Slow Cooling impurities_removed->cool ice_bath Ice Bath cool->ice_bath crystals Crystal Formation ice_bath->crystals vacuum_filtration Vacuum Filtration crystals->vacuum_filtration wash Wash with Cold Solvent vacuum_filtration->wash dry Dry Under Vacuum wash->dry pure_product Pure Product dry->pure_product

Caption: Workflow for the purification of this compound by recrystallization.

Column Chromatography

Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption to a stationary phase while a mobile phase flows through it.[4][10] For this compound, normal-phase chromatography using silica gel is a common and effective method.

Issue Potential Cause Solution
Poor Separation (Overlapping Bands) - Incorrect solvent system (eluent is too polar or not polar enough).- Column was packed improperly (air bubbles, cracks).- Sample was loaded in too large a volume of solvent.- Optimize the solvent system using Thin Layer Chromatography (TLC) first. Aim for an Rf of ~0.3 for the desired compound.- Repack the column carefully, ensuring a uniform and compact bed.- Dissolve the sample in the minimum amount of solvent for loading.
Compound is Stuck on the Column The eluent is not polar enough to move the compound.- Gradually increase the polarity of the eluent. For example, increase the percentage of ethyl acetate in your hexane/ethyl acetate mobile phase.
Streaking or Tailing of Bands - The compound is too polar for the chosen stationary phase.- The sample is overloading the column.- Consider using a more polar solvent system or a different stationary phase (e.g., alumina).- Use a larger column or load less sample.
Cracking of the Silica Gel Bed The column has run dry.- Never let the solvent level drop below the top of the stationary phase. Keep the column topped up with eluent.
  • TLC Analysis: Before running a column, determine the optimal solvent system using TLC. A good solvent system will give your desired product an Rf value of approximately 0.3 and show good separation from impurities.

  • Column Packing:

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Pour the slurry into the column and allow it to settle, tapping the column gently to ensure even packing.

    • Add another layer of sand on top of the silica gel.

  • Sample Loading:

    • Dissolve the crude this compound in the minimum amount of a suitable solvent (ideally the eluent).

    • Carefully add the sample solution to the top of the column.

    • Allow the sample to absorb onto the silica gel.

  • Elution:

    • Carefully add the eluent to the top of the column.

    • Begin collecting fractions.

    • If a gradient elution is required, gradually increase the polarity of the solvent system.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which fractions contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Column_Chromatography_Workflow start Crude Product tlc TLC Analysis for Solvent System Optimization start->tlc packing Column Packing (Silica Gel Slurry) tlc->packing loading Sample Loading (Minimal Solvent) packing->loading elution Elution with Mobile Phase loading->elution collection Fraction Collection elution->collection analysis TLC Analysis of Fractions collection->analysis combine Combine Pure Fractions analysis->combine evaporation Solvent Evaporation combine->evaporation product Pure this compound evaporation->product

Caption: General workflow for purification by column chromatography.

Liquid-Liquid Extraction

Liquid-liquid extraction is a useful technique for separating compounds based on their different solubilities in two immiscible liquid phases, typically an aqueous phase and an organic phase.[11] This method is particularly effective for removing acidic or basic impurities.

Issue Potential Cause Solution
Emulsion Formation Vigorous shaking of the separatory funnel.- Gently swirl or invert the funnel instead of shaking vigorously.- If an emulsion forms, allow the funnel to stand for a period.- Add a small amount of brine (saturated NaCl solution) to help break the emulsion.
Poor Separation of Layers The densities of the two phases are too similar.- Add more of one of the solvents to change the overall density of that phase.
Product Lost in the Aqueous Layer The product has some solubility in the aqueous phase.- Perform multiple extractions with smaller volumes of the organic solvent. Three extractions are generally more effective than one large extraction.
  • Dissolution: Dissolve the crude this compound in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) in a separatory funnel.

  • Washing:

    • To remove acidic impurities, wash the organic layer with a saturated aqueous solution of a weak base like sodium bicarbonate.

    • To remove basic impurities, wash with a dilute aqueous acid solution (e.g., 1M HCl).

    • After each wash, drain the aqueous layer.

  • Brine Wash: Wash the organic layer with brine to remove the bulk of the dissolved water.

  • Drying: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).

  • Filtration and Solvent Removal: Filter off the drying agent and remove the solvent by rotary evaporation to yield the purified product.

LLE_Workflow start Crude Product in Organic Solvent wash_base Wash with Aq. Base (e.g., NaHCO₃) start->wash_base separate1 Separate Layers wash_base->separate1 wash_acid Wash with Aq. Acid (e.g., HCl) separate1->wash_acid separate2 Separate Layers wash_acid->separate2 wash_brine Wash with Brine separate2->wash_brine separate3 Separate Layers wash_brine->separate3 dry Dry Organic Layer (e.g., Na₂SO₄) separate3->dry filter_evap Filter & Evaporate Solvent dry->filter_evap product Purified Product filter_evap->product

Caption: Workflow for purification using liquid-liquid extraction.

Purity Assessment

After purification, it is crucial to assess the purity of your this compound. The following analytical techniques are recommended:

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the compound and can detect non-volatile impurities.[12]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying and quantifying volatile impurities and confirming the molecular weight of the product.[12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR can confirm the structure of the desired compound and identify any structurally related impurities.

By following these guidelines and troubleshooting steps, researchers can confidently and efficiently purify this compound to the high standard required for successful downstream applications.

References

Stability of 4-Bromo-5-fluoropyrimidine under acidic/basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-bromo-5-fluoropyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information, troubleshooting advice, and frequently asked questions regarding the stability of this compound under various experimental conditions. As a key building block in medicinal chemistry and organic synthesis, understanding its reactivity is paramount to ensure the integrity of your experiments and the quality of your results.

Introduction to the Stability of this compound

This compound is a dihalogenated pyrimidine derivative with a unique electronic profile that dictates its reactivity. The pyrimidine ring is inherently electron-deficient, a characteristic that is further amplified by the presence of two electron-withdrawing halogen substituents.[1][2] This electron deficiency makes the molecule particularly susceptible to nucleophilic attack, which is the primary pathway for its degradation. Conversely, the compound is generally stable against electrophilic attack.

This guide will delve into the stability of this compound under both acidic and basic conditions, providing you with the knowledge to anticipate potential challenges and troubleshoot issues that may arise during your research.

I. Troubleshooting Guide: Stability and Degradation Issues

This section addresses common problems encountered when working with this compound, their probable causes, and actionable solutions.

Issue 1: Unexpected Side Products or Low Yield in Reactions Conducted in Basic Media

Symptoms:

  • Formation of a new, more polar compound observed by TLC or LC-MS.

  • Lower than expected yield of the desired product.

  • Presence of debrominated or hydroxylated species in the mass spectrum.

Potential Cause:

Under basic conditions, this compound is susceptible to nucleophilic aromatic substitution (SNAr), where a nucleophile (such as a hydroxide ion or other basic species in the reaction mixture) attacks the electron-deficient pyrimidine ring. The most likely positions for nucleophilic attack on the pyrimidine ring are C2, C4, and C6.[3][4] In the case of this compound, the C4 position, bearing the bromine atom, is a primary site for substitution.

Mechanism of Degradation (Basic Conditions):

The hydroxide ion (OH⁻) or another strong nucleophile attacks the C4 position, leading to the displacement of the bromide ion. This results in the formation of 5-fluoro-4-hydroxypyrimidine.

Basic Degradation reactant This compound N1=C(Br)C(F)=CN=C1 intermediate Meisenheimer Complex [N1=C(Br)(OH)C(F)=CN=C1]⁻ reactant->intermediate + OH⁻ (fast) product 5-Fluoro-4-hydroxypyrimidine N1=C(OH)C(F)=CN=C1 intermediate->product - Br⁻ (slow, RDS)

Caption: Proposed degradation of this compound under basic conditions.

Solutions:

  • pH Control: Maintain the reaction pH as close to neutral as possible, if the reaction chemistry allows. Use of a buffered system can help prevent significant pH excursions.

  • Temperature Management: Perform reactions at the lowest effective temperature to minimize the rate of degradation.

  • Inert Atmosphere: While not directly preventing nucleophilic attack by hydroxide, working under an inert atmosphere (e.g., nitrogen or argon) can prevent the formation of other reactive species that might be generated from the interaction of your reagents with air and moisture.

  • Choice of Base: If a base is required for your reaction, consider using a non-nucleophilic base (e.g., DBU, DIPEA) in an aprotic solvent to minimize the presence of hydroxide ions.

Issue 2: Decomposition or Color Change in Acidic Solutions

Symptoms:

  • The solution containing this compound turns yellow or brown upon addition of acid.

  • TLC or LC-MS analysis shows multiple new spots/peaks, indicating decomposition.

  • Difficulty in isolating the starting material after acidic workup.

Potential Cause:

While generally more stable under acidic conditions than basic conditions, prolonged exposure to strong acids, especially at elevated temperatures, can lead to degradation. The pyrimidine ring can be protonated at one of the nitrogen atoms, which further activates the ring towards nucleophilic attack by weaker nucleophiles like water.[2] Additionally, strong acidic conditions can catalyze the hydrolysis of the carbon-bromine bond.

Mechanism of Degradation (Acidic Conditions):

Protonation of a ring nitrogen enhances the electrophilicity of the pyrimidine ring. Water can then act as a nucleophile, attacking the C4 position and leading to the formation of 5-fluoro-4-hydroxypyrimidine after the loss of HBr.

Acidic Degradation reactant This compound N1=C(Br)C(F)=CN=C1 protonated Protonated Pyrimidine [N1H=C(Br)C(F)=CN=C1]⁺ reactant->protonated + H⁺ intermediate Intermediate [N1H=C(Br)(H₂O)C(F)=CN=C1]⁺ protonated->intermediate + H₂O product 5-Fluoro-4-hydroxypyrimidine N1=C(OH)C(F)=CN=C1 intermediate->product - H⁺, - HBr

Caption: Proposed degradation pathway of this compound under acidic conditions.

Solutions:

  • Minimize Exposure Time: Limit the duration of contact with acidic media. If an acidic workup is necessary, perform it quickly and at a low temperature.

  • Use of Weaker Acids: Whenever possible, use weaker organic acids (e.g., acetic acid) instead of strong mineral acids (e.g., HCl, H₂SO₄).

  • Temperature Control: Keep the temperature low during acidic treatment to slow down the rate of hydrolysis.

  • Aqueous vs. Anhydrous Conditions: If the reaction allows, conducting it under anhydrous acidic conditions will prevent water-mediated degradation.

II. Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure long-term stability, this compound should be stored in a cool, dry, and dark place. A refrigerator (2-8 °C) is ideal. The container should be tightly sealed to protect it from moisture and atmospheric oxygen.

Q2: Is this compound sensitive to light?

A2: While there is no specific data on the photosensitivity of this compound, many halogenated aromatic compounds can undergo photodegradation. It is good laboratory practice to store it in an amber vial or in a dark location to minimize exposure to light.

Q3: Can I use strong bases like NaOH or KOH with this compound?

A3: The use of strong, nucleophilic bases like sodium hydroxide or potassium hydroxide is generally not recommended, as they can lead to the hydrolysis of the C-Br bond and the formation of 5-fluoro-4-hydroxypyrimidine.[5] If a base is necessary, a non-nucleophilic organic base is a safer choice.

Q4: How does the fluorine substituent affect the stability of the molecule?

A4: The fluorine atom at the 5-position has a significant electronic effect. Its strong electron-withdrawing nature further deactivates the ring towards electrophilic substitution but enhances its susceptibility to nucleophilic attack. The C-F bond is generally much stronger than the C-Br bond and is less likely to be cleaved under typical reaction conditions.

Q5: At which position is a nucleophilic attack most likely to occur?

A5: For dihalopyrimidines, nucleophilic aromatic substitution generally favors the C4 and C6 positions.[6][7] In this compound, the C4 position is activated by the adjacent nitrogen and the electron-withdrawing fluorine atom, and bromine is a good leaving group. Therefore, nucleophilic attack is most likely to occur at the C4 position, leading to the displacement of the bromide ion.

III. Experimental Protocols

Protocol 1: General Procedure for a Reaction Requiring Basic Conditions

This protocol is designed to minimize the degradation of this compound when a basic catalyst is required.

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a reflux condenser.

  • Reagents: To the flask, add this compound (1 equivalent) and the other reaction substrates, dissolved in a dry, aprotic solvent (e.g., THF, dioxane, or DMF).

  • Inert Atmosphere: Purge the flask with dry nitrogen for 10-15 minutes.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Base Addition: Slowly add a non-nucleophilic organic base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or N,N-diisopropylethylamine (DIPEA) (1.1 equivalents), dropwise to the stirred solution.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS.

  • Workup: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an appropriate organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Protocol 2: Stability Test for this compound under Acidic/Basic Conditions

This protocol can be adapted to test the stability of the compound in your specific reaction conditions.

  • Sample Preparation: Prepare three solutions of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile/water).

    • Solution A: No pH adjustment (control).

    • Solution B: Adjust the pH to ~2 with dilute HCl.

    • Solution C: Adjust the pH to ~12 with dilute NaOH.

  • Incubation: Store the three solutions at the intended reaction temperature.

  • Time Points: At various time points (e.g., 0, 1, 4, 8, and 24 hours), take an aliquot from each solution.

  • Analysis: Analyze the aliquots by HPLC or LC-MS to quantify the remaining this compound and identify any degradation products.

  • Data Evaluation: Plot the concentration of the starting material against time for each condition to determine the degradation rate.

Data Presentation:

ConditionpHTemperature (°C)% Degradation after 24h (Hypothetical)Major Degradation Product
Control~725< 1%None observed
Acidic2255-10%5-Fluoro-4-hydroxypyrimidine
Basic1225> 50%5-Fluoro-4-hydroxypyrimidine

IV. Visualization of Key Concepts

Stability_Decision_Tree start Experiment with This compound condition Reaction Condition? start->condition acidic Acidic (pH < 6) condition->acidic Acidic basic Basic (pH > 8) condition->basic Basic neutral Neutral (pH 6-8) condition->neutral Neutral strong_acid Strong Acid? acidic->strong_acid strong_base Strong Nucleophilic Base? basic->strong_base high_stability High Stability Expected neutral->high_stability low_temp_short_time Use low temperature & short reaction time strong_acid->low_temp_short_time Yes strong_acid->high_stability No (weak acid) use_non_nucleophilic_base Use non-nucleophilic base (e.g., DBU, DIPEA) strong_base->use_non_nucleophilic_base Yes strong_base->high_stability No (weak base)

Caption: Decision workflow for handling this compound in different pH environments.

V. References

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References

Validation & Comparative

A Comparative Guide to the Reactivity of 4-Bromo-5-fluoropyrimidine and 4-Chloro-5-fluoropyrimidine in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the strategic functionalization of the pyrimidine core is a critical aspect of modern medicinal chemistry. Among the diverse array of building blocks, halopyrimidins serve as versatile intermediates. This guide provides an in-depth, objective comparison of the reactivity of two such key intermediates: 4-bromo-5-fluoropyrimidine and 4-chloro-5-fluoropyrimidine. The selection between these two reagents can significantly influence synthetic strategies, dictating reaction conditions, catalyst choice, and overall efficiency. This analysis is grounded in fundamental mechanistic principles and supported by experimental data to empower chemists in making informed decisions for their synthetic campaigns.

Foundational Principles of Reactivity in 5-Fluoropyrimidines

The reactivity of both this compound and 4-chloro-5-fluoropyrimidine is fundamentally governed by the electronic properties of the pyrimidine ring and the nature of the carbon-halogen bond. The pyrimidine ring is inherently electron-deficient due to the presence of two nitrogen atoms. This electron deficiency is further amplified by the strongly electron-withdrawing fluorine atom at the 5-position. This electronic landscape makes the C4 position particularly susceptible to nucleophilic attack.

Two primary reaction classes are of interest for these substrates: nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. The relative performance of the bromo and chloro derivatives in these transformations is dictated by different, and often opposing, mechanistic principles.

Nucleophilic Aromatic Substitution (SNAr): A Tale of Two Halogens

In SNAr reactions, a nucleophile attacks the electron-deficient aromatic ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex, before expelling the leaving group.[1]

SNAr_Mechanism cluster_0 SNAr Mechanism A 4-Halo-5-fluoropyrimidine B Meisenheimer Complex (Resonance Stabilized) A->B + Nu⁻ (Slow, Rate-Determining) C Substituted Product B->C - X⁻ (Fast) Nu Nu⁻

Caption: Generalized mechanism for Nucleophilic Aromatic Substitution (SNAr).

For SNAr reactions, the rate-determining step is typically the initial attack of the nucleophile to form the Meisenheimer complex.[2] The stability of this intermediate is paramount. The reactivity order for halogens in SNAr is often inverted from that of SN2 reactions, following the trend F > Cl > Br > I.[3][4] This is because the high electronegativity of the halogen atom stabilizes the negative charge of the Meisenheimer complex through a strong inductive effect.[2]

While the fluorine at C5 is a poor leaving group and remains intact, the halogen at C4 is the leaving group. In the comparison between this compound and 4-chloro-5-fluoropyrimidine, the more electronegative chlorine atom is expected to render the C4 position more electrophilic and better stabilize the intermediate, thus leading to a faster reaction rate compared to the bromine analogue.

Table 1: Theoretical Reactivity Comparison in SNAr

Feature4-Chloro-5-fluoropyrimidineThis compoundRationale
Electrophilicity at C4 HigherLowerThe more electronegative chlorine atom exerts a stronger inductive electron-withdrawing effect.
Meisenheimer Complex Stability More StableLess StableThe negative charge is better stabilized by the more electronegative chlorine.[2]
Predicted SNAr Reactivity Higher Lower A more stable intermediate leads to a lower activation energy for the rate-determining step.[2]
Experimental Protocol: Representative SNAr with an Amine Nucleophile

This protocol describes a general procedure for the SNAr reaction of a 4-halopyrimidine with a primary or secondary amine.

  • Reaction Setup: To a solution of the 4-halo-5-fluoropyrimidine (1.0 eq.) in a suitable polar aprotic solvent (e.g., DMSO, DMF, or NMP) is added the amine nucleophile (1.1-1.5 eq.) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) or potassium carbonate (2.0-3.0 eq.).

  • Reaction Conditions: The reaction mixture is stirred at a temperature ranging from room temperature to 100 °C, depending on the nucleophilicity of the amine and the reactivity of the pyrimidine substrate.

  • Monitoring: The progress of the reaction is monitored by a suitable analytical technique such as TLC, LC-MS, or GC-MS.

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water or brine to remove the solvent and inorganic salts. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel.

Palladium-Catalyzed Cross-Coupling Reactions: The Dominance of Bond Strength

In contrast to SNAr, the reactivity in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig) is primarily dictated by the strength of the carbon-halogen (C-X) bond.[5] The generally accepted order of reactivity for halogens in these transformations is I > Br > Cl > F.[5] This trend is inversely correlated with the C-X bond dissociation energy.

The rate-determining step in many of these catalytic cycles is the oxidative addition of the palladium(0) catalyst to the C-X bond.[6][7] A weaker C-X bond facilitates this step, leading to a faster overall reaction rate.

Suzuki_Coupling_Workflow Setup Reaction Setup (Halopyrimidine, Boronic Acid, Base, Solvent) Inert Inert Atmosphere (N₂ or Ar) Setup->Inert Catalyst Add Pd Catalyst and Ligand Inert->Catalyst Heat Heat to Reaction Temperature Catalyst->Heat Monitor Monitor Progress (TLC, LC-MS) Heat->Monitor Workup Aqueous Work-up Monitor->Workup Purify Purification (Chromatography) Workup->Purify

Caption: A typical experimental workflow for palladium-catalyzed cross-coupling.

Given that the C-Br bond is weaker than the C-Cl bond, this compound is expected to be significantly more reactive than 4-chloro-5-fluoropyrimidine in palladium-catalyzed cross-coupling reactions. This often translates to milder reaction conditions (lower temperatures, shorter reaction times) and potentially higher yields for the bromo derivative. While couplings with chloro-pyrimidines are feasible, they often necessitate more specialized and robust catalytic systems, such as those employing bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs), to facilitate the challenging oxidative addition step.[8]

Table 2: Predicted Reactivity and Experimental Considerations in Suzuki-Miyaura Coupling

FeatureThis compound4-Chloro-5-fluoropyrimidineRationale
C-X Bond Strength WeakerStrongerC-Br bond dissociation energy is lower than C-Cl.
Rate of Oxidative Addition FasterSlowerThe weaker C-Br bond is more readily cleaved by the Pd(0) catalyst.[6][7]
Typical Reaction Conditions Milder (e.g., lower temperature, shorter time)Harsher (e.g., higher temperature, longer time, more active catalyst)Reflects the difference in activation energy for oxidative addition.[5]
Catalyst Choice Standard Pd catalysts (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) are often sufficient.Often requires more advanced catalysts (e.g., those with bulky phosphine ligands like P(t-Bu)₃ or NHC ligands).[8]
Predicted Reactivity Higher Lower Directly correlated with the ease of oxidative addition.[5]
Experimental Protocol: Representative Suzuki-Miyaura Coupling

This protocol outlines a general procedure for the Suzuki-Miyaura cross-coupling of a 4-halopyrimidine with an arylboronic acid.[5][9]

  • Reaction Setup: In a dry Schlenk flask or sealed tube under an inert atmosphere (Nitrogen or Argon), combine the 4-halopyrimidine (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), a suitable base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 eq.), and the palladium catalyst system (e.g., Pd(PPh₃)₄ (2-5 mol%) or a combination of a palladium precursor like Pd₂(dba)₃ (1-2 mol%) and a phosphine ligand (2-4 mol%)).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/water, toluene/water, or DME/water).

  • Reaction Conditions: Heat the reaction mixture with stirring to the desired temperature (typically 80-110 °C). For the more reactive this compound, lower temperatures may be sufficient.

  • Monitoring: Monitor the reaction's progress using TLC or LC-MS.

  • Work-up and Purification: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the residue by flash column chromatography.

Summary and Strategic Recommendations

The choice between this compound and 4-chloro-5-fluoropyrimidine is a strategic one, contingent on the desired transformation.

  • For Nucleophilic Aromatic Substitution (SNAr): 4-Chloro-5-fluoropyrimidine is the preferred substrate due to the higher electrophilicity of the C4 position and greater stabilization of the Meisenheimer intermediate, leading to faster reaction rates.

  • For Palladium-Catalyzed Cross-Coupling: this compound is the more reactive and generally preferred option. Its weaker C-Br bond facilitates the rate-determining oxidative addition step, allowing for milder conditions and broader applicability with standard catalyst systems. While 4-chloro-5-fluoropyrimidine can be utilized, it often requires more forceful conditions and specialized, often more expensive, catalyst systems.

By understanding these fundamental differences in reactivity, researchers can strategically select the optimal starting material, streamlining their synthetic routes and enhancing the overall efficiency of their research and development endeavors.

References

A Senior Application Scientist's Guide to Pyrimidine Scaffolds: 4-Bromo-5-fluoropyrimidine vs. 5-Bromo-2,4-dichloropyrimidine in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers navigating the intricate landscape of medicinal chemistry and drug development, the pyrimidine scaffold remains a cornerstone of molecular design. Its presence in the architecture of numerous kinase inhibitors and other therapeutic agents underscores its importance.[1] The strategic functionalization of this privileged heterocycle is paramount, and the choice of starting material can profoundly influence the efficiency, regioselectivity, and overall success of a synthetic campaign.

This guide provides an in-depth, objective comparison of two halogenated pyrimidine building blocks: 4-Bromo-5-fluoropyrimidine and 5-Bromo-2,4-dichloropyrimidine . We will dissect their respective reactivities in key synthetic transformations, supported by experimental insights and mechanistic rationale, to empower you, our fellow scientists, to make informed decisions in your synthetic endeavors.

At a Glance: Structural and Physicochemical Properties

A molecule's reactivity is intrinsically linked to its structure. The distinct halogen substitution patterns of our two pyrimidines dictate their electronic properties and, consequently, their behavior in chemical reactions.

PropertyThis compound5-Bromo-2,4-dichloropyrimidine
CAS Number 1003706-87-3[2]36082-50-5[3]
Molecular Formula C₄H₂BrFN₂[4]C₄HBrCl₂N₂[5]
Molecular Weight 176.98 g/mol [4]227.87 g/mol [5]
Structure this compound5-Bromo-2,4-dichloropyrimidine
Key Reactive Sites C4 (Bromo), C5 (Fluoro)C2 (Chloro), C4 (Chloro), C5 (Bromo)

The presence of a highly electronegative fluorine atom at the C5 position of this compound significantly influences the electron density of the ring. In contrast, 5-bromo-2,4-dichloropyrimidine features two electron-withdrawing chlorine atoms at the C2 and C4 positions, in addition to the bromine at C5.[6] These differences set the stage for distinct regiochemical outcomes in common synthetic transformations.

Palladium-Catalyzed Cross-Coupling Reactions: A Tale of Two Halides

Palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds. The success of these reactions with halopyrimidines is largely governed by the strength of the carbon-halogen bond, which dictates the ease of the rate-determining oxidative addition step. The generally accepted order of reactivity is C-I > C-Br > C-Cl > C-F.[7]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for creating C-C bonds. When comparing our two substrates, the primary determinant of reactivity is the C-Br bond, as C-Cl bonds are significantly less reactive and C-F bonds are generally inert under typical Suzuki conditions.[7][8]

This compound: The C4-Br bond is the exclusive site for Suzuki coupling. The C-F bond remains intact, offering a potential site for subsequent, albeit more challenging, functionalization.

5-Bromo-2,4-dichloropyrimidine: The C5-Br bond is the most reactive site for Suzuki coupling.[6] Under carefully controlled conditions, selective coupling at the C5 position can be achieved, leaving the two C-Cl bonds available for further derivatization.[9][10] This sequential functionalization is a powerful strategy in library synthesis. The reactivity of the C-Cl bonds can be harnessed using more forcing conditions or specialized catalyst systems.[11]

Experimental Workflow: Suzuki-Miyaura Coupling

Below is a generalized workflow for a typical Suzuki-Miyaura coupling reaction.

G Suzuki-Miyaura Coupling Workflow reagents Reactants: Halopyrimidine Arylboronic Acid Base (e.g., K2CO3) setup Reaction Setup: Combine reagents and catalyst under inert atmosphere (Ar/N2) reagents->setup catalyst Catalyst System: Pd Precursor (e.g., Pd(PPh3)4) Solvent (e.g., 1,4-Dioxane/H2O) catalyst->setup reaction Reaction: Heat mixture (e.g., 80-100 °C) Monitor by TLC/LC-MS setup->reaction workup Aqueous Workup: Quench reaction Extract with organic solvent reaction->workup purification Purification: Column chromatography workup->purification product Purified Product purification->product

Caption: Generalized workflow for Suzuki-Miyaura cross-coupling.

Comparative Performance in Suzuki-Miyaura Coupling

SubstrateCoupling PartnerCatalyst SystemConditionsYieldCommentsReference
5-Bromo-2,4-dichloropyrimidine Arylboronic acidsPd(PPh₃)₄, K₃PO₄1,4-Dioxane, 70-80 °C, 18-22 hGoodSelective coupling at C5-Br.[12][10][12]
5-Bromo-2-chloropyrimidine (analogue) Phenylboronic acidPd(PPh₃)₄ (0.5 mol%), K₂CO₃1,4-Dioxane, 100 °C (Microwave)71%Selective coupling at C5-Br.[13][13]
4-Bromo-3-fluorophenyl analogue Pyrimidin-5-yl boronic acidNot specifiedBarbier-type reactionNot specifiedDemonstrates reactivity of C-Br adjacent to C-F.[13]
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone for C-N bond formation.[14] Similar to the Suzuki coupling, the chemoselectivity is dictated by the relative reactivity of the C-X bonds.

This compound: Amination will occur selectively at the C4-Br position. This allows for the synthesis of 4-amino-5-fluoropyrimidines, which are valuable pharmacophores.

5-Bromo-2,4-dichloropyrimidine: The greater reactivity of the C-Br bond allows for selective amination at the C5 position, preserving the C2 and C4 chloro-substituents for subsequent reactions.[1] This stepwise approach is crucial in the synthesis of complex molecules like kinase inhibitors, where different amine fragments are introduced sequentially.[15]

Catalytic Cycle: Buchwald-Hartwig Amination

The catalytic cycle illustrates the key steps in the formation of the C-N bond.

G Buchwald-Hartwig Amination Cycle Pd0 Pd(0)L2 PdII_halide L2Pd(II)(Ar)(X) Pd0->PdII_halide Oxidative Addition (Ar-X) PdII_amine [L2Pd(II)(Ar)(HNR'R'')]X PdII_halide->PdII_amine + HNR'R'' PdII_amido L2Pd(II)(Ar)(NR'R'') PdII_amine->PdII_amido - HX (Base) PdII_amido->Pd0 product Ar-NR'R'' PdII_amido->product Reductive Elimination

Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.

Nucleophilic Aromatic Substitution (SNAr): The Role of Ring Activation

In SNAr reactions, a nucleophile attacks an electron-deficient aromatic ring, displacing a leaving group.[16][17] The regioselectivity is governed by the ability of the ring to stabilize the negative charge in the intermediate (Meisenheimer complex).[18]

This compound: The electron-withdrawing fluorine atom at C5 activates the pyrimidine ring for nucleophilic attack. While the bromine at C4 is a good leaving group, the fluorine itself can also be displaced under certain conditions, although this typically requires more forcing conditions. The primary site of attack will be influenced by the nature of the nucleophile and reaction conditions.

5-Bromo-2,4-dichloropyrimidine: This molecule is highly activated towards SNAr due to the presence of two chloro substituents and the pyrimidine nitrogens. The C4 position is the most electrophilic and, therefore, the most reactive site for nucleophilic attack.[19][20][21] This high degree of regioselectivity is a significant advantage, allowing for the clean introduction of a nucleophile at C4. The C2 position is the second most reactive site.[6] The C5-bromo group is generally not displaced in SNAr reactions.

Mechanism: Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction proceeds via a two-step addition-elimination mechanism.

G SNAr Mechanism on 2,4-Dichloropyrimidine start 2,4-Dichloropyrimidine + Nucleophile (Nu-) attack Nucleophilic Attack at C4 (preferred) start->attack meisenheimer Meisenheimer Complex (Resonance Stabilized Anion) attack->meisenheimer elimination Elimination of Leaving Group (Cl-) meisenheimer->elimination product 4-Substituted-2-chloropyrimidine elimination->product

Caption: SNAr mechanism, highlighting the preferential attack at C4.

Comparative Performance in SNAr with Amines

SubstrateNucleophileConditionsProductCommentsReference
5-Bromo-2,4-dichloropyrimidine AmmoniaNot specified5-Bromo-2-chloro-6-methylpyrimidin-4-amineDemonstrates high regioselectivity for C4 amination.[19][19]
5-Bromo-2,4-dichloropyrimidine tert-butyl piperazine-1-carboxylateCH₂Cl₂, Et₃N, 0-30 °C, 2 hC4-substituted productHigh yield and selectivity for C4.[15][15]
2,4-Dichloropyrimidine (analogue) Oxazolidin-2-oneNaO₂SPh, TBABC4-aminated productHighly regioselective C4 amination.[22]
This compound AminesNot specified4-Amino-5-fluoropyrimidineReactivity inferred; C4-Br is the expected site of substitution.N/A

Specific experimental data for SNAr on this compound was limited in the searched literature. The expected outcome is based on the superior leaving group ability of bromide over fluoride.

Synthetic Strategy and Application in Drug Discovery

The choice between these two building blocks often comes down to the desired substitution pattern of the final target molecule, particularly in the synthesis of kinase inhibitors which frequently feature a 2,4-disubstituted pyrimidine core.[23][24]

  • For sequential, regioselective functionalization, 5-Bromo-2,4-dichloropyrimidine is the superior choice. Its three distinct reactive sites (C5-Br, C4-Cl, C2-Cl) can be addressed sequentially with high fidelity. A typical strategy involves:

    • Suzuki or Buchwald-Hartwig reaction at the C5-Br position.

    • SNAr reaction at the highly reactive C4-Cl position.

    • A second SNAr or cross-coupling reaction at the less reactive C2-Cl position, often requiring more forcing conditions. This stepwise approach provides maximum flexibility for introducing diverse substituents, a key advantage in building structure-activity relationships (SAR). This is exemplified in the synthesis of CDK4/6 inhibitors like Palbociclib and Ribociclib.[7]

  • This compound is ideal for synthesizing 4-substituted-5-fluoropyrimidines. The fluorine atom can be a desirable feature in a final drug candidate, as it can modulate physicochemical properties such as pKa and lipophilicity, and can also form favorable interactions with the target protein. The synthesis is more direct: a single cross-coupling or SNAr reaction at the C4-Br position yields the desired product.

Protocol: Regioselective SNAr on 5-Bromo-2,4-dichloropyrimidine

This protocol provides a general method for the selective substitution at the C4 position.

Materials:

  • 5-Bromo-2,4-dichloropyrimidine (1.0 equiv)

  • Amine nucleophile (1.1-1.2 equiv)

  • Base (e.g., Triethylamine, DIPEA) (2.0-3.0 equiv)

  • Anhydrous solvent (e.g., Dichloromethane, THF, Acetonitrile)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry reaction flask under an inert atmosphere, add 5-Bromo-2,4-dichloropyrimidine and the anhydrous solvent.

  • Cool the mixture to 0 °C using an ice bath.

  • Slowly add the base, followed by the dropwise addition of the amine nucleophile.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the 4-amino-5-bromo-2-chloropyrimidine derivative.[15]

Conclusion and Expert Recommendations

Both This compound and 5-Bromo-2,4-dichloropyrimidine are valuable and versatile building blocks for the synthesis of complex pyrimidine-containing molecules. The choice between them is not a matter of one being universally "better," but rather which is the right tool for the specific synthetic task at hand.

  • Choose 5-Bromo-2,4-dichloropyrimidine for:

    • Synthesizing di- or tri-substituted pyrimidines.

    • Complex, multi-step syntheses requiring sequential, regioselective functionalization.

    • Building libraries of analogues with diversity at the C2, C4, and C5 positions.

  • Choose this compound for:

    • The direct synthesis of 4-substituted-5-fluoropyrimidines.

    • When a fluorine atom at the C5 position is a desired feature in the final target molecule for its potential to enhance biological activity or improve pharmacokinetic properties.

By understanding the intrinsic reactivity and regiochemical preferences of these two key intermediates, researchers can design more efficient and robust synthetic routes, accelerating the discovery and development of next-generation therapeutics.

References

A Senior Application Scientist's Guide to Spectroscopic Analysis of 4-Bromo-5-fluoropyrimidine Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of a Privileged Scaffold

4-Bromo-5-fluoropyrimidine is a heterocyclic building block of significant interest in medicinal chemistry and materials science. The pyrimidine core is a ubiquitous feature in nucleobases and numerous pharmaceutical agents, while the strategically placed fluorine and bromine atoms offer orthogonal reactivity. The C-Br bond is amenable to a host of palladium-catalyzed cross-coupling reactions, and the C-F bond, while more robust, can participate in nucleophilic aromatic substitution (SNAr) under specific conditions or serve as a sensitive spectroscopic probe.

For researchers and drug development professionals, the unambiguous characterization of reaction products is paramount. This guide provides an in-depth comparison of the spectroscopic signatures arising from the most common transformations of this compound: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Nucleophilic Aromatic Substitution. We will delve into the causality behind experimental choices and present the data required to confidently verify reaction outcomes. The core of our analytical strategy relies on a multi-technique approach, with a special emphasis on the power of ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy as a highly sensitive reporter of changes in the molecule's electronic environment.[1][2]

Core Analytical Workflow

The successful synthesis and purification of a target compound is only half the battle; rigorous characterization is what validates the result. The following workflow represents a robust, self-validating system for the analysis of products derived from this compound.

G cluster_0 Synthesis & Workup cluster_1 Spectroscopic Analysis cluster_2 Decision Reaction Reaction Setup (e.g., Suzuki, Buchwald) Quench Reaction Quench & Aqueous Workup Reaction->Quench Extract Organic Extraction & Drying Quench->Extract Purify Purification (e.g., Column Chromatography) Extract->Purify TLC_MS Initial Screen: TLC & LC-MS Purify->TLC_MS Purified Product H_NMR ¹H NMR TLC_MS->H_NMR F_NMR ¹⁹F NMR H_NMR->F_NMR C_NMR ¹³C NMR F_NMR->C_NMR Final_Confirm Final Confirmation: HRMS & Purity Check C_NMR->Final_Confirm Decision Structure Verified? Final_Confirm->Decision Success Successful Synthesis Decision->Success Yes Revise Re-evaluate & Revise Decision->Revise No

Caption: General experimental workflow from synthesis to final verification.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between an organoboron species and an organohalide. For this compound, this reaction selectively occurs at the C4 position, replacing the bromine atom.

Causality & Mechanistic Insight: The reaction proceeds via a palladium catalytic cycle involving oxidative addition of the C-Br bond to a Pd(0) complex, transmetalation with the boronic acid (or ester), and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[3] The choice of ligand, base, and solvent is critical for achieving high yields and preventing side reactions like dehalogenation.

Expected Spectroscopic Signatures

The key to confirming a successful Suzuki coupling is observing the appearance of signals corresponding to the newly introduced aryl or vinyl group and the concomitant changes around the pyrimidine core.

  • ¹H NMR: The two protons on the pyrimidine ring (H-2 and H-6) will experience a change in their chemical environment. The introduction of an aryl group at C4 typically induces an upfield or downfield shift of the adjacent H-6 proton, depending on the electronic nature of the new substituent. New signals corresponding to the coupled partner will appear in the aromatic or vinylic region.

  • ¹³C NMR: This is highly diagnostic. The C4 signal, initially coupled to bromine, will shift significantly upon forming the new C-C bond. Furthermore, the characteristic C-F coupling constants for C4 and C5 will change, reflecting the altered electronic structure.

  • ¹⁹F NMR: This is arguably the most sensitive probe. The chemical shift of the fluorine at C5 is exquisitely sensitive to the electronic nature of the substituent at the adjacent C4 position. Replacing the electron-withdrawing bromine with an aryl group will cause a predictable shift in the ¹⁹F resonance.[2] Monitoring this shift is a powerful way to track reaction progress.

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the mass of the coupled product. The characteristic isotopic pattern of bromine (⁷⁹Br/⁸¹Br in an approx. 1:1 ratio) will be absent.

Comparative Spectroscopic Data
CompoundKey ¹H NMR Shifts (δ, ppm)Key ¹³C NMR Shifts (δ, ppm)¹⁹F NMR Shift (δ, ppm)
This compound (Starting Material) ~8.9 (H-6, d), ~8.7 (H-2, s)~158 (C-6), ~156 (C-2), ~145 (d, ¹JCF), ~115 (d, ²JCF, C-4)(Reference)
4-Aryl-5-fluoropyrimidine (Product Example) ~9.1 (H-2, s), ~8.8 (H-6, d), 7.4-7.8 (Aryl-H)~160 (C-2), ~159 (C-6), ~148 (d, ¹JCF), ~125-135 (Aryl-C), ~120 (d, ²JCF, C-4)Shifted from reference

Note: Data are representative and will vary based on the specific aryl group and solvent used. Chemical shifts for the starting material are predicted based on similar structures.[4]

Experimental Protocol: Suzuki-Miyaura Coupling
  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), a palladium catalyst such as Pd(PPh₃)₄ (3-5 mol%), and a base like K₂CO₃ or K₃PO₄ (2.0-3.0 equiv).[3]

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent Addition: Add a degassed solvent system, typically a mixture like 1,4-Dioxane/Water or Toluene/Ethanol/Water, via syringe.

  • Reaction: Heat the mixture to the desired temperature (e.g., 80-100 °C) and stir until TLC or LC-MS analysis indicates complete consumption of the starting material.

  • Work-up: Cool the reaction to room temperature, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography on silica gel.

Buchwald-Hartwig Amination: Crafting C-N Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming C-N bonds, a transformation of immense importance in pharmaceutical synthesis.[5][6] This reaction allows for the coupling of an amine with the C-Br bond of this compound.

Causality & Mechanistic Insight: The catalytic cycle is similar to the Suzuki reaction but involves coordination of the amine to the Pd(II)-aryl complex, followed by deprotonation by a base to form a palladium-amido complex.[7] Reductive elimination then forges the C-N bond. The choice of a bulky, electron-rich phosphine ligand (e.g., Xantphos, SPhos) is crucial to facilitate the reductive elimination step, which is often rate-limiting.[8]

Expected Spectroscopic Signatures
  • ¹H NMR: The most telling evidence is often the appearance of a new N-H signal (for primary or secondary amine coupling partners), which may be broad. The pyrimidine protons (H-2 and H-6) will shift, and new signals corresponding to the amine's alkyl or aryl groups will appear.

  • ¹³C NMR: The C4 carbon signal will shift significantly upfield upon attachment to the more electron-donating nitrogen atom compared to the bromine atom.

  • ¹⁹F NMR: The fluorine at C5 will experience a significant change in its electronic environment upon replacement of the C4-Br with a C4-N bond. This leads to a substantial and diagnostic shift in the ¹⁹F NMR spectrum.

  • IR Spectroscopy: For reactions with primary or secondary amines, the appearance of a characteristic N-H stretching band in the 3300-3500 cm⁻¹ region of the IR spectrum provides strong evidence of C-N bond formation.

  • Mass Spectrometry (MS): The molecular ion peak will confirm the mass of the aminated product, and the bromine isotopic pattern will be absent.

Comparative Spectroscopic Data
CompoundKey ¹H NMR Shifts (δ, ppm)Key ¹³C NMR Shifts (δ, ppm)Key IR Bands (cm⁻¹)
This compound (Starting Material) ~8.9 (H-6, d), ~8.7 (H-2, s)~158 (C-6), ~156 (C-2), ~145 (d, ¹JCF), ~115 (d, ²JCF, C-4)N/A
4-(Alkylamino)-5-fluoropyrimidine (Product Example) ~8.6 (H-2), ~8.3 (H-6), ~6.5 (br s, NH), 1.0-3.5 (Alkyl-H)~157 (C-2), ~150 (C-6), ~140 (d, ¹JCF), ~135 (d, ²JCF, C-4), 15-50 (Alkyl-C)~3400 (N-H stretch)

Note: Data are representative and will vary based on the specific amine and solvent used.

Experimental Protocol: Buchwald-Hartwig Amination
  • Reaction Setup: In a glovebox or under an inert atmosphere, combine a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), a phosphine ligand (e.g., Xantphos, 8 mol%), and a strong, non-nucleophilic base (e.g., NaOt-Bu or Cs₂CO₃, 1.5 equiv) in an oven-dried Schlenk flask.[7]

  • Reagent Addition: Add this compound (1.0 equiv) and the amine (1.2 equiv).

  • Solvent Addition: Add an anhydrous, degassed solvent (e.g., Toluene or Dioxane) via syringe.

  • Reaction: Heat the mixture (e.g., 100 °C) and monitor by TLC or LC-MS.

  • Work-up: After cooling, carefully quench the reaction with water. Extract with an organic solvent, wash with brine, dry, and concentrate.

  • Purification: Purify the product by flash column chromatography.

Nucleophilic Aromatic Substitution (SNAr): Displacing Fluorine

While the C-Br bond is the primary site for cross-coupling, the C-F bond can be targeted for Nucleophilic Aromatic Substitution (SNAr), particularly given the electron-deficient nature of the pyrimidine ring. This reaction typically requires a strong nucleophile and sometimes elevated temperatures.

Causality & Mechanistic Insight: The SNAr mechanism generally involves a two-step addition-elimination sequence. A nucleophile attacks the carbon bearing the fluorine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The fluoride ion is then expelled to restore aromaticity.[9] For pyrimidines, computational studies suggest that these reactions may proceed through a concerted mechanism rather than a discrete intermediate.[9]

Expected Spectroscopic Signatures

The analytical goal here is to prove the absence of fluorine and the presence of the new nucleophile.

  • ¹⁹F NMR: This is the most definitive technique. A successful SNAr reaction at the C5 position will result in the complete disappearance of any signal in the ¹⁹F NMR spectrum.

  • ¹³C NMR: All C-F coupling will be absent. The C5 signal will shift dramatically depending on the new substituent (e.g., upfield for an OR group, downfield for an SR group).

  • ¹H NMR: The H-6 proton will no longer show coupling to the fluorine atom, resulting in a singlet instead of a doublet. Its chemical shift will also change significantly.

  • Mass Spectrometry (MS): The molecular ion will correspond to the product mass, reflecting the substitution of fluorine with the nucleophile.

G Start Analyze Product Mixture F_NMR Acquire ¹⁹F NMR Spectrum Start->F_NMR Decision_F ¹⁹F Signal Present? F_NMR->Decision_F No_F Potential SₙAr Product. (Fluorine Displaced) Decision_F->No_F No Yes_F Fluorine Intact. (Coupling or Amination Product) Decision_F->Yes_F Yes H_C_MS_1 Confirm Structure: ¹H, ¹³C NMR, MS No_F->H_C_MS_1 H_C_MS_2 Confirm Structure: ¹H, ¹³C NMR, MS Yes_F->H_C_MS_2

Caption: Logic diagram for distinguishing reaction pathways using ¹⁹F NMR.

Experimental Protocol: SNAr with an Alkoxide
  • Nucleophile Preparation: In an oven-dried flask under an inert atmosphere, prepare a solution of sodium ethoxide by adding sodium metal (1.5 equiv) to anhydrous ethanol at 0 °C, then allowing it to warm to room temperature.

  • Reaction: Add this compound (1.0 equiv) to the alkoxide solution.

  • Heating: Heat the reaction mixture to reflux and monitor by TLC or LC-MS.

  • Work-up: After cooling, neutralize the mixture with aqueous HCl (1M) and remove the solvent under reduced pressure.

  • Extraction: Redissolve the residue in water and extract with an organic solvent. Dry the organic layer and concentrate.

  • Purification: Purify the product by flash column chromatography.

Conclusion

The strategic functionalization of this compound provides access to a diverse range of chemical structures essential for drug discovery and materials science. A rigorous and logical approach to spectroscopic analysis is critical for navigating the outcomes of these reactions. By combining ¹H, ¹³C, and Mass Spectrometry with the exceptionally sensitive probe of ¹⁹F NMR, researchers can unambiguously confirm the formation of C-C bonds from Suzuki couplings, C-N bonds from Buchwald-Hartwig aminations, or C-O/C-S/C-N bonds from SNAr reactions. The protocols and comparative data provided in this guide serve as a foundational tool for any scientist working with this versatile pyrimidine scaffold.

References

A Comparative Guide to Validating the Structure of 4-Bromo-5-fluoropyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in the synthesis and application of novel therapeutics, the unequivocal structural validation of active pharmaceutical ingredients (APIs) is a foundational imperative. 4-Bromo-5-fluoropyrimidine and its derivatives represent a class of heterocyclic compounds of significant interest in medicinal chemistry, owing to the unique electronic properties imparted by the halogen substituents which can modulate biological activity and metabolic stability. This guide provides a comprehensive, in-depth comparison of the primary analytical techniques for the structural elucidation of these valuable synthetic building blocks. We will delve into the causality behind experimental choices and present self-validating protocols to ensure scientific rigor.

The Criticality of Structural Integrity in Drug Discovery

The precise three-dimensional arrangement of atoms in a molecule dictates its function. In drug development, an unambiguous structural assignment is non-negotiable, as even minor stereochemical or constitutional isomeric impurities can lead to drastically different pharmacological or toxicological profiles. For this compound derivatives, the correct placement of the bromine and fluorine atoms on the pyrimidine ring is crucial for the intended molecular interactions with biological targets. Therefore, a multi-faceted analytical approach is essential for complete structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Connectivity

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[1] It provides detailed information about the chemical environment, connectivity, and spatial proximity of NMR-active nuclei. For this compound, ¹H, ¹³C, and ¹⁹F NMR are indispensable.

Expertise & Experience: The Rationale Behind Multi-Nuclear NMR

A ¹H NMR spectrum will reveal the number and electronic environment of the protons on the pyrimidine ring. However, given the limited number of protons on the core structure, ¹³C and ¹⁹F NMR are essential for a complete picture. ¹³C NMR provides information on the carbon skeleton, while ¹⁹F NMR is highly sensitive to the local electronic environment of the fluorine atom, making it an excellent probe for structural and conformational analysis.[2][3] The large chemical shift dispersion of ¹⁹F NMR often allows for the resolution of signals that might overlap in ¹H NMR.[4]

Experimental Protocol: A Self-Validating Workflow for NMR Analysis

Sample Preparation:

  • Accurately weigh 5-25 mg of the this compound derivative for ¹H NMR and 50-100 mg for ¹³C NMR.[5]

  • Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial. The choice of solvent is critical; it must dissolve the compound without reacting with it.[6]

  • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a high-quality 5 mm NMR tube to remove any particulate matter which can degrade spectral quality.[7][8]

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS) for organic solvents, for chemical shift referencing (δ = 0.00 ppm).[9]

  • Cap the NMR tube securely.

Data Acquisition:

  • Insert the sample into the NMR spectrometer.

  • Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • Acquire a standard ¹H NMR spectrum.

  • Acquire a broadband proton-decoupled ¹³C NMR spectrum.

  • Acquire a ¹⁹F NMR spectrum. For quantitative analysis, ensure a sufficient relaxation delay.[10]

  • If further structural confirmation is needed, 2D NMR experiments such as COSY (¹H-¹H correlation), HSQC (¹H-¹³C one-bond correlation), and HMBC (¹H-¹³C long-range correlation) can be performed.[6]

Data Interpretation: Decoding the Spectra

For the parent this compound, we would expect to see two signals in the ¹H NMR spectrum corresponding to the two protons on the pyrimidine ring. The chemical shifts and coupling constants will be indicative of their positions relative to the electronegative nitrogen atoms and the halogen substituents.

  • ¹H NMR: In an analogous compound, 2-bromo-5-fluoropyrimidine, the proton signals appear as distinct multiplets.[5] For this compound, the proton at C2 would likely appear as a singlet, while the proton at C6 would be a doublet due to coupling with the adjacent fluorine atom.

  • ¹³C NMR: The ¹³C NMR spectrum of a related compound, 5-bromopyrimidine, shows distinct signals for each carbon atom.[11] For this compound, we would expect four signals for the pyrimidine ring carbons. The carbon atoms directly bonded to the bromine and fluorine will exhibit characteristic chemical shifts and, in the case of the fluorine-bound carbon, a large one-bond C-F coupling constant. The chemical shifts for pyrimidine itself are δ 157.4 (C2), 158.4 (C4, C6), and 122.3 (C5).[12]

  • ¹⁹F NMR: The ¹⁹F NMR spectrum will show a signal whose chemical shift is characteristic of a fluorine atom attached to an aromatic ring.[13][14] The multiplicity of this signal will be determined by the coupling to the adjacent proton.

Below is a table summarizing the expected NMR data for this compound based on known data for similar structures.

NucleusExpected Chemical Shift (ppm)Expected MultiplicityExpected Coupling Constants (Hz)
¹H (at C2)~8.5-9.0s-
¹H (at C6)~8.0-8.5dJ(H-F) ≈ 2-4
¹³C (at C2)~150-160d (due to C-H coupling)¹J(C-H) ≈ 180-200
¹³C (at C4)~140-150d (due to C-F coupling)¹J(C-F) ≈ 230-260
¹³C (at C5)~110-120s-
¹³C (at C6)~155-165d (due to C-H coupling)¹J(C-H) ≈ 180-200
¹⁹F~ -120 to -150dJ(F-H) ≈ 2-4

Mass Spectrometry (MS): The Molecular Weight and Fragmentation Fingerprint

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions.[15] It is crucial for determining the molecular weight and confirming the elemental composition of a compound. Electron Ionization (EI) is a common technique for the analysis of small, volatile organic molecules.[16]

Expertise & Experience: The Significance of Isotopic Patterns and Fragmentation

For halogenated compounds, the isotopic distribution is a powerful diagnostic tool. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio, while chlorine has isotope ³⁵Cl and ³⁷Cl in a 3:1 ratio.[17] The presence of bromine in this compound will result in a characteristic M and M+2 molecular ion peak pattern with approximately equal intensity. The fragmentation pattern provides a "fingerprint" of the molecule, revealing information about its structural components.

Experimental Protocol: A Self-Validating Workflow for GC-MS Analysis

Sample Preparation:

  • Prepare a dilute solution of the compound (approximately 10 µg/mL) in a volatile organic solvent such as dichloromethane or hexane.[18]

  • Ensure the sample is free from non-volatile materials. If necessary, filter the solution.

  • Transfer the solution to a GC-MS autosampler vial.

Data Acquisition:

  • Inject the sample into the Gas Chromatograph-Mass Spectrometer (GC-MS). The GC will separate the compound from any volatile impurities before it enters the mass spectrometer.

  • In the EI source, the sample molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.[19]

  • The resulting ions are separated by the mass analyzer based on their m/z ratio and detected.

Data Interpretation: Unraveling the Mass Spectrum

The mass spectrum of this compound is expected to show a molecular ion peak corresponding to its molecular weight (176.97 g/mol ). Due to the presence of the bromine isotopes, this will appear as two peaks of nearly equal intensity at m/z 176 and 178.

The fragmentation of related compounds like 5-bromouracil and 5-fluorouracil has been studied, and similar fragmentation pathways can be expected for this compound.[3][20] Common fragmentation patterns for pyrimidines involve the loss of small neutral molecules like HCN.[21] For brominated compounds, the loss of the bromine radical is a common fragmentation pathway.[22]

Expected Fragmentation Pattern for this compound:

  • [M]⁺˙ and [M+2]⁺˙: m/z 176 and 178 (molecular ions)

  • [M-Br]⁺: m/z 97 (loss of bromine radical)

  • [M-HCN]⁺˙: m/z 149 and 151 (loss of hydrogen cyanide)

  • [M-Br-HCN]⁺: m/z 70

Single-Crystal X-ray Crystallography: The Definitive 3D Structure

Single-crystal X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[23] It provides unambiguous information on bond lengths, bond angles, and stereochemistry.

Expertise & Experience: The Power and Pitfalls of Crystallography

While providing the most definitive structural information, the primary challenge of this technique is growing a suitable single crystal of the compound. The crystal must be of sufficient size and quality to diffract X-rays effectively.

Experimental Protocol: A Self-Validating Workflow for X-ray Diffraction

Crystal Growth and Mounting:

  • Grow single crystals of the this compound derivative. This is often achieved by slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution.

  • Select a suitable crystal (typically 0.1-0.3 mm in all dimensions) under a microscope.

  • Mount the crystal on a goniometer head using a cryoloop and a small amount of cryoprotectant oil.[24]

Data Collection and Structure Refinement:

  • The mounted crystal is placed in the X-ray diffractometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations.

  • A beam of monochromatic X-rays is directed at the crystal, and the resulting diffraction pattern is recorded as the crystal is rotated.[23]

  • The diffraction data is processed to determine the unit cell dimensions and the intensities of the reflections.

  • The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map.

  • An atomic model is built into the electron density map and refined against the experimental data to optimize the fit.[7][8][9]

Data Interpretation: Visualizing the Molecular Architecture

A successful single-crystal X-ray analysis of a this compound derivative would provide a 3D model of the molecule, confirming the planar pyrimidine ring and the precise positions of the bromine and fluorine substituents. The bond lengths and angles would be consistent with a substituted aromatic heterocyclic system. For example, the crystal structure of a related brominated pyridine derivative has been determined, providing a reference for expected bond lengths and angles.[17]

Comparative Analysis of Techniques

FeatureNMR SpectroscopyMass SpectrometryX-ray Crystallography
Principle Absorption of radiofrequency waves by atomic nuclei in a magnetic field.Measurement of the mass-to-charge ratio of ionized molecules.Diffraction of X-rays by a crystalline lattice.
Sample Phase SolutionGas/VaporSolid (single crystal)
Information Obtained Connectivity, stereochemistry, dynamic processes in solution.Molecular weight, elemental composition, fragmentation patterns.Precise 3D atomic coordinates, bond lengths, bond angles, absolute stereochemistry.
Strengths Non-destructive, provides detailed connectivity information.High sensitivity, provides molecular weight and formula.Unambiguous 3D structure determination.
Limitations Lower sensitivity than MS, requires soluble samples.Destructive, limited structural information from fragmentation alone.Requires a suitable single crystal, which can be difficult to obtain.

Visualizing the Workflow

The following diagrams illustrate the general workflow for the structural validation of this compound derivatives.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Structural Validation cluster_data Data Interpretation cluster_conclusion Final Confirmation Synthesis Synthesis of Derivative Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Purification->NMR MS Mass Spectrometry (GC-MS) Purification->MS Xray X-ray Crystallography Purification->Xray NMR_data Connectivity & Stereochemistry NMR->NMR_data MS_data Molecular Weight & Formula MS->MS_data Xray_data 3D Structure Xray->Xray_data Structure_Confirmed Validated Structure NMR_data->Structure_Confirmed MS_data->Structure_Confirmed Xray_data->Structure_Confirmed

Caption: General workflow for the synthesis and structural validation of this compound derivatives.

logical_relationship Compound This compound Derivative NMR NMR Spectroscopy Compound->NMR MS Mass Spectrometry Compound->MS Xray X-ray Crystallography Compound->Xray Connectivity Atom Connectivity (2D Structure) NMR->Connectivity MolWeight Molecular Weight & Elemental Formula MS->MolWeight ThreeD_Structure 3D Atomic Arrangement (Absolute Structure) Xray->ThreeD_Structure

Caption: Logical relationship between analytical techniques and the structural information obtained.

Conclusion

The structural validation of this compound derivatives requires a synergistic application of multiple analytical techniques. While NMR spectroscopy provides the foundational understanding of atomic connectivity, mass spectrometry confirms the molecular weight and elemental composition. Ultimately, single-crystal X-ray crystallography offers the definitive and unambiguous three-dimensional structure. By employing these techniques in a complementary fashion, researchers can ensure the structural integrity of their synthesized compounds, a critical step in the advancement of drug discovery and development.

References

The Impact of Fluorination on the Biological Activity of 4-Bromopyrimidine: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the pyrimidine scaffold is a cornerstone, forming the structural basis for a multitude of biologically active molecules, including nucleobases essential for life. The strategic modification of this core structure through halogenation has proven to be a powerful tool for modulating pharmacokinetic and pharmacodynamic properties. This guide provides an in-depth comparative analysis of the biological activity of 4-bromo-5-fluoropyrimidine and its non-fluorinated analog, 4-bromopyrimidine. By examining the influence of fluorine substitution, we aim to provide researchers with insights into the rational design of novel pyrimidine-based therapeutics.

The Pyrimidine Core and the Transformative Role of Halogenation

Pyrimidines are six-membered heterocyclic aromatic rings containing two nitrogen atoms.[1] This fundamental structure is integral to a vast array of biological processes, making its derivatives a fertile ground for drug discovery.[2] Modifications to the pyrimidine ring can profoundly alter a molecule's biological profile, and halogenation is a key strategy in this endeavor.

The introduction of a bromine atom, as seen in 4-bromopyrimidine, can enhance biological activity. Bromine's electronegativity and size can influence binding interactions with biological targets and improve membrane permeability.[3]

Fluorine, the most electronegative element, imparts unique properties when incorporated into a molecule. Its small size allows it to often mimic a hydrogen atom, yet its strong electron-withdrawing nature can significantly alter the electronic properties of the pyrimidine ring. This can lead to:

  • Enhanced Binding Affinity: The C-F bond can participate in favorable interactions with enzyme active sites.

  • Increased Metabolic Stability: The strength of the C-F bond can block sites of metabolic oxidation, prolonging the compound's half-life.

  • Altered Acidity/Basicity: Fluorine's inductive effect can change the pKa of nearby functional groups, affecting ionization state and target interaction.

Comparative Biological Activity: An Inferential Analysis

Based on the principles of medicinal chemistry and data from structurally related compounds, we can infer the likely differences in the biological activity of this compound compared to 4-bromopyrimidine.

Anticancer Activity

Fluorinated pyrimidines are a well-established class of anticancer agents, with 5-fluorouracil (5-FU) being a prime example.[4][5] The mechanism of action often involves the inhibition of thymidylate synthase (TS), a critical enzyme in DNA synthesis.[4]

It is plausible that this compound exhibits enhanced anticancer activity over 4-bromopyrimidine due to the presence of the fluorine atom. The fluorine at the 5-position, analogous to 5-FU, could enable the molecule or its metabolites to act as a potent inhibitor of thymidylate synthase.

Hypothesized Mechanism of Action for this compound as an Anticancer Agent:

G cluster_0 Cellular Uptake and Metabolism cluster_1 Thymidylate Synthase Inhibition cluster_2 Downstream Effects This compound This compound Metabolite Metabolite This compound->Metabolite Metabolic Activation TS Thymidylate Synthase Metabolite->TS Inhibition DNA_Synthesis DNA Synthesis Disruption TS->DNA_Synthesis Leads to dUMP dUMP dTMP dTMP dUMP->dTMP Methylation Apoptosis Apoptosis DNA_Synthesis->Apoptosis

Caption: Hypothesized mechanism of anticancer activity for this compound.

While specific IC50 values for both compounds against various cancer cell lines are not available in the literature for a direct comparison, studies on other bromo-pyrimidine analogs have shown cytotoxic activity.[6][7] It is reasonable to hypothesize that the addition of fluorine would potentiate this activity.

Table 1: Postulated Anticancer Activity Comparison

CompoundPostulated ActivityRationale
This compound HigherPresence of 5-fluoro group may lead to thymidylate synthase inhibition, a known anticancer mechanism.
4-Bromopyrimidine LowerMay exhibit baseline cytotoxicity due to the bromopyrimidine core, but lacks the specific TS-targeting moiety.
Antimicrobial Activity

Halogenated pyrimidines have also demonstrated promising antimicrobial and antibiofilm activities.[8][9] The presence of halogens can increase the lipophilicity of the molecule, facilitating its passage through bacterial cell membranes.

A study on halogenated pyrimidine derivatives showed that 2-amino-5-bromopyrimidine exhibited significant inhibitory effects on E. coli biofilm formation without affecting bacterial growth, suggesting a targeted antibiofilm action.[9] This indicates that the bromopyrimidine scaffold possesses antimicrobial potential.

The introduction of a fluorine atom in this compound could further enhance its antimicrobial properties. The increased polarity and potential for hydrogen bonding conferred by fluorine might lead to improved interactions with bacterial enzymes or other cellular components.

Table 2: Postulated Antimicrobial Activity Comparison

CompoundPostulated ActivityRationale
This compound Potentially HigherFluorine may enhance cell permeability and target binding in addition to the activity of the bromopyrimidine core.
4-Bromopyrimidine Baseline ActivityThe bromopyrimidine structure has shown antimicrobial and antibiofilm potential in related analogs.[9]

Experimental Protocols for Comparative Evaluation

To empirically validate the hypothesized differences in biological activity, the following standard experimental protocols are recommended.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the concentration at which a compound inhibits cell growth by 50% (IC50).

Workflow:

G Cell_Seeding Seed cancer cells in 96-well plates Compound_Treatment Treat with serial dilutions of compounds Cell_Seeding->Compound_Treatment Incubation Incubate for 48-72 hours Compound_Treatment->Incubation MTT_Addition Add MTT reagent Incubation->MTT_Addition Formazan_Solubilization Solubilize formazan crystals MTT_Addition->Formazan_Solubilization Absorbance_Measurement Measure absorbance at 570 nm Formazan_Solubilization->Absorbance_Measurement IC50_Calculation Calculate IC50 values Absorbance_Measurement->IC50_Calculation

Caption: Workflow for the MTT cytotoxicity assay.

Step-by-Step Methodology:

  • Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) in appropriate media.

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Preparation: Prepare stock solutions of this compound and 4-bromopyrimidine in DMSO. Create a series of dilutions in culture media.

  • Treatment: Replace the media in the cell plates with the media containing the different concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Assay: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method determines the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[10]

Workflow:

G Compound_Dilution Prepare serial dilutions of compounds in broth Bacterial_Inoculation Inoculate with a standardized bacterial suspension Compound_Dilution->Bacterial_Inoculation Incubation Incubate at 37°C for 16-20 hours Bacterial_Inoculation->Incubation MIC_Determination Observe for visible growth to determine MIC Incubation->MIC_Determination

Caption: Workflow for the broth microdilution antimicrobial susceptibility test.

Step-by-Step Methodology:

  • Bacterial Strains: Use standard bacterial strains such as Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative).

  • Inoculum Preparation: Prepare a standardized bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard.

  • Compound Dilution: Prepare two-fold serial dilutions of this compound and 4-bromopyrimidine in a cation-adjusted Mueller-Hinton broth in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plates at 37°C for 16-20 hours.

  • MIC Reading: The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria.

Conclusion and Future Directions

The experimental protocols outlined in this guide provide a clear roadmap for researchers to empirically test these hypotheses. Such studies would not only provide valuable data for the direct comparison of these two molecules but also contribute to the broader understanding of structure-activity relationships in halogenated pyrimidines, paving the way for the development of more effective and targeted therapies.

References

A Researcher's Guide to Catalyst Selection for the Suzuki-Miyaura Coupling of 4-Bromo-5-fluoropyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in modern organic synthesis, offering a powerful method for the formation of carbon-carbon bonds.[1][2] Its application in medicinal chemistry and drug development is particularly profound, where the synthesis of complex biaryl and heteroaryl structures is paramount.[2] This guide provides a comparative analysis of various catalyst systems for the Suzuki-Miyaura coupling of 4-Bromo-5-fluoropyrimidine, a key building block in the synthesis of novel therapeutic agents. The electron-deficient nature of the pyrimidine ring, further accentuated by the fluorine substituent, presents unique challenges and demands careful consideration of the catalytic system to achieve optimal results.[3]

Comparative Analysis of Catalyst Systems

The success of the Suzuki-Miyaura coupling of this compound is critically dependent on the choice of the palladium catalyst and the associated ligand. The electron-deficient character of the substrate can render the oxidative addition step of the catalytic cycle more facile, but it can also lead to challenges in the subsequent transmetalation and reductive elimination steps. Modern catalyst systems, particularly those employing bulky and electron-rich phosphine ligands, have proven to be highly effective in overcoming these hurdles.

Below is a comparative summary of catalyst systems commonly employed for the Suzuki coupling of bromo-substituted heteroaromatics, providing a strong starting point for the optimization of the reaction with this compound.

Catalyst SystemLigandBaseSolvent(s)Temp. (°C)Time (h)Typical Yield (%) on Analogous Substrates
Pd(PPh₃)₄TriphenylphosphineK₂CO₃, K₃PO₄1,4-Dioxane/H₂O, Toluene80-11012-2460-85[4][5]
Pd(OAc)₂ / SPhosSPhosK₃PO₄, Cs₂CO₃Toluene, 1,4-Dioxane/H₂ORT-1102-1675-95[6][7]
Pd(OAc)₂ / XPhosXPhosK₃PO₄1,4-Dioxane/H₂O, DMF/EtOH/H₂O100-13512-2470-95[1][6][8]
PdCl₂(dppf)dppfK₂CO₃, Cs₂CO₃DME, THF/H₂O80-1002-1270-90[9]
Pd₂(dba)₃ / P(t-Bu)₃Tri-tert-butylphosphineK₃PO₄TolueneRT-802-12>90[10]

Insights into Catalyst Performance:

  • Traditional vs. Modern Ligands: While classical catalysts like Pd(PPh₃)₄ can be effective, they often require higher catalyst loadings and longer reaction times.[4][5] Modern biarylphosphine ligands, such as SPhos and XPhos , developed by the Buchwald group, have demonstrated superior performance for challenging substrates.[7] Their steric bulk and electron-rich nature facilitate both the oxidative addition and the reductive elimination steps of the catalytic cycle, leading to higher yields and faster reactions, often under milder conditions.[7]

  • The "2-Pyridyl Problem" Analogy: The nitrogen atoms in the pyrimidine ring can coordinate to the palladium center, potentially leading to catalyst inhibition or deactivation.[2] This is analogous to the well-documented "2-pyridyl problem" in Suzuki couplings.[2] The use of bulky ligands like SPhos and XPhos can mitigate this issue by sterically disfavoring such unproductive coordination.

  • Precatalysts for Enhanced Efficiency: The use of pre-formed palladium complexes, or precatalysts, such as XPhos-PdG2, can offer improved efficiency and reproducibility by ensuring the formation of a stable and active monoligated catalytic species.[1][8]

Detailed Experimental Protocol

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid using a modern catalyst system.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) Acetate [Pd(OAc)₂] (2 mol%)

  • SPhos (4 mol%)

  • Potassium Phosphate (K₃PO₄), finely ground (2.0 equiv)

  • Anhydrous 1,4-Dioxane and Water (4:1 v/v)

  • Schlenk flask or reaction vial with a screw cap and septum

  • Magnetic stirrer and hotplate

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the this compound (1.0 equiv), arylboronic acid (1.2 equiv), K₃PO₄ (2.0 equiv), Pd(OAc)₂ (0.02 equiv), and SPhos (0.04 equiv). The use of an inert atmosphere is crucial to prevent the oxidation and deactivation of the palladium(0) active catalyst.

  • Degassing: Seal the flask and perform at least three vacuum/backfill cycles with the inert gas to ensure an oxygen-free environment. This is a critical step to maintain catalyst activity.

  • Solvent Addition: Prepare a degassed solvent mixture of 1,4-dioxane and water (4:1). This can be achieved by bubbling the inert gas through the solvents for 20-30 minutes. Add the degassed solvent to the flask via syringe. The presence of water is often beneficial for the transmetalation step.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. The optimal temperature may need to be determined empirically for different arylboronic acids.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A typical reaction time is 4-16 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. The aqueous washes remove the inorganic base and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the desired 4-aryl-5-fluoropyrimidine.

Visualization of the Catalytic Cycle and Experimental Workflow

To further elucidate the process, the following diagrams illustrate the catalytic cycle of the Suzuki-Miyaura reaction and the general experimental workflow.

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition (Ar-X) Pd(0)L2->Oxidative_Addition Ar-Pd(II)-X_L2 Ar-Pd(II)(L)₂-X Oxidative_Addition->Ar-Pd(II)-X_L2 Transmetalation Transmetalation (R-B(OR)₂) Ar-Pd(II)-X_L2->Transmetalation Ar-Pd(II)-R_L2 Ar-Pd(II)(L)₂-R Transmetalation->Ar-Pd(II)-R_L2 Reductive_Elimination Reductive Elimination Ar-Pd(II)-R_L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-R

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow Start Start Setup 1. Reaction Setup (Reagents & Catalyst in Flask) Start->Setup Degas 2. Degassing (Vacuum/Inert Gas Cycles) Setup->Degas Solvent 3. Solvent Addition (Degassed Solvents) Degas->Solvent Reaction 4. Reaction (Heating & Stirring) Solvent->Reaction Monitoring 5. Monitoring (TLC or LC-MS) Reaction->Monitoring Workup 6. Work-up (Extraction & Washing) Monitoring->Workup Purification 7. Purification (Column Chromatography) Workup->Purification End Pure Product Purification->End

Caption: A generalized experimental workflow for the Suzuki-Miyaura coupling.

Conclusion

The Suzuki-Miyaura coupling of this compound is a highly valuable transformation for the synthesis of novel chemical entities in drug discovery. While the electron-deficient nature of the substrate presents challenges, the use of modern palladium catalysts, particularly those incorporating bulky, electron-rich biarylphosphine ligands like SPhos and XPhos, has proven to be a highly effective strategy. This guide provides a comprehensive overview of catalyst selection and a robust experimental protocol to aid researchers in achieving high yields and reproducible results in this important reaction. Further optimization of reaction parameters for specific arylboronic acid coupling partners is always recommended to achieve the best possible outcomes.

References

A Head-to-Head Comparison of Sonogashira Conditions for 4-Bromo-5-fluoropyrimidine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The Sonogashira cross-coupling reaction is a powerful and versatile tool in organic synthesis for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1] This reaction, catalyzed by a palladium complex and often requiring a copper(I) co-catalyst, has become indispensable in the synthesis of complex molecules, including pharmaceuticals and natural products, due to its mild reaction conditions and broad functional group tolerance.[2][3]

The 4-bromo-5-fluoropyrimidine scaffold is of significant interest in medicinal chemistry. The pyrimidine core is a privileged structure found in numerous FDA-approved drugs, and the fluorine and bromine substituents offer unique opportunities for further functionalization.[1] Specifically, the bromine at the 4-position is a versatile handle for cross-coupling reactions like the Sonogashira coupling, allowing for the introduction of alkynyl moieties that can significantly modulate the biological activity of the parent molecule. This guide provides a head-to-head comparison of various Sonogashira conditions for the successful coupling of this compound with terminal alkynes, offering researchers and drug development professionals a detailed analysis of experimental choices and their underlying rationale.

The Sonogashira Catalytic Cycle: A Mechanistic Overview

The Sonogashira reaction typically proceeds through two interconnected catalytic cycles involving palladium and, in the classical approach, copper.[1]

Palladium Cycle:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with this compound to form a Pd(II)-pyrimidine complex.

  • Transmetalation: The alkynyl group is transferred from the copper acetylide to the palladium complex.

  • Reductive Elimination: The final product, a 4-alkynyl-5-fluoropyrimidine, is formed, and the Pd(0) catalyst is regenerated.

Copper Cycle:

  • Copper Acetylide Formation: In the presence of a base, the terminal alkyne reacts with a copper(I) salt (e.g., CuI) to form a copper(I) acetylide.[1]

This dual-catalyst system allows the reaction to proceed under mild conditions.[2] However, the use of copper can sometimes lead to undesirable side reactions, such as the homocoupling of alkynes (Glaser coupling), which has prompted the development of copper-free Sonogashira protocols.[4][5]

Sonogashira Catalytic Cycle cluster_0 Palladium Cycle cluster_1 Copper Cycle Pd(0) Pd(0) Oxidative Addition Oxidative Addition Pd(0)->Oxidative Addition Ar-X Ar-Pd(II)-X Ar-Pd(II)-X Oxidative Addition->Ar-Pd(II)-X Transmetalation Transmetalation Ar-Pd(II)-X->Transmetalation R-C≡C-Cu Ar-Pd(II)-C≡C-R Ar-Pd(II)-C≡C-R Transmetalation->Ar-Pd(II)-C≡C-R Reductive Elimination Reductive Elimination Ar-Pd(II)-C≡C-R->Reductive Elimination Reductive Elimination->Pd(0) Ar-C≡C-R Cu(I)X Cu(I)X R-C≡C-H R-C≡C-H Cu(I)X->R-C≡C-H Base R-C≡C-Cu R-C≡C-Cu R-C≡C-H->R-C≡C-Cu R-C≡C-Cu->Transmetalation R-C≡C-Cu->Cu(I)X Transmetalation to Pd

Caption: The interconnected palladium and copper catalytic cycles in the classical Sonogashira coupling reaction.

Head-to-Head Comparison of Reaction Conditions

The choice of reaction conditions can significantly impact the yield, purity, and scope of the Sonogashira coupling of this compound. Below is a comparison of key parameters.

ParameterCondition A: Classical Pd/CuCondition B: Copper-FreeRationale and Considerations for this compound
Catalyst System Pd catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) with a Cu(I) co-catalyst (e.g., CuI).Pd catalyst alone (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or specialized precatalysts).[6]The pyrimidine nitrogen can coordinate to the palladium center, potentially influencing catalyst activity. For the electron-deficient this compound, a more electron-rich and bulky phosphine ligand on the palladium may be beneficial to promote oxidative addition.[7] Copper-free systems can be advantageous to avoid the formation of copper acetylide homocoupling byproducts, which can be difficult to separate from the desired product.[4]
Palladium Source Pd(PPh₃)₄, PdCl₂(PPh₃)₂Pd₂(dba)₃, Pd(OAc)₂, [DTBNpP]Pd(crotyl)Cl (a modern, air-stable precatalyst)[8]Pd(PPh₃)₄ is a common choice but can be air-sensitive. PdCl₂(PPh₃)₂ is more stable but requires in situ reduction to the active Pd(0) species. Modern precatalysts offer improved stability and catalytic efficiency.[8]
Ligand Triphenylphosphine (PPh₃) is inherent to the common catalysts.Bulky, electron-rich phosphines (e.g., P(t-Bu)₃, S-Phos) or N-heterocyclic carbenes (NHCs).[9]For the electron-deficient heteroaryl bromide, bulky and electron-donating ligands can accelerate the rate-limiting oxidative addition step and stabilize the catalytic species.[7]
Base Amine bases like triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH), which can also act as the solvent.[2]Often stronger, non-coordinating organic bases like N,N-diisopropylethylamine (DIPEA) or inorganic bases like K₂CO₃, Cs₂CO₃.[10]The choice of base is crucial. Amine bases also serve to scavenge the HBr byproduct. For sensitive substrates, an inorganic base might be preferred to avoid potential side reactions.
Solvent Amine bases, THF, DMF, or acetonitrile.DMF, NMP, DMSO, or even aqueous media with appropriate catalysts and additives.[2][6][8]The choice of solvent can influence the solubility of reagents and the stability of catalytic intermediates. Aprotic polar solvents like DMF or NMP are generally good choices.
Temperature Typically room temperature to moderate heating (40-80 °C).Often requires slightly higher temperatures (60-120 °C) to compensate for the absence of the copper co-catalyst.[10]The reactivity of this compound will dictate the required temperature. It is generally advisable to start at a lower temperature and increase it if the reaction is sluggish.
Advantages - Well-established and widely used.- Often proceeds under very mild conditions (room temperature).[2]- Avoids alkyne homocoupling.- Simplifies product purification.- Can be more suitable for substrates sensitive to copper.[4]For initial explorations, the classical conditions are a good starting point. If homocoupling or other side reactions are observed, a copper-free protocol should be investigated.
Disadvantages - Potential for alkyne homocoupling (Glaser coupling).- Copper can be toxic and difficult to remove completely from the final product.- May require higher temperatures or more specialized and expensive ligands/catalysts.- The reaction kinetics can be slower.The stringent purity requirements for pharmaceutical intermediates often favor copper-free methods to avoid metal contamination.

Experimental Protocols

Below are two detailed, step-by-step protocols for the Sonogashira coupling of this compound with a generic terminal alkyne (e.g., phenylacetylene) as a starting point for optimization.

Protocol A: Classical Palladium/Copper-Catalyzed Sonogashira Coupling

This protocol utilizes a standard, well-established set of conditions for the Sonogashira reaction.

Rationale: This method is chosen for its reliability and the use of readily available and relatively inexpensive reagents. The combination of Pd(PPh₃)₄ and CuI is a classic catalytic system that is effective for a wide range of aryl bromides. Triethylamine serves as both the base and a solvent, simplifying the reaction setup.

Classical_Sonogashira_Workflow start Start reagents Combine this compound, Pd(PPh₃)₄, and CuI in a flask. start->reagents inert Evacuate and backfill with inert gas (e.g., Argon) 3x. reagents->inert solvent_base Add anhydrous triethylamine and the terminal alkyne. inert->solvent_base reaction Stir at room temperature to 50 °C. Monitor by TLC or LC-MS. solvent_base->reaction workup Quench with aqueous NH₄Cl. Extract with an organic solvent. reaction->workup purification Dry, concentrate, and purify by column chromatography. workup->purification end End purification->end

Caption: A general experimental workflow for a classical Sonogashira coupling reaction.

Step-by-Step Methodology:

  • To a dry Schlenk flask, add this compound (1.0 equiv), tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv), and copper(I) iodide (CuI, 0.10 equiv).

  • Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

  • Add anhydrous triethylamine (Et₃N, sufficient to make a 0.1-0.2 M solution) via syringe.

  • Add the terminal alkyne (1.2 equiv) dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours or heat to 50 °C for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the mixture with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane) three times.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 4-alkynyl-5-fluoropyrimidine.

Protocol B: Copper-Free Sonogashira Coupling

This protocol employs a modern, air-stable palladium precatalyst and avoids the use of a copper co-catalyst.

Rationale: This method is selected to circumvent the issue of alkyne homocoupling and to simplify product purification by eliminating copper. The use of a more specialized palladium catalyst and a stronger base may be necessary to achieve high yields in the absence of a copper co-catalyst.[8]

Step-by-Step Methodology:

  • To a dry Schlenk flask, add this compound (1.0 equiv) and a palladium catalyst such as PdCl₂(PPh₃)₂ (0.03 equiv) with an additional ligand like triphenylphosphine (0.06 equiv), or a more advanced catalyst system.

  • Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.

  • Add an anhydrous solvent such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF).

  • Add a base, for example, triethylamine (2.0 equiv) or another suitable base like diisopropylethylamine (DIPEA).

  • Add the terminal alkyne (1.5 equiv) to the mixture.

  • Heat the reaction mixture to a temperature between 80-100 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.

  • After completion, cool the mixture to room temperature and dilute with water.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the residue by column chromatography to obtain the pure product.

Conclusion

The Sonogashira coupling of this compound is a valuable transformation for the synthesis of novel compounds in drug discovery. Both classical palladium/copper-catalyzed and modern copper-free conditions offer viable routes to the desired 4-alkynyl-5-fluoropyrimidines. The choice between these conditions will depend on the specific alkyne coupling partner, the scale of the reaction, and the purity requirements of the final product. For initial explorations and with robust alkyne partners, the classical conditions are often sufficient. However, for sensitive substrates, or when alkyne homocoupling is a significant issue, a copper-free protocol is highly recommended. Researchers should consider the information and protocols in this guide as a starting point for their own optimization efforts to achieve the best possible outcomes in their synthetic endeavors.

References

Safety Operating Guide

Mastering Safety: A Researcher's Guide to Handling 4-Bromo-5-fluoropyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals: A Comprehensive Guide to Personal Protective Equipment (PPE), Handling, and Disposal of 4-Bromo-5-fluoropyrimidine.

As a Senior Application Scientist, I understand that meticulous handling of specialized reagents is paramount to both groundbreaking research and the safety of our most valuable asset: our scientists. This guide provides an in-depth, procedural framework for the safe handling of this compound, moving beyond a simple checklist to instill a deep understanding of the "why" behind each safety protocol. Our goal is to empower you with the knowledge to create a self-validating system of safety in your laboratory.

Understanding the Hazard: Why Specific PPE is Non-Negotiable

This compound is a halogenated pyrimidine derivative, a class of compounds frequently utilized in medicinal chemistry and drug development. While invaluable, its chemical structure necessitates a cautious approach. Based on available safety data, this compound is classified as a hazardous substance that can cause skin, eye, and respiratory irritation.[1][2] The primary risks stem from accidental direct contact with the solid material or inhalation of its dust. Therefore, a multi-layered PPE strategy is essential to create a robust barrier between you and the chemical.

Hazard Profile of this compound
Hazard ClassificationDescriptionPrimary Exposure RouteSource
Skin Irritation (Category 2) Causes skin irritation upon contact.Dermal[1][2]
Serious Eye Irritation (Category 2) Causes serious eye irritation.Ocular[1][2]
Specific target organ toxicity — single exposure (Category 3), Respiratory system May cause respiratory irritation.Inhalation[1][2]
Acute Toxicity, Oral (Category 4) Harmful if swallowed.Ingestion[1]

The Core of Protection: A Multi-Layered PPE Approach

Effective protection against this compound relies on a systematic, multi-layered approach to PPE. Each component plays a critical role in mitigating specific risks.

Hand Protection: Your First Line of Defense

Given the risk of skin irritation, selecting the appropriate gloves is critical. For handling this compound, double-gloving with nitrile gloves is the recommended best practice.[3] Nitrile provides good resistance to a broad range of chemicals, including many halogenated compounds.[4]

  • Inner Glove: A standard-thickness nitrile glove.

  • Outer Glove: A thicker, chemical-resistant nitrile glove.

The Rationale: The outer glove provides the primary barrier against chemical splashes and contamination. The inner glove serves as a crucial second layer of protection in case the outer glove is breached. This two-glove system significantly reduces the risk of exposure during glove removal.

Body Protection: Shielding Against Contamination

A flame-resistant lab coat is mandatory to protect your skin and personal clothing from potential contamination. Ensure your lab coat has long sleeves and is fully buttoned. For tasks with a higher risk of splashes, such as when handling solutions, a chemically resistant apron worn over the lab coat is advised.

Eye and Face Protection: Guarding Your Most Sensitive Organs

Chemical splash goggles are essential to provide a complete seal around the eyes, protecting them from airborne particles and splashes.[5] Standard safety glasses do not offer sufficient protection. When handling larger quantities or when there is a significant risk of splashing, a face shield should be worn in addition to chemical splash goggles to protect the entire face.[6]

Respiratory Protection: Preventing Inhalation

All handling of solid this compound and its solutions should be conducted within a certified chemical fume hood to minimize the inhalation of dust or vapors.[7] If a fume hood is not available or if there is a risk of generating aerosols, a NIOSH-approved respirator with an appropriate organic vapor/acid gas cartridge may be necessary.[6]

Operational Plan: From Receipt to Disposal

A comprehensive safety plan extends beyond simply wearing PPE. It encompasses the entire lifecycle of the chemical within the laboratory.

Receiving and Storage

Upon receiving this compound, inspect the packaging for any signs of damage. If the container is compromised, treat it as a spill and follow the emergency procedures outlined below. Store the chemical in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[8] The container should be tightly sealed and clearly labeled.

Step-by-Step Handling Protocol
  • Preparation: Before handling the chemical, ensure the chemical fume hood is functioning correctly. Clear the workspace of any unnecessary items. Assemble all necessary equipment, including a designated waste container.

  • PPE Donning:

    • Put on your inner pair of nitrile gloves.

    • Don your lab coat, ensuring it is fully buttoned.

    • Put on your outer pair of nitrile gloves, ensuring the cuffs are pulled over the sleeves of your lab coat.

    • Wear your chemical splash goggles. If necessary, also wear a face shield.

  • Weighing and Aliquoting:

    • Perform all weighing and aliquoting of solid this compound within the chemical fume hood.

    • Use a disposable weighing boat to prevent contamination of balances.

    • Handle the solid with a chemically resistant spatula.

    • Close the primary container immediately after use.

  • Dissolution:

    • When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.

    • Keep the solution covered as much as possible to minimize vapor generation.

  • Post-Handling:

    • Wipe down the work surface within the fume hood with an appropriate decontaminating solution.

    • Dispose of all contaminated disposable materials in the designated hazardous waste container.

PPE Doffing: The Critical Final Step

The order in which you remove your PPE is as important as putting it on correctly to prevent cross-contamination.

  • Outer Gloves: Remove the outer pair of gloves by peeling them off from the cuff, turning them inside out as you remove them. Dispose of them in the designated hazardous waste container.

  • Face Shield and Goggles: Remove your face shield (if used) and then your chemical splash goggles.

  • Lab Coat: Remove your lab coat by rolling it down from your shoulders, keeping the contaminated outer surface away from your body.

  • Inner Gloves: Remove the inner pair of gloves using the same inside-out technique.

  • Hand Washing: Immediately wash your hands thoroughly with soap and water.

Disposal Plan: Ensuring a Safe and Compliant End-of-Life

Proper disposal of this compound and any contaminated materials is crucial to protect both personnel and the environment.

Waste Segregation

All waste contaminated with this compound is considered hazardous waste. It is critical to segregate this waste into a dedicated, clearly labeled container for halogenated organic waste.[7] Do not mix it with non-halogenated waste streams.

Step-by-Step Disposal Protocol
  • Container Labeling: Use a designated, leak-proof hazardous waste container. The label should clearly state "Hazardous Waste," the full chemical name "this compound," and any associated hazard symbols.[9]

  • Waste Transfer:

    • Solid Waste: Carefully place contaminated items such as gloves, weighing boats, and paper towels into the container.

    • Liquid Waste: Unused solutions should be collected in a separate, compatible, and clearly labeled liquid hazardous waste container.

  • Container Sealing: Keep the waste container securely sealed when not in use to prevent the release of vapors.

  • Storage: Store the hazardous waste container in a designated satellite accumulation area that is secure and well-ventilated.

  • Professional Disposal: Contact your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal company to arrange for the pickup and disposal of the waste.[7]

Emergency Procedures: Preparedness is Key

In the event of an accidental exposure or spill, a swift and informed response is critical.

Exposure Response
  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[10] Remove any contaminated clothing. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[11] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If they are not breathing, administer artificial respiration. Seek immediate medical attention.[10]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]

Spill Response
  • Evacuate: Alert others in the immediate area and evacuate if necessary.

  • Contain: If it is safe to do so, prevent the spill from spreading by using absorbent pads or another appropriate absorbent material.

  • Ventilate: Ensure the area is well-ventilated.

  • Clean-up: Wearing appropriate PPE, carefully collect the spilled material and absorbent into a designated hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly with a suitable decontaminating solution, followed by soap and water.

  • Report: Report the spill to your supervisor and your institution's EHS office.

Visualizing the Safety Workflow

To further clarify the procedural steps, the following diagrams illustrate the key decision-making and operational workflows.

PPE_Donning_Doffing cluster_donning Donning PPE cluster_doffing Doffing PPE Don1 1. Inner Nitrile Gloves Don2 2. Lab Coat Don1->Don2 Don3 3. Outer Nitrile Gloves Don2->Don3 Don4 4. Goggles/Face Shield Don3->Don4 Doff1 1. Outer Gloves Doff2 2. Goggles/Face Shield Doff1->Doff2 Doff3 3. Lab Coat Doff2->Doff3 Doff4 4. Inner Gloves Doff3->Doff4

Caption: PPE Donning and Doffing Sequence

Disposal_Workflow Start Waste Generation Segregate Segregate into Halogenated Waste Start->Segregate Label Label Container (Name, Hazards) Segregate->Label Transfer Transfer Waste (Solid & Liquid Separate) Label->Transfer Seal Securely Seal Container Transfer->Seal Store Store in Designated Area Seal->Store Dispose Contact EHS for Professional Disposal Store->Dispose

Caption: Hazardous Waste Disposal Workflow

By integrating these robust safety protocols and a deep understanding of the principles behind them, you can confidently and safely advance your research while maintaining the highest standards of laboratory safety.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.